Ethyltrimethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXLTRZCJVAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167489-10-3 | |
| Record name | Silane, ethyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167489-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063772 | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5314-55-6 | |
| Record name | Ethyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of ethyltrimethoxysilane (ETMS), a versatile organosilicon compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or are investigating the applications of silane (B1218182) chemistry. The guide details the physicochemical properties, spectroscopic data, and key chemical reactions of ETMS. Furthermore, it outlines detailed experimental protocols for its analysis and application in surface modification, complete with workflow diagrams to facilitate understanding and implementation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild odor.[1] It is an organosilicon compound featuring an ethyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] This structure allows for its characteristic reactivity, particularly its hydrolysis in the presence of moisture.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H14O3Si | [2] |
| Molecular Weight | 150.25 g/mol | [2][3] |
| CAS Number | 5314-55-6 | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Density | 0.9488 g/mL | [2] |
| Boiling Point | 124-125 °C | [2] |
| Flash Point | 27 °C | [2] |
| Refractive Index (@ 20°C) | 1.3838 | [2] |
| Viscosity | 0.5 cSt | [2] |
| Chemical Identifier | Value | Reference |
| IUPAC Name | ethyl(trimethoxy)silane | [3] |
| InChI | InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3 | [3] |
| InChIKey | SBRXLTRZCJVAPH-UHFFFAOYSA-N | [3] |
| SMILES | CC--INVALID-LINK--(OC)OC | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the ethyl and methoxy protons. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methoxy groups would present as a singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the two carbon atoms of the ethyl group and the carbon atom of the methoxy groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its functional groups.[1] Key peaks include those for C-H stretching, Si-O-C stretching, and Si-C stretching. The presence of a strong band in the 1080-1040 cm⁻¹ region is characteristic of the Si-O-C linkage.[4]
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight.[5] The fragmentation pattern is a key identifier, showing losses of methoxy and ethyl groups. Common fragments would include ions resulting from the cleavage of the Si-C and Si-O bonds.[6]
Chemical Reactivity and Signaling Pathways
The primary reactivity of this compound is its hydrolysis and subsequent condensation, a cornerstone of sol-gel science.[7] This process is fundamental to its application as a coupling agent and for surface modification.
Hydrolysis and Condensation Pathway
The transformation of this compound from a monomer to a cross-linked polysiloxane network proceeds through two main reactions:
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) are hydrolyzed to form silanol (B1196071) groups (-OH) and methanol (B129727). This reaction can be catalyzed by either acid or base.
-
Condensation: The newly formed silanol groups can then condense with other silanol groups or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or methanol as a byproduct.
This process ultimately leads to the formation of a three-dimensional polysiloxane network.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ekwan.github.io [ekwan.github.io]
An In-Depth Technical Guide to the Chemical Structure and Reactivity of Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethoxysilane (ETMS) is an organosilicon compound of significant interest across various scientific disciplines, including materials science, surface chemistry, and increasingly, in the pharmaceutical and biomedical fields. Its unique bifunctional nature, possessing both a reactive ethyl group and hydrolyzable methoxy (B1213986) groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical structure and reactivity of this compound, with a focus on its application in research and development. We will delve into its hydrolysis and condensation kinetics, its role as a surface modifying agent and crosslinker, and provide detailed experimental protocols and data to support its practical application.
Chemical Structure and Properties
This compound is characterized by a central silicon atom bonded to an ethyl group and three methoxy groups. This structure imparts a combination of organic and inorganic characteristics to the molecule.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl(trimethoxy)silane | [1] |
| CAS Number | 5314-55-6 | [1] |
| Molecular Formula | C5H14O3Si | [1] |
| Molecular Weight | 150.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 124-125 °C | [2] |
| Density | 0.9488 g/mL at 20 °C | [2] |
| Refractive Index | 1.3838 at 20 °C | [2] |
| Flash Point | 27 °C | |
| Solubility | Soluble in many organic solvents, reacts with water |
Reactivity of this compound
The reactivity of this compound is dominated by the hydrolysis of its methoxy groups, followed by the condensation of the resulting silanol (B1196071) groups. These reactions are fundamental to its application in forming siloxane networks, modifying surfaces, and acting as a crosslinking agent.
Hydrolysis and Condensation
The sol-gel process is a common method for utilizing the reactivity of alkoxysilanes like this compound. It involves two main reactions: hydrolysis and condensation.
Hydrolysis: In the presence of water, the methoxy groups (-OCH3) of this compound are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bonds (Si-O-Si). This process leads to the formation of oligomers and eventually a crosslinked three-dimensional network.
Figure 2: General scheme of hydrolysis and condensation of this compound.
Factors Influencing Reactivity:
-
pH: The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction mixture. Generally, hydrolysis is fastest at acidic (pH < 4) and basic (pH > 10) conditions and slowest at neutral pH. Condensation is typically fastest in the neutral to slightly basic pH range.
-
Water/Silane (B1218182) Ratio (r): The stoichiometry of water to silane affects the extent of hydrolysis. A higher 'r' value generally leads to more complete hydrolysis.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.[3]
Quantitative Reactivity Data:
While specific kinetic data for this compound can be limited, the following table provides representative hydrolysis and condensation rate constants for similar alkoxysilanes to illustrate the effects of reaction conditions.
| Silane | Condition | Rate Constant (k) | Reference(s) |
| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | [4] |
| Tetraethoxysilane (TEOS) | Basic (NH₃) | Hydrolysis: 1.4 - 8 x 10⁴ s⁻¹ Condensation: 3.2 - 32 x 10³ s⁻¹ | [4] |
| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26 °C | Hydrolysis (1st step): 0.026 min⁻¹ | [5] |
Surface Modification
This compound is widely used to modify the surfaces of various materials, particularly those possessing hydroxyl groups, such as silica (B1680970), glass, and metal oxides. The process involves the covalent attachment of the silane to the surface, altering its properties.
The primary application is to impart hydrophobicity. The ethyl group is nonpolar and, when oriented away from the surface, creates a low-energy surface that repels water. This is crucial for applications requiring water repellency, reduced surface energy, and improved compatibility with nonpolar matrices.
Figure 3: Workflow for surface modification using this compound.
Crosslinking Agent
The ability of this compound to form a three-dimensional siloxane network makes it an effective crosslinking agent for various polymers. Upon hydrolysis and condensation, it can link polymer chains together, enhancing their mechanical properties, thermal stability, and solvent resistance. This is particularly relevant in the formulation of adhesives, sealants, and coatings.
Reactivity with Other Functional Groups
The reactivity of the silanol groups formed during hydrolysis extends to other functional groups, which is of particular importance in drug development and bioconjugation.
-
With Amines: While direct reaction between the methoxy groups and amines is not typical, the silanol groups can interact with amine functionalities. In some cases, aminosilanes are co-condensed with this compound to introduce amine groups onto a surface or into a matrix.[1] The amine groups can then be used for further conjugation with drug molecules or biomolecules.
-
With Carboxylic Acids: Silanes can be used to promote the direct amidation of carboxylic acids with amines, proceeding through a silyl (B83357) ester intermediate.[6] This suggests the potential for this compound to participate in reactions involving carboxylic acid-containing drug molecules.
-
With Thiols: The thiol group can react with silanes under certain conditions, often involving a Michael addition to an acrylate-functionalized silane.[2] While direct reaction with this compound is less common, surfaces can be functionalized with thiol-reactive groups for subsequent conjugation.
Experimental Protocols
The following protocols provide a general framework for key experiments involving this compound. Researchers should optimize these procedures based on their specific materials and desired outcomes.
Protocol for Sol-Gel Synthesis
This protocol describes the formation of a silica-based gel using this compound.
Materials:
-
This compound (ETMS)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)
Procedure:
-
In a clean reaction vessel, mix ETMS with the alcohol solvent. The ratio will depend on the desired concentration.
-
Separately, prepare an aqueous solution of the catalyst at the desired pH.
-
Slowly add the catalyst solution to the ETMS/alcohol mixture while stirring vigorously.
-
Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for hydrolysis and condensation to occur.
-
Observe the solution for an increase in viscosity and the formation of a gel.
-
The gel can then be aged and dried under controlled conditions to obtain a xerogel or aerogel.
Figure 4: Experimental workflow for sol-gel synthesis with this compound.
Protocol for Surface Modification of Silica Nanoparticles
This protocol outlines the steps for functionalizing silica nanoparticles with this compound to create a hydrophobic surface.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene (B28343) (or other anhydrous solvent)
-
This compound (ETMS)
-
Ethanol
Procedure:
-
Surface Activation: Disperse the silica nanoparticles in the anhydrous solvent. To ensure a high density of surface silanol groups, the nanoparticles can be pre-treated with an acid or base solution, followed by thorough washing and drying.
-
Silanization: Add ETMS to the nanoparticle suspension. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Purification: After the reaction, cool the mixture and separate the functionalized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with the solvent and then with ethanol to remove any unreacted silane and byproducts.
-
Drying: Dry the modified nanoparticles under vacuum.
Applications in Drug Development
The unique reactivity of this compound opens up several possibilities in the field of drug development, primarily through the modification of drug delivery systems and implantable devices.
-
Controlled Drug Release: this compound can be used as a crosslinking agent in the formation of hydrogels or as a component in silica-based matrices for the encapsulation and controlled release of therapeutic agents.[7] The hydrophobicity imparted by the ethyl group can be tuned to control the release kinetics of hydrophobic drugs.
-
Surface Biocompatibility: The surface properties of medical implants and drug delivery carriers are critical for their biocompatibility.[8] While extensive studies on this compound are needed, surface modification with alkylsilanes can reduce non-specific protein adsorption and cellular adhesion, potentially improving the in vivo performance of these devices.
-
Targeted Drug Delivery: By co-condensing this compound with other functional silanes (e.g., aminosilanes), surfaces can be created that allow for the covalent attachment of targeting ligands (e.g., antibodies, peptides). This enables the development of drug delivery systems that can specifically target diseased cells or tissues.
Conclusion
This compound is a versatile organosilicon compound with a rich and tunable chemistry. Its ability to undergo hydrolysis and condensation to form stable siloxane networks makes it a valuable tool for surface modification, crosslinking, and the synthesis of hybrid organic-inorganic materials. For researchers in drug development, the potential to control surface properties, encapsulate therapeutic agents, and create platforms for targeted delivery warrants further investigation. The experimental protocols and data provided in this guide serve as a foundation for harnessing the unique reactivity of this compound in a variety of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 8. Research on Superhydrophobic Coating in Biocompatible Implant Surfaces [eureka.patsnap.com]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical processes governing the application of Ethyltrimethoxysilane (ETMS), a key organosilane precursor in the development of advanced materials. A thorough understanding of its hydrolysis and condensation mechanisms is critical for controlling the properties of resulting polysiloxane networks, which are integral to surface modification, the creation of sol-gel matrices for drug delivery, and the formulation of biocompatible coatings.
The Core Reactions: Hydrolysis and Condensation
The transformation of this compound into a stable, cross-linked polysiloxane network is a two-step process involving hydrolysis and subsequent condensation. These reactions can be catalyzed by either acids or bases, with the reaction conditions significantly influencing the kinetics and the structure of the final material.
Hydrolysis is the initial step where the methoxy (B1213986) groups (-OCH₃) of the ETMS molecule are replaced by hydroxyl groups (-OH) through reaction with water. This is a sequential process, with each of the three methoxy groups being substituted.
Condensation follows hydrolysis, where the newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining methoxy groups (Si-OCH₃) to form siloxane bridges (Si-O-Si). This process releases either water or methanol (B129727) and leads to the formation of oligomers and, eventually, a cross-linked three-dimensional network.
The overall reaction scheme can be generalized as follows:
Hydrolysis: EtSi(OCH₃)₃ + H₂O ⇌ EtSi(OCH₃)₂(OH) + CH₃OH EtSi(OCH₃)₂(OH) + H₂O ⇌ EtSi(OCH₃)(OH)₂ + CH₃OH EtSi(OCH₃)(OH)₂ + H₂O ⇌ EtSi(OH)₃ + CH₃OH
Condensation (Water-producing): 2 EtSi(OR)₂(OH) ⇌ (OR)₂EtSi-O-SiEt(OR)₂ + H₂O
Condensation (Alcohol-producing): EtSi(OR)₂(OH) + EtSi(OR)₃ ⇌ (OR)₂EtSi-O-SiEt(OR)₂ + ROH
The reaction rates of these steps are influenced by a variety of factors, including pH, temperature, solvent, and the ratio of water to silane.
Reaction Mechanisms and Influencing Factors
The mechanisms of hydrolysis and condensation are distinct under acidic and basic conditions.
Acid-Catalyzed Mechanism: In an acidic medium, a methoxy-group oxygen atom is protonated, making the silicon atom more susceptible to nucleophilic attack by water. The hydrolysis rate is generally faster than the condensation rate, leading to more linear, less branched polymer structures.
Base-Catalyzed Mechanism: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The condensation reactions are typically faster than hydrolysis, resulting in more compact, highly branched, and particulate structures.
Several key factors influence the kinetics of these reactions:
-
pH: The rate of both hydrolysis and condensation is at a minimum around neutral pH (pH 7) and increases under both acidic and basic conditions.
-
Water-to-Silane Ratio (r): A higher water concentration generally increases the rate of hydrolysis.
-
Catalyst: The type and concentration of the acid or base catalyst have a strong effect on the reaction rates.
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates.
-
Solvent: The polarity and protic nature of the solvent can influence the reaction kinetics.
Quantitative Kinetic Data
While specific kinetic data for this compound (ETMS) is not abundantly available in the literature, data from closely related alkoxysilanes such as Mthis compound (MTMS) and Methyltriethoxysilane (MTES) provide valuable insights. The substitution of a methyl group for an ethyl group on the silicon atom is expected to have a minor steric and electronic effect on the overall reaction kinetics.
| Parameter | Condition | Value | Analogous Compound |
| Hydrolysis Rate Constant (k) | Acidic (HCl catalyzed) | Not Reported for ETMS | - |
| Alkaline (NH₄OH catalyzed) | Not Reported for ETMS | - | |
| Activation Energy (Ea) - Hydrolysis | Alkaline (NH₄OH catalyzed) | 26.02 kJ/mol | Mthis compound (MTMS) |
| Condensation Rate Constant (k) | Acidic | Not Reported for ETMS | - |
| Alkaline | Not Reported for ETMS | - | |
| Activation Energy (Ea) - Condensation | Not Specified | 52.2 ± 0.4 kJ/mol | Mercaptopropyltrimethoxysilane |
Note: The provided activation energies are for analogous compounds and should be considered as approximations for ETMS. Further experimental studies are required to determine the precise kinetic parameters for ETMS.
Experimental Protocols
The study of ETMS hydrolysis and condensation kinetics relies on in-situ monitoring of the chemical changes over time. The following are detailed methodologies for key experimental techniques.
Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
Objective: To quantify the concentration of ETMS and its various hydrolyzed and condensed species over time.
Materials:
-
This compound (ETMS)
-
Solvent (e.g., ethanol, methanol)
-
Deionized water
-
Catalyst (e.g., HCl or NaOH solution)
-
NMR tubes
-
NMR spectrometer with a ²⁹Si probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of ETMS in the chosen solvent.
-
In a separate container, prepare the aqueous catalyst solution (acid or base) at the desired concentration.
-
Cool both solutions to the desired reaction temperature in a thermostatically controlled bath.
-
-
Initiation of Reaction:
-
In a pre-cooled vial, mix the ETMS stock solution with the aqueous catalyst solution at the desired molar ratios (ETMS:water:catalyst).
-
Start a stopwatch immediately upon mixing.
-
Quickly transfer an aliquot of the reacting mixture into a pre-cooled NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer, which has been pre-equilibrated to the reaction temperature.
-
Acquire ²⁹Si NMR spectra at regular time intervals. Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
The chemical shifts of the different silicon species (e.g., EtSi(OCH₃)₃, EtSi(OCH₃)₂(OH), EtSi(OCH₃)(OH)₂, EtSi(OH)₃, and various condensed species) will be distinct, allowing for their identification and integration.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each silicon species in the acquired spectra.
-
The relative concentration of each species at a given time is proportional to its integrated peak area.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
-
In-situ Monitoring by Raman Spectroscopy
Objective: To follow the progress of hydrolysis and condensation by observing changes in the vibrational modes of the Si-O-C and Si-O-Si bonds.
Materials:
-
This compound (ETMS)
-
Solvent
-
Deionized water
-
Catalyst
-
Reaction vessel with a Raman probe immersion port
-
Raman spectrometer with a fiber-optic probe
Procedure:
-
System Setup:
-
Calibrate the Raman spectrometer using a known standard (e.g., cyclohexane).
-
Set up the reaction vessel in a temperature-controlled environment.
-
Insert the Raman probe into the reaction vessel, ensuring the probe tip is immersed in the reaction medium.
-
-
Reaction Initiation:
-
Add the solvent, water, and catalyst to the reaction vessel and allow it to thermally equilibrate.
-
Inject the required amount of ETMS into the vessel with vigorous stirring to ensure rapid mixing.
-
Start the Raman data acquisition simultaneously with the ETMS injection.
-
-
Data Collection:
-
Collect Raman spectra continuously or at short, regular intervals throughout the reaction.
-
Monitor the characteristic Raman bands:
-
Decrease in the intensity of Si-O-C stretching bands (around 640-780 cm⁻¹) indicates hydrolysis.
-
Appearance and increase in the intensity of Si-O-Si stretching bands (around 400-500 cm⁻¹ and 800-900 cm⁻¹) indicate condensation.
-
-
-
Data Analysis:
-
Process the collected spectra to remove background fluorescence if necessary.
-
Plot the intensity or integrated area of the characteristic peaks as a function of time to monitor the reaction progress.
-
Quantitative analysis can be performed by creating a calibration model using a primary method like NMR.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound hydrolysis and condensation.
Caption: Reaction pathway for the hydrolysis and condensation of ETMS.
Caption: Experimental workflow for monitoring ETMS kinetics by NMR.
Caption: Logical relationships between key reaction parameters.
This guide provides a foundational understanding of the hydrolysis and condensation of this compound. For specific applications, it is recommended to perform detailed experimental studies to optimize reaction conditions and achieve the desired material properties.
Synthesis Routes for Ethyltrimethoxysilane-Derived Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis routes for materials derived from ethyltrimethoxysilane (ETMS). It details the fundamental principles of the sol-gel process, experimental protocols for the formation of nanoparticles and hydrophobic coatings, and explores the application of these materials in drug delivery systems.
Core Principles: The Sol-Gel Process of this compound
The synthesis of materials from this compound (ETMS) predominantly relies on the sol-gel process. This versatile wet-chemical technique involves the conversion of a precursor solution (the "sol") into a solid "gel" through a series of hydrolysis and condensation reactions. The ethyl group of ETMS provides hydrophobicity to the final material, making it suitable for a range of applications, including the development of hydrophobic coatings and drug delivery vehicles.
The overall process can be summarized in two key steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the ETMS molecule react with water, replacing them with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed hydroxyl groups on different ETMS molecules react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This process leads to the formation of a three-dimensional network, resulting in the gel.
The kinetics of these reactions are influenced by several factors, including the pH of the solution, the water-to-silane ratio, temperature, and the choice of solvent.[1][2][3]
-
Acidic Conditions (pH < 7): Generally favor the hydrolysis reaction, leading to the formation of long, weakly branched polymer chains.[2]
-
Basic Conditions (pH > 7): Tend to promote the condensation reaction, resulting in more highly branched, particulate structures.[2]
A schematic of the hydrolysis and condensation reactions for a generic trialkoxysilane like ETMS is presented below.
Synthesis of this compound-Derived Materials
This section provides detailed experimental protocols for the synthesis of nanoparticles and the preparation of hydrophobic coatings using ETMS. While specific quantitative data for ETMS is not as abundant in literature as for its methyl-substituted counterparts (e.g., mthis compound, MTMS), the following protocols are based on established methods for similar alkoxysilanes and can be adapted for ETMS.
Synthesis of this compound Nanoparticles
The synthesis of silica-based nanoparticles often employs the Stöber method, which can be modified for organo-functionalized silanes like ETMS to produce organically modified silica (B1680970) (ORMOSIL) nanoparticles. These particles can be tailored in size and surface properties by adjusting the reaction conditions.
Experimental Protocol: Modified Stöber Method for ETMS Nanoparticles
This protocol is adapted from established methods for similar trimethoxysilanes.[4][5][6]
-
Solution Preparation:
-
In a reaction vessel, prepare a solution of ethanol (B145695) and deionized water. A typical starting point is a 4:1 v/v ratio of ethanol to water.
-
Add an ammonia (B1221849) solution (e.g., 28-30% NH₄OH) as a catalyst to the ethanol/water mixture. The amount of catalyst will influence the particle size; a higher concentration generally leads to larger particles. A typical starting concentration is 0.1 M NH₄OH in the final mixture.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
-
Addition of Precursor:
-
Slowly add this compound (ETMS) to the stirred solution. The concentration of ETMS will also affect the final particle size. A starting concentration of 0.2 M ETMS is recommended.
-
-
Reaction and Particle Growth:
-
Continue stirring the reaction mixture at room temperature for a set period, typically ranging from 2 to 24 hours, to allow for particle formation and growth.
-
-
Particle Recovery:
-
The resulting nanoparticle suspension can be purified by centrifugation. Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in ethanol. This washing step should be repeated several times to remove unreacted precursors and byproducts.
-
-
Drying:
-
After the final washing step, the purified nanoparticles can be dried in an oven at a temperature of 60-80°C overnight.
-
Workflow for Nanoparticle Synthesis
Quantitative Data and Characterization
The following table summarizes the expected influence of key synthesis parameters on the properties of the resulting ETMS-derived nanoparticles, based on studies of similar alkoxysilanes.[7][8]
| Parameter | Variation | Expected Effect on Nanoparticle Properties |
| ETMS Concentration | Increasing | Increase in particle size and yield. |
| Water Concentration | Increasing | Can lead to faster hydrolysis and potentially smaller, more numerous nuclei. |
| Catalyst (Ammonia) Conc. | Increasing | Generally leads to an increase in particle size. |
| Temperature | Increasing | Increases reaction rates, potentially leading to larger particles and a broader size distribution. |
| Reaction Time | Increasing | Allows for more complete reaction and particle growth, leading to larger sizes up to a certain point. |
Characterization of the synthesized nanoparticles can be performed using various techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and size of the dried nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of Si-O-Si bonds and the ethyl functional group.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the nanoparticles.
Preparation of Hydrophobic Coatings
This compound is an excellent precursor for creating hydrophobic coatings on various substrates due to its ethyl group. The sol-gel method allows for the deposition of a thin, transparent, and water-repellent film.
Experimental Protocol: Dip-Coating of Hydrophobic ETMS Films
This protocol is a general guideline for preparing hydrophobic coatings and can be adapted from methodologies for other alkyltrimethoxysilanes.[7][9]
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer) to ensure a hydrophilic surface for uniform coating. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.
-
For enhanced hydrophilicity, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-ozone. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Sol Preparation:
-
Prepare a solution of ETMS in a suitable solvent, such as ethanol or isopropanol. A typical concentration range is 1-5% (v/v) ETMS.
-
Add a controlled amount of water to initiate hydrolysis. The water-to-silane molar ratio is a critical parameter.
-
An acid catalyst, such as hydrochloric acid or acetic acid, is often added to control the hydrolysis and condensation rates.
-
-
Coating Deposition:
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant, controlled speed using a dip-coater. The withdrawal speed influences the thickness of the coating.
-
-
Curing:
-
The coated substrate is then cured to promote further condensation and densification of the film. Curing can be done at room temperature over a period of several hours or accelerated by heating in an oven (e.g., at 100-120°C for 1 hour).
-
Quantitative Data and Characterization
The hydrophobicity of the coating is primarily determined by the surface chemistry and roughness. The following table illustrates the relationship between synthesis parameters and coating properties.
| Parameter | Variation | Expected Effect on Coating Properties |
| ETMS Concentration | Increasing | Can lead to a thicker coating. |
| Withdrawal Speed | Increasing | Results in a thicker coating. |
| Curing Temperature | Increasing | Promotes a more cross-linked and denser coating, potentially affecting hydrophobicity. |
| Water/Silane (B1218182) Ratio | Varies | Affects the degree of hydrolysis and condensation, influencing the final network structure. |
Characterization of the hydrophobic coatings typically involves:
-
Contact Angle Goniometry: To measure the static water contact angle, which is a direct measure of the surface's hydrophobicity.
-
Atomic Force Microscopy (AFM): To assess the surface roughness of the coating.
-
Ellipsometry: To determine the thickness of the deposited film.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the presence of the silane coating.
Application in Drug Delivery
Organically modified silica nanoparticles, including those derived from ETMS, are promising candidates for drug delivery systems.[10][11] The porous structure of the silica network can be used to encapsulate therapeutic agents, and the surface can be further functionalized for targeted delivery. The hydrophobic nature of the ethyl groups can be advantageous for the loading and controlled release of hydrophobic drugs.
Synthesis Strategy for Drug-Loaded ETMS Nanoparticles
The synthesis of drug-loaded nanoparticles can be achieved by incorporating the drug during the sol-gel process.
Experimental Protocol: Encapsulation of a Model Drug
This protocol provides a general framework for encapsulating a therapeutic agent within ETMS-derived nanoparticles.
-
Drug Solubilization:
-
Dissolve the therapeutic agent in the initial ethanol/water mixture before the addition of the catalyst and silane precursor. The solubility of the drug in this mixture is a critical factor.
-
-
Nanoparticle Formation and Encapsulation:
-
Follow the modified Stöber method as described in Section 2.1. The drug will be physically entrapped within the forming silica network.
-
-
Purification:
-
It is crucial to thoroughly wash the drug-loaded nanoparticles to remove any surface-adsorbed or unencapsulated drug. This is typically done by repeated cycles of centrifugation and redispersion in a suitable solvent.
-
Quantitative Data and Characterization
The performance of the drug delivery system is evaluated based on several key parameters.
| Parameter | Measurement | Significance |
| Drug Loading Capacity (%) | (Mass of loaded drug / Mass of nanoparticles) x 100 | The efficiency of the nanoparticles as a drug carrier. |
| Encapsulation Efficiency (%) | (Mass of loaded drug / Initial mass of drug) x 100 | The percentage of the initial drug that is successfully encapsulated. |
| Drug Release Profile | Measurement of drug released over time in a release medium | Determines the release kinetics (e.g., sustained, burst). |
Characterization techniques for drug-loaded nanoparticles include:
-
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug loaded and released.
-
Thermogravimetric Analysis (TGA): To determine the organic content (drug and ethyl groups) of the nanoparticles.
-
In vitro Cell Studies: To assess the biocompatibility of the nanoparticles and the therapeutic efficacy of the released drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 5314-55-6|Supplier [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iciset.in [iciset.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | [gelest.com]
- 10. bjbabs.org [bjbabs.org]
- 11. nusil.avantorsciences.com [nusil.avantorsciences.com]
Ethyltrimethoxysilane safety and handling in a lab setting
An In-depth Technical Guide to the Safe Handling of Ethyltrimethoxysilane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for the use of this compound in a laboratory environment. It is intended for professionals in research, science, and drug development who may work with this chemical.
Chemical and Physical Properties
This compound is an organosilicon compound used as a coupling agent, adhesion promoter, and surface modifier in various applications, including coatings and composites.[1] It is a colorless to pale yellow liquid with a mild odor.[1] Its reactivity, particularly its hydrolysis in the presence of moisture to form silanol (B1196071) groups that can condense into siloxane networks, is a key feature of its utility.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C5H14O3Si | [1][2][3][4] |
| Molecular Weight | 150.25 g/mol | [2][3][4][5] |
| CAS Number | 5314-55-6 | [1][2][3][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild | [1] |
| Flash Point | 27 °C / 80.6 °F | [2][3] |
| Specific Gravity | 0.94 | [2][3] |
| Boiling Point/Range | 124-125°C | [7] |
| Water Solubility | Decomposes in contact with water | [3] |
| Stability | Moisture sensitive | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to handle this chemical with appropriate safety measures to minimize risk.
Table 2: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Category | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501 | [2][3][4] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2][3][4] |
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfmods.jp [surfmods.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. TOP 10 chemical reactions that you can repeat at home | MEL Chemistry [melscience.com]
Physical and chemical properties of Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Ethyltrimethoxysilane (ETMS) is a versatile organosilane compound with significant applications in materials science, particularly in surface modification and the synthesis of organic-inorganic hybrid materials. Its unique chemical structure, featuring a stable ethyl group and reactive methoxy (B1213986) groups, allows for the formation of durable, hydrophobic coatings and the creation of silica-based networks through sol-gel processes. This guide provides an in-depth overview of the physical and chemical properties of ETMS, detailed experimental protocols for their determination, and insights into its applications in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are crucial for its handling, application, and the prediction of its behavior in various chemical processes.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H14O3Si |
| Molecular Weight | 150.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, characteristic |
| Boiling Point | 124-125 °C |
| Density | 0.9488 g/mL at 25 °C |
| Flash Point | 27 °C (80.6 °F) |
| Refractive Index | 1.3838 at 20 °C |
| Viscosity | 0.5 cSt at 25 °C |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, toluene). Insoluble in water, but reacts with it. |
Chemical Properties and Reactivity of this compound
| Property | Description |
| CAS Number | 5314-55-6 |
| Reactivity | Moisture-sensitive. The methoxy groups (-OCH3) readily hydrolyze in the presence of water to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This reactivity is the basis for its use in sol-gel processes and as a surface coupling agent.[1] |
| Stability | Stable under dry conditions. Should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[2][3] |
| Incompatible Materials | Strong oxidizing agents, water, and moist air.[2] |
| Hazardous Decomposition Products | Thermal decomposition can produce carbon monoxide, carbon dioxide, and silicon dioxide.[2] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on established international standards and common laboratory practices.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method, a simple and efficient technique for small sample volumes.[3][4]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
A small amount of ETMS (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the ETMS.
-
The test tube assembly is attached to a thermometer.
-
The entire setup is immersed in a Thiele tube filled with mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3]
Measurement of Density
The density of this compound can be accurately measured using a pycnometer or an oscillating densitometer, following the principles outlined in OECD Guideline 109.[2][5][6][7]
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with ETMS, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The density is calculated by dividing the mass of the ETMS by the known volume of the pycnometer.
Viscosity Measurement
The kinematic viscosity of this compound can be determined using a capillary viscometer, such as an Ubbelohde viscometer, in accordance with standards like ISO 3104 and ASTM D445.[8]
Apparatus:
-
Capillary viscometer
-
Thermostatic bath
-
Stopwatch
Procedure:
-
The viscometer is filled with a precise amount of ETMS.
-
The viscometer is placed in a thermostatic bath until the sample reaches the desired temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Refractive Index Measurement
The refractive index of this compound can be measured using an Abbe refractometer, following a procedure similar to that described in ASTM D1218.[1][3][9][10][11]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (e.g., sodium lamp)
Procedure:
-
The prisms of the refractometer are cleaned and dried.
-
A few drops of ETMS are placed on the surface of the lower prism.
-
The prisms are closed and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.
-
The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Chemical Reactivity and Mechanisms
The primary chemical reactivity of this compound is centered around the hydrolysis of its methoxy groups, followed by the condensation of the resulting silanol groups. This two-step process is fundamental to its application in forming silica (B1680970) networks and modifying surfaces.
Hydrolysis and Condensation of this compound
The hydrolysis and condensation of ETMS can be catalyzed by either an acid or a base. The reaction proceeds as follows:
-
Hydrolysis: The three methoxy groups are sequentially replaced by hydroxyl groups upon reaction with water, producing methanol (B129727) as a byproduct.
-
EtSi(OCH₃)₃ + H₂O → EtSi(OCH₃)₂(OH) + CH₃OH
-
EtSi(OCH₃)₂(OH) + H₂O → EtSi(OCH₃)(OH)₂ + CH₃OH
-
EtSi(OH)₃ + H₂O → EtSi(OH)₃ + CH₃OH
-
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water or methanol.
-
2 EtSi(OH)₃ → (HO)₂EtSi-O-SiEt(OH)₂ + H₂O
-
The rate of these reactions is influenced by factors such as pH, water concentration, temperature, and the presence of catalysts.[12]
Figure 1: Hydrolysis and condensation of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of this compound and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environments in the molecule. The ethyl group will show a characteristic quartet and triplet, while the methoxy groups will appear as a singlet. During hydrolysis, the intensity of the methoxy peak decreases, and a peak corresponding to methanol appears.
-
¹³C NMR: Complements the ¹H NMR data by showing the different carbon environments.
-
²⁹Si NMR: Is particularly useful for studying the hydrolysis and condensation reactions, as it can distinguish between the starting silane (B1218182), the intermediate silanols, and the various condensed siloxane species.
Sample Preparation: A dilute solution of ETMS in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube. For kinetic studies of hydrolysis, a known amount of water can be added to the solution.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of hydrolysis and condensation.
-
ETMS Spectrum: Will show characteristic peaks for Si-O-C stretching (around 1080 cm⁻¹), C-H stretching of the ethyl and methyl groups, and Si-C stretching.
-
Reaction Monitoring: During hydrolysis, the intensity of the Si-O-C peak decreases, and a broad peak corresponding to O-H stretching of the silanol groups and water appears (around 3200-3600 cm⁻¹). The formation of siloxane bonds is indicated by the appearance of a broad, strong peak around 1000-1100 cm⁻¹.[13][14][15]
Sample Preparation: For liquid ETMS, a thin film can be prepared between two KBr or NaCl plates. For reaction monitoring, samples can be withdrawn at different time intervals and analyzed.[6][16][17][18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of ETMS. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for its analysis.[16][18][19][20][21]
Analysis Conditions: Due to its moisture sensitivity, care must be taken to use anhydrous solvents and a dry GC system. The fragmentation pattern will show peaks corresponding to the loss of methoxy and ethyl groups.
Applications in Research and Drug Development
This compound is a key precursor in the sol-gel synthesis of silica-based materials and for the surface modification of various substrates, both of which are highly relevant to drug development.
Sol-Gel Process for Drug Encapsulation
The sol-gel process allows for the formation of a porous silica matrix at room temperature, which can be used to encapsulate therapeutic agents. The mild conditions of the process are suitable for entrapping sensitive molecules like proteins and peptides.
Figure 2: Workflow for drug encapsulation using the sol-gel process.
Surface Modification of Biomaterials
ETMS is used to create hydrophobic and biocompatible coatings on various biomaterials, including metallic implants and nanoparticles. The silanol groups formed during hydrolysis can react with hydroxyl groups on the surface of these materials, forming a stable, covalently bonded silane layer. This modification can improve biocompatibility, reduce protein adsorption, and control cellular interactions.
Figure 3: Workflow for surface modification of biomaterials with ETMS.
Influence on Cellular Interactions
While this compound itself does not directly participate in intracellular signaling pathways, the surfaces modified with it can significantly influence cell behavior. The hydrophobicity, surface energy, and topography of the ETMS-derived coating can affect protein adsorption, which in turn dictates cellular adhesion, proliferation, and differentiation. For instance, creating specific surface chemistries can promote the adhesion of desired cell types while preventing the attachment of others, a crucial aspect in the design of medical implants and tissue engineering scaffolds.[22][23][24] The functionalized surface essentially acts as an intermediary, translating the material's properties into a biological response.
Conclusion
This compound is a valuable compound for researchers and professionals in drug development and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, enable the creation of advanced materials with tailored surface characteristics. A thorough understanding of its properties and the methodologies for their characterization is essential for its effective and safe application in the development of novel drug delivery systems, biocompatible coatings, and other biomedical devices.
References
- 1. petrolube.com [petrolube.com]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. acri.gov.tw [acri.gov.tw]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. measurlabs.com [measurlabs.com]
- 9. store.astm.org [store.astm.org]
- 10. Refractive Index ASTM D542 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
- 12. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 13. Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis :: BioResources [bioresources.cnr.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. thescipub.com [thescipub.com]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. uoguelph.ca [uoguelph.ca]
- 21. researchgate.net [researchgate.net]
- 22. Silane-modified surfaces in specific antibody-mediated cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.viamedica.pl [journals.viamedica.pl]
The Critical Role of Water in the Hydrolysis of Ethyltrimethoxysilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Water is a fundamental reactant in the hydrolysis of ethyltrimethoxysilane (ETMS), a key step in the formation of siloxane bonds that are foundational to a wide array of applications, including in drug delivery systems, surface modification, and the synthesis of organic-inorganic hybrid materials. A thorough understanding of the role of water in this process is paramount for controlling reaction kinetics, product structure, and ultimately, the final properties of the resulting materials. This technical guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols related to the water-driven hydrolysis of this compound.
The Core Mechanism: A Stepwise Transformation
The hydrolysis of this compound is a nucleophilic substitution reaction where the methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This process is typically catalyzed by either an acid or a base.[1][2] The overall reaction can be summarized as follows:
EtSi(OCH₃)₃ + 3H₂O ⇌ EtSi(OH)₃ + 3CH₃OH
This transformation from an alkoxysilane to a silanetriol does not occur in a single step but rather through a series of consecutive and competitive reactions, forming partially hydrolyzed intermediates:
-
Step 1: EtSi(OCH₃)₃ + H₂O ⇌ EtSi(OCH₃)₂(OH) + CH₃OH
-
Step 2: EtSi(OCH₃)₂(OH) + H₂O ⇌ EtSi(OCH₃)(OH)₂ + CH₃OH
-
Step 3: EtSi(OCH₃)(OH)₂ + H₂O ⇌ EtSi(OH)₃ + CH₃OH
The resulting silanol (B1196071) groups are highly reactive and readily undergo condensation reactions with other silanols or unhydrolyzed methoxy groups to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers. The relative rates of hydrolysis and condensation are heavily influenced by the reaction conditions.[3]
Quantitative Insights: Factors Influencing Hydrolysis Kinetics
The rate of this compound hydrolysis is not static; it is profoundly influenced by several key parameters. While specific kinetic data for this compound is dispersed throughout the literature, the following table summarizes the general trends and approximate quantitative effects observed for ETMS and similar short-chain alkoxysilanes.
| Parameter | Effect on Hydrolysis Rate | Quantitative Data/Observations for Similar Silanes |
| Water-to-Silane Molar Ratio (r) | Increasing the water concentration generally increases the hydrolysis rate up to a certain point.[4] | For 3-[2-(2-aminoethylamino) ethylamino]propyl trimethoxy silane (B1218182), fully hydrolyzed monomers and dimers increased with the addition of water, while more condensed species decreased.[4] At very high water ratios, the reaction can be inhibited due to the low solubility of the alkoxysilane.[4] |
| pH | The hydrolysis rate is slowest at neutral pH (~7) and is significantly catalyzed by both acids and bases.[1] | Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[2] For γ-methacryloxypropyltrimethoxysilane, longer times were required for complete hydrolysis at near-neutral pH compared to acidic or basic conditions.[5] |
| Catalyst | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NH₃, NaOH) act as catalysts, accelerating the reaction.[4] | Acid catalysts protonate the alkoxy group, making it a better leaving group.[2] Base catalysts involve the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. |
| Temperature | An increase in temperature generally leads to an increase in the hydrolysis rate, following the Arrhenius equation. | For methyltriethoxysilane (MTES) hydrolysis, the rate constant increased with temperature.[6] |
| Solvent | The type of solvent can influence the reaction rate by affecting the solubility of reactants and the stability of intermediates. | The hydrolysis rates of methyltriethoxysilanes were observed to change significantly with different solvents.[4] |
Experimental Protocols for Monitoring Hydrolysis
The progress of this compound hydrolysis can be monitored using various analytical techniques. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Monitoring by ²⁹Si NMR Spectroscopy
²⁹Si NMR is a direct and quantitative method for observing the changes in the silicon environment during hydrolysis and condensation. Each silicon species (the starting silane, partially hydrolyzed intermediates, and condensed structures) gives a distinct signal in the ²⁹Si NMR spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄). The choice of solvent should ensure the solubility of all reactants and intermediates.
-
In a separate vial, prepare the desired aqueous solution, adjusting the pH with an acid (e.g., HCl) or base (e.g., NaOH) if required.
-
To initiate the reaction, mix the silane solution with the aqueous solution in the desired molar ratio directly in an NMR tube. It is crucial to start the acquisition as soon as possible after mixing to capture the initial stages of the reaction.
-
-
NMR Acquisition:
-
Use a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7.0 T or higher.
-
Acquire ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the starting material and the appearance of intermediates and products.
-
Typical acquisition parameters include a 90° pulse angle and a relaxation delay that is at least five times the longest T₁ relaxation time of the silicon nuclei to ensure quantitative results. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Identify and assign the peaks corresponding to EtSi(OCH₃)₃, EtSi(OCH₃)₂(OH), EtSi(OCH₃)(OH)₂, EtSi(OH)₃, and various condensed species based on their characteristic chemical shifts.[7]
-
Integrate the signals to determine the relative concentrations of each species at different time points.
-
Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.
-
Monitoring by FTIR Spectroscopy
FTIR spectroscopy is a sensitive technique for tracking the chemical changes occurring during hydrolysis by monitoring the vibrational frequencies of specific functional groups.
Methodology:
-
Sample Preparation:
-
The reaction can be monitored in situ using an Attenuated Total Reflectance (ATR) FTIR probe or by taking aliquots of the reaction mixture at different time points.
-
For aliquot analysis, a small volume of the reaction mixture is withdrawn and placed on the ATR crystal or pressed into a KBr pellet.
-
-
FTIR Acquisition:
-
Record the FTIR spectra over a suitable wavenumber range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the solvent or substrate before initiating the reaction.
-
Acquire spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1080 cm⁻¹ and 820 cm⁻¹) which indicates the consumption of the methoxy groups.[5]
-
Simultaneously, observe the appearance and increase in the intensity of a broad band corresponding to the Si-OH stretching vibration (around 920 cm⁻¹) and the O-H stretching of water and methanol (B129727) (around 3400 cm⁻¹).[5]
-
The formation of siloxane bonds (Si-O-Si) can be tracked by the appearance of a band around 1030 cm⁻¹.[8]
-
By plotting the absorbance of these characteristic bands against time, the reaction progress can be followed.
-
Visualizing the Process: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ethyltrimethoxysilane: A Technical Guide to its Application as a Precursor for Advanced Silica-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethoxysilane (ETMS) is an organosilane compound that serves as a versatile precursor in the synthesis of advanced silica-based materials. Its unique chemical structure, featuring both hydrolyzable methoxy (B1213986) groups and a stable ethyl group, allows for the tailored production of functionalized silica (B1680970) with specific properties. This technical guide provides an in-depth exploration of ETMS as a precursor, focusing on its role in the sol-gel synthesis of silica nanoparticles, surface modification, and the resulting material characteristics and applications, particularly in fields relevant to drug development and material science. The sol-gel process, a wet-chemical technique, is widely employed for synthesizing silica materials from molecular precursors like ETMS. This process involves hydrolysis and subsequent condensation reactions to form a colloidal suspension (sol) that, upon further processing, transitions into a continuous solid network (gel).
Core Concepts: Hydrolysis and Condensation
The transformation of this compound into a silica network is governed by two fundamental chemical reactions: hydrolysis and condensation.[1]
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH₃) of ETMS are replaced by hydroxyl groups (-OH). Si(OCH₃)₃(C₂H₅) + 3H₂O → Si(OH)₃(C₂H₅) + 3CH₃OH
-
Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with each other to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This step leads to the growth of the silica network. 2Si(OH)₃(C₂H₅) → (C₂H₅)(OH)₂Si-O-Si(OH)₂ (C₂H₅) + H₂O
The rates of these reactions are influenced by several factors, including pH, temperature, solvent, and the concentration of reactants.[2] Acidic conditions generally promote hydrolysis, while basic conditions favor condensation.[2] The presence of the ethyl group in ETMS introduces hydrophobicity to the resulting silica material.
Synthesis of Silica-Based Materials Using ETMS
The Stöber method is a well-established sol-gel approach for producing monodisperse silica nanoparticles.[3] While traditionally employing tetraethyl orthosilicate (B98303) (TEOS), this method can be adapted for ETMS to synthesize hydrophobic silica particles. The process typically involves the hydrolysis and condensation of the precursor in an alcoholic solvent with a catalyst, most commonly ammonia.[3][4]
Experimental Protocol: Modified Stöber Synthesis of Hydrophobic Silica Nanoparticles
This protocol describes a general procedure for synthesizing silica nanoparticles using ETMS as a precursor.
Materials:
-
This compound (ETMS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a reaction vessel, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity.
-
In a separate container, dissolve ETMS in ethanol.
-
Add the ETMS solution dropwise to the stirred ethanol-water-ammonia mixture.
-
Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 2-24 hours) to allow for particle formation and growth.
-
The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.
-
The purified nanoparticles are then dried, typically in an oven or under vacuum.
Characterization:
The synthesized silica nanoparticles are characterized using various analytical techniques to determine their physical and chemical properties.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds, such as Si-O-Si, Si-OH, and C-H, which verifies the formation of the silica network and the incorporation of the ethyl groups.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and quantify the organic content (ethyl groups).
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the silica particles.[5]
Co-condensation and Surface Functionalization
ETMS can be used in conjunction with other silane (B1218182) precursors, such as TEOS or functional organosilanes, in a co-condensation process.[6][7] This approach allows for the synthesis of silica materials with tailored surface chemistries and functionalities. For instance, co-condensing ETMS with an amino-functionalized silane can introduce primary amine groups onto the silica surface, which can then be used for further bioconjugation in drug delivery applications.
Surface modification of pre-formed silica nanoparticles with ETMS is another common strategy to impart hydrophobicity or other desired properties.[8][9] This involves reacting the surface silanol groups of the silica particles with ETMS.
Properties of ETMS-Derived Silica Materials
The incorporation of the ethyl group from ETMS imparts distinct characteristics to the resulting silica materials compared to those derived solely from tetra-alkoxysilanes like TEOS.
| Property | Description |
| Hydrophobicity | The non-polar ethyl groups on the silica surface reduce its affinity for water, leading to hydrophobic behavior. This is a significant advantage in applications requiring water repellency or for the encapsulation of hydrophobic drugs.[10] |
| Dispersibility | The organic functionalization can improve the dispersibility of the silica particles in non-polar organic solvents and polymer matrices. |
| Surface Reactivity | The presence of residual silanol groups allows for further surface modification and functionalization. |
| Porosity | The sol-gel synthesis conditions can be tuned to control the porosity of the resulting silica materials, making them suitable for applications such as chromatography and catalysis. |
Applications in Research and Drug Development
The unique properties of ETMS-derived silica materials make them valuable in various research and industrial applications, including drug delivery, coatings, and chromatography.
Drug Delivery
Functionalized mesoporous silica nanoparticles (MSNs) are extensively investigated as carriers for drug delivery systems.[11][12][13] The high surface area and tunable pore size of MSNs allow for high drug loading capacities.[14] The use of ETMS in the synthesis of MSNs can be advantageous for:
-
Controlled Release: The hydrophobic nature of the silica matrix can modulate the release kinetics of encapsulated drugs.
-
Targeting: The surface of the silica nanoparticles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.[12]
-
Biocompatibility: Silica is generally considered biocompatible, making it a suitable material for in vivo applications.[11]
Coatings
ETMS is utilized in the formulation of hydrophobic and protective coatings.[10][15] These coatings can be applied to various substrates to provide water repellency, anti-corrosion, and improved mechanical properties.[16] The sol-gel process offers a convenient method for depositing thin, uniform silica-based films.
Chromatography
Silica is the most common stationary phase in chromatography. The surface chemistry of the silica plays a crucial role in the separation process. By using ETMS and other organosilanes, the surface of silica particles can be modified to create stationary phases with different selectivities for various analytical and preparative separations.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis of hydrophobic silica nanoparticles using ETMS.
Caption: Logical relationships between ETMS properties, synthesis, and material applications.
Conclusion
This compound is a valuable precursor for the synthesis of silica-based materials with tailored properties. The presence of the ethyl group provides a convenient route to introduce hydrophobicity into the silica network, a desirable characteristic for a wide range of applications. Through the versatile sol-gel process, including the Stöber method and co-condensation techniques, researchers can produce functionalized silica nanoparticles with controlled size, morphology, and surface chemistry. These materials hold significant promise in advanced applications, including the development of sophisticated drug delivery systems, high-performance coatings, and specialized chromatographic media. A thorough understanding of the underlying hydrolysis and condensation chemistry is crucial for the rational design and synthesis of these advanced materials.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stöber process - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]
- 9. nbinno.com [nbinno.com]
- 10. This compound | [gelest.com]
- 11. Functionalized mesoporous silica particles for application in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalized mesoporous silica materials for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. russoindustrial.ru [russoindustrial.ru]
- 16. mdpi.com [mdpi.com]
The Intricate Dance of Molecules: A Technical Guide to the Self-Assembly of Organosilanes on Hydroxylated Surfaces
For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organosilanes on hydroxylated surfaces offer a robust and versatile platform for tailoring interfacial characteristics, with profound implications for applications ranging from biocompatible coatings and biosensors to advanced drug delivery systems. This in-depth technical guide delineates the core principles, experimental protocols, and critical parameters governing the formation of these highly ordered molecular architectures.
The spontaneous organization of organosilane molecules into a dense, covalently-bound monolayer on a hydroxylated substrate is a complex interplay of chemical reactions and intermolecular forces. This process, known as self-assembly, transforms a high-energy, hydrophilic surface into a low-energy, functionalized interface with precisely controlled properties. Understanding and mastering this process is key to harnessing its full potential.
The Core Mechanism: A Three-Step Process
The formation of an organosilane SAM is generally understood to occur in three primary stages: hydrolysis, physisorption, and condensation. The presence of a thin layer of water on the hydroxylated surface is critical for initiating and facilitating these reactions.[1][2]
-
Hydrolysis: The process begins with the hydrolysis of the reactive headgroup of the organosilane molecule, typically a trichlorosilane (B8805176) or trialkoxysilane. In the presence of water, the chloro- or alkoxy- groups are replaced by hydroxyl groups, forming a reactive silanetriol intermediate.[1][2] This step is crucial as it activates the molecule for subsequent surface reaction and polymerization.
-
Physisorption: The hydrolyzed organosilane molecules then physically adsorb onto the hydroxylated surface. This adsorption is mediated by hydrogen bonding between the silanol (B1196071) groups of the organosilane and the hydroxyl groups present on the substrate.[2] The long alkyl chains of the organosilanes begin to align and pack due to van der Waals interactions, initiating the ordering of the monolayer.
-
Condensation: The final and irreversible step is the covalent bond formation through a series of condensation reactions. A siloxane bond (Si-O-Si) is formed between the silanol group of the organosilane and a hydroxyl group on the substrate, firmly anchoring the molecule to the surface.[1] Concurrently, lateral condensation reactions occur between adjacent hydrolyzed silane (B1218182) molecules, creating a cross-linked, stable, and robust two-dimensional network.[3] This extensive cross-linking contributes significantly to the thermal and chemical stability of the resulting monolayer.[4]
Key Factors Influencing Monolayer Quality
The successful formation of a high-quality, uniform, and densely packed organosilane SAM is contingent on the meticulous control of several experimental parameters:
-
Substrate Cleanliness and Hydroxylation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl groups to act as anchoring sites. Inadequate cleaning can lead to incomplete and disordered monolayer formation.[4][5]
-
Water Content: The presence of a controlled amount of water is essential for the hydrolysis of the silane headgroups. However, excessive water in the reaction solution can lead to premature polymerization of the organosilanes in solution, resulting in the deposition of aggregates and a rough, non-uniform film.[1][6]
-
Solvent: The choice of solvent is critical. Anhydrous organic solvents, such as toluene (B28343) or hexane, are commonly used to control the amount of water available for hydrolysis and to prevent solution-phase polymerization.[3][7]
-
Concentration and Reaction Time: The concentration of the organosilane and the immersion time of the substrate influence the kinetics of monolayer formation and the final surface coverage.[8]
-
Temperature: Temperature can affect the rates of hydrolysis and condensation reactions, as well as the mobility and ordering of the molecules on the surface.
Quantitative Data on Organosilane Monolayers
The following tables summarize key quantitative data for commonly used organosilanes, Octadecyltrichlorosilane (OTS) and 3-Aminopropyltriethoxysilane (APTES), on hydroxylated silicon dioxide (SiO₂) and glass surfaces.
| Organosilane | Substrate | Deposition Method | Layer Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| OTS | SiO₂/Si | Solution Deposition (anhydrous) | 2.6 ± 0.2[1][6] | 104 - 115[1][9] | ~0.1[1] |
| OTS | SiO₂/Si | Vapor Deposition | Variable (up to full monolayer) | 20 - 107[10] | - |
| APTES | Glass | Solution Deposition | ~0.8[11] | - | ~0.7[11] |
| APTES | Si | Solution Deposition | 0.5 - 4.7[12] | - | 0.09 (bare) to 0.28[12] |
Table 1: Summary of quantitative data for OTS and APTES monolayers.
Detailed Experimental Protocols
Protocol 1: Preparation of a Hydroxylated Silicon/Glass Surface
A pristine and well-hydroxylated surface is the foundation for a high-quality SAM.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Oven
Procedure:
-
Piranha Solution Preparation (Caution: Highly Corrosive!): In a designated fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a clean glass beaker. The solution will become very hot.
-
Substrate Cleaning: Immerse the silicon wafers or glass slides in the piranha solution for 30-60 minutes.[13] This step removes organic residues and hydroxylates the surface.
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Baking (Optional but Recommended): Bake the substrates in an oven at 110-120°C for 1 hour to remove any remaining physisorbed water.[13]
Protocol 2: Self-Assembly of Octadecyltrichlorosilane (OTS) Monolayer
This protocol describes the formation of a hydrophobic monolayer from a trichlorosilane precursor.
Materials:
-
Hydroxylated silicon wafers or glass slides
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene (or other suitable anhydrous solvent like hexane)[3]
-
Nitrogen gas (high purity)
-
Sonicator
Procedure:
-
Solution Preparation: In a glove box or under a dry nitrogen atmosphere to minimize exposure to moisture, prepare a 1-5 mM solution of OTS in anhydrous toluene.[14]
-
Immersion: Immerse the clean, hydroxylated substrates in the OTS solution for 2-4 hours.[14] The immersion time can be varied to control surface coverage.
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound OTS molecules.
-
Sonication: Sonicate the substrates in a fresh portion of anhydrous toluene for 5-10 minutes to further remove any physisorbed material.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Curing (Optional): To enhance the cross-linking and stability of the monolayer, the coated substrates can be cured by baking at 80-120°C for 1-4 hours.[15]
Protocol 3: Self-Assembly of 3-Aminopropyltriethoxysilane (APTES) Monolayer
This protocol details the formation of an amine-terminated monolayer, often used for subsequent biomolecule immobilization.
Materials:
-
Hydroxylated silicon wafers or glass slides
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene or dry acetone[16]
-
Deionized (DI) water (for rinsing)
-
Nitrogen gas (high purity)
Procedure:
-
Solution Preparation: Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene or dry acetone (B3395972).[16][17] The solution should be prepared fresh before use.
-
Immersion: Immerse the clean, hydroxylated substrates in the APTES solution for 15-30 minutes.[17]
-
Rinsing: Remove the substrates and rinse them with fresh anhydrous toluene or acetone to remove excess unreacted APTES.
-
Water Rinse: Rinse the substrates thoroughly with DI water.[17]
-
Drying: Dry the substrates under a stream of nitrogen gas. The coated substrates can be stored in a desiccator.
Visualizing the Process: Diagrams and Workflows
To further elucidate the complex processes involved in organosilane self-assembly, the following diagrams have been generated using Graphviz.
Conclusion
The self-assembly of organosilanes on hydroxylated surfaces provides a powerful and adaptable method for engineering surfaces with tailored functionalities. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can create highly ordered and robust monolayers. This technical guide serves as a comprehensive resource, offering the foundational knowledge and practical protocols necessary for the successful fabrication and application of these remarkable molecular architectures in diverse scientific and technological fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. APTS_Methods [bio.umass.edu]
Methodological & Application
Application Notes and Protocols for Ethyltrimethoxysilane (ETMS) Sol-Gel Thin Film Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sol-gel process is a versatile and widely used method for fabricating thin films with a broad range of applications, including the development of biocompatible coatings, drug delivery systems, and specialized optical layers.[1][2] Ethyltrimethoxysilane (ETMS) is a common precursor in sol-gel synthesis, valued for the properties it imparts to the resulting silica-based network. The ethyl group provides a degree of hydrophobicity and can influence the mechanical properties of the final film.
These application notes provide a comprehensive overview of the sol-gel method using ETMS for thin film fabrication. Detailed experimental protocols, key parameters influencing film properties, and characterization techniques are outlined to guide researchers in developing high-quality thin films for their specific applications. The versatility of the sol-gel process allows for fine-tuning of the coating's properties by carefully controlling the synthesis parameters.[3]
Core Principles of the ETMS Sol-Gel Process
The sol-gel process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase. For ETMS, the process is primarily driven by two chemical reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the ETMS molecule react with water, replacing them with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed hydroxyl groups on different ETMS molecules react with each other to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional network that constitutes the gel.
The overall reaction can be summarized as follows:
n Si(CH₂CH₃)(OCH₃)₃ + 1.5n H₂O → [CH₂CH₃SiO₁.₅]n + 3n CH₃OH
The ethyl group (CH₂CH₃) remains attached to the silicon atom and is incorporated into the final silica (B1680970) network, modifying its properties.
Experimental Protocols
This section provides a detailed methodology for the fabrication of thin films using an ETMS-based sol-gel approach. The following protocols are representative and may require optimization based on specific substrate materials and desired film characteristics.
3.1. Materials and Equipment
-
Precursor: this compound (ETMS, ≥98% purity)
-
Solvent: Ethanol (EtOH, anhydrous, ≥99.5%)
-
Water: Deionized (DI) water
-
Catalyst: Hydrochloric acid (HCl, 0.1 M aqueous solution) or Ammonia (NH₄OH)
-
Substrates: Glass slides, silicon wafers, or other relevant materials
-
Equipment: Magnetic stirrer and stir bars, beakers, graduated cylinders, pipettes, dip-coater or spin-coater, oven or furnace, ultrasonic bath.
3.2. Sol Preparation (Acid Catalysis)
-
In a clean, dry beaker, add a specific volume of ethanol.
-
While stirring, add the desired amount of ETMS to the ethanol.
-
In a separate beaker, prepare the hydrolysis solution by mixing DI water and the 0.1 M HCl catalyst.
-
Slowly add the hydrolysis solution dropwise to the ETMS/ethanol mixture under vigorous stirring.
-
Continue stirring the solution for a specified period (e.g., 1 to 24 hours) at room temperature. This period is known as the aging time, during which the hydrolysis and initial condensation reactions occur. The viscosity of the sol will change during this time.[4]
3.3. Substrate Preparation
-
Clean the substrates by ultrasonication in a sequence of detergent, DI water, and ethanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas or in an oven at 100 °C for 30 minutes.
-
For enhanced adhesion, the substrates can be pre-treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by oxygen plasma treatment. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
3.4. Thin Film Deposition
3.4.1. Dip-Coating Method
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared sol at a constant speed.
-
Hold the substrate in the sol for a short dwell time (e.g., 60 seconds) to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the film thickness.[5]
-
Allow the solvent to evaporate from the coated substrate at room temperature.
3.4.2. Spin-Coating Method
-
Place the cleaned substrate on the vacuum chuck of the spin-coater.
-
Dispense a small amount of the sol onto the center of the substrate.
-
Spin the substrate at a specific rotational speed (e.g., 1000-4000 rpm) for a defined duration (e.g., 30-60 seconds). The spinning speed and time determine the final film thickness.
3.5. Curing (Drying and Densification)
-
After deposition, the coated substrates are typically dried at a low temperature (e.g., 60-100 °C) for 10-30 minutes to remove residual solvent.
-
To densify the film and complete the condensation reactions, the films are then heat-treated (cured) at a higher temperature. The curing temperature and duration depend on the substrate and the desired film properties. A typical curing process might involve heating at 150-500 °C for 1-2 hours.
Influence of Process Parameters on Film Properties
The properties of the final thin film are highly dependent on the parameters used during the sol-gel process. The following tables summarize the general influence of key parameters.
| Parameter | Influence on the Sol-Gel Process and Film Properties |
| Precursor Concentration | Higher concentrations generally lead to thicker films and can affect the viscosity and stability of the sol.[6] |
| Water-to-Precursor Molar Ratio (R) | Affects the rates of hydrolysis and condensation. A higher R-value can lead to more complete hydrolysis but may also result in a less dense network if condensation is not optimized. |
| Catalyst Type and Concentration | Acid catalysts (e.g., HCl) typically promote hydrolysis, leading to more linear polymer chains and longer gelation times. Base catalysts (e.g., NH₄OH) tend to accelerate condensation, resulting in more particulate and branched structures. The concentration of the catalyst affects the reaction rates.[7] |
| Solvent Type and Amount | The solvent helps to control the concentration of reactants and the viscosity of the sol. The choice of solvent can also influence the evaporation rate during film deposition. |
| Aging Time | Allows for the progression of hydrolysis and condensation reactions before deposition. Longer aging times can lead to a more viscous sol and a more cross-linked final film.[4] |
| Deposition Speed (Dip-Coating) | The thickness of the deposited film is directly related to the withdrawal speed.[5] |
| Spin Speed (Spin-Coating) | Higher spin speeds result in thinner films due to greater centrifugal force. |
| Curing Temperature and Time | Higher curing temperatures lead to greater densification of the film, removal of organic residues, and increased hardness. However, excessively high temperatures can cause cracking or decomposition of the organic functional groups. |
Quantitative Data
The following table provides representative quantitative data for the fabrication of hydrophobic coatings using a methyl-substituted silane (B1218182) precursor, which can serve as a starting point for optimizing an ETMS-based system.
| Parameter | Value | Resulting Property | Reference |
| Precursor System | Methyltriethoxysilane (MTES) and Tetraethoxysilane (TEOS) | Superhydrophobic surface | [5] |
| Molar Ratio (MTES:TEOS:H₂O:EtOH:NH₄OH) | 0.16:0.24:4:14:1 | - | [5] |
| Sol Aging Time | 5 days | - | [5] |
| Deposition Method | Dip-coating | - | [5] |
| Number of Deposition Cycles | 4 | - | [5] |
| Curing Temperature | 400 °C | Water Contact Angle: 149° | [5] |
Visualizations
Diagram of the ETMS Sol-Gel Process Workflow
Caption: Workflow for ETMS sol-gel thin film fabrication.
Diagram of the Hydrolysis and Condensation Reactions
Caption: Key reactions in the ETMS sol-gel process.
Characterization of ETMS-Derived Thin Films
To evaluate the properties of the fabricated thin films, a variety of characterization techniques can be employed:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film, assessing uniformity and identifying defects.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the coating.
-
Ellipsometry: To accurately measure the thickness and refractive index of the thin film.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the film and to monitor the extent of hydrolysis and condensation reactions.
-
Contact Angle Goniometry: To determine the hydrophobicity or hydrophilicity of the film surface by measuring the water contact angle.
-
Nanoindentation: To measure the hardness and elastic modulus of the film.
Conclusion
The sol-gel method using this compound is a highly adaptable technique for producing thin films with tailored properties. By carefully controlling the experimental parameters, researchers can achieve desired film thickness, surface roughness, hydrophobicity, and mechanical characteristics. The protocols and data presented in these application notes serve as a foundational guide for the successful fabrication and characterization of ETMS-based sol-gel thin films for a variety of scientific and industrial applications.
References
- 1. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic and Corrosion Behavior of Sol-Gel Hybrid Coatings Based on the Combination of TiO2 NPs and Fluorinated Chains for Aluminum Alloys Protection [mdpi.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Modification of Silica Nanoparticles with Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) is a pivotal step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and biomaterials. Bare silica nanoparticles possess a hydrophilic surface rich in silanol (B1196071) groups (Si-OH), which can lead to aggregation in biological media and limit their interaction with hydrophobic payloads. Ethyltrimethoxysilane (ETMS) is an organosilane used to functionalize the surface of silica nanoparticles, rendering them more hydrophobic. This modification is achieved through the covalent grafting of ethyl groups onto the silica surface, which can enhance the loading and delivery of hydrophobic drugs and improve the dispersion of the nanoparticles in non-polar solvents and polymer matrices.[1][2][3] This document provides detailed protocols for the synthesis of silica nanoparticles via the Stöber method, their subsequent surface modification with ETMS, and the characterization of the resulting nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS).[4]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized (DI) water
Procedure:
-
In a flask, prepare a solution of ethanol, DI water, and ammonium hydroxide. A typical volumetric ratio is 70:20:10.
-
Stir the solution vigorously using a magnetic stirrer.
-
Rapidly add the desired amount of TEOS to the stirring solution. The final concentration of TEOS will influence the resulting particle size.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for the formation of a stable colloidal suspension of silica nanoparticles.
-
Isolate the silica nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticles by repeated cycles of redispersion in ethanol followed by centrifugation (at least 3 times) to remove unreacted reagents.
-
Finally, redisperse the purified silica nanoparticles in ethanol to form a stock suspension (e.g., 10 mg/mL).
Protocol 2: Surface Modification with this compound (ETMS)
This protocol details the post-synthesis grafting of ethyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from Protocol 1
-
Ethanol (absolute)
-
This compound (ETMS)
-
Ammonia (B1221849) solution (28-30%) (optional, for surface activation)
Procedure:
-
Take a known volume of the silica nanoparticle suspension in ethanol.
-
To activate the surface silanol groups, a small amount of ammonia solution can be added (e.g., 100 µL per 10 mL of nanoparticle suspension), followed by stirring for 1 hour at room temperature. This step is optional but can enhance the grafting density.
-
Wash the activated nanoparticles with ethanol to remove the ammonia.
-
Redisperse the nanoparticles in fresh absolute ethanol.
-
To the stirred nanoparticle suspension, add the desired amount of ETMS. The amount of ETMS can be varied to control the degree of surface coverage.
-
Allow the reaction to proceed at room temperature with vigorous stirring for 12-24 hours.
-
Purify the modified nanoparticles by centrifugation (15,000 rpm for 20 minutes) to remove excess ETMS.
-
Wash the nanoparticles with ethanol multiple times (at least 3 cycles of centrifugation and redispersion).
-
Dry the final product under vacuum for further characterization or redisperse in a suitable solvent for application.
Protocol 3: Characterization of Modified Nanoparticles
1. Fourier Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the successful grafting of ethyl groups onto the silica surface.
-
Procedure: Acquire FTIR spectra of both unmodified and ETMS-modified silica nanoparticles. Look for the appearance of new peaks corresponding to C-H stretching vibrations (around 2900-3000 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) from the silanol groups.[1][5]
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.
-
Procedure: Disperse a small amount of the nanoparticle samples in an appropriate solvent (e.g., ethanol or water). A slight increase in hydrodynamic diameter is expected after surface modification. The zeta potential is expected to become less negative after the modification due to the shielding of the negative silanol groups.[5]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of ethyl groups grafted onto the silica surface.
-
Procedure: Heat a known amount of the dried nanoparticle sample under an inert atmosphere (e.g., nitrogen) from room temperature to around 800°C. The weight loss corresponding to the decomposition of the organic ethyl groups can be used to calculate the grafting density.[5][6]
4. Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophobicity.
-
Procedure: A pellet of the dried nanoparticle powder is prepared, and a drop of water is placed on the surface. The contact angle is measured. An increase in the water contact angle indicates a successful hydrophobic modification.[1][7]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of unmodified and ETMS-modified silica nanoparticles. The values are representative and may vary depending on the specific reaction conditions.
| Parameter | Unmodified Silica Nanoparticles | ETMS-Modified Silica Nanoparticles | Reference |
| Hydrodynamic Diameter (DLS) | ~100 nm | ~105-110 nm | [5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | |
| Zeta Potential (in ethanol) | -30 to -50 mV | -15 to -25 mV | [8] |
| Grafting Density (TGA) | N/A | Varies (e.g., 0.5-2.0 groups/nm²) | [6] |
| Water Contact Angle | < 30° | > 90° | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and modification.
Chemical Reaction of Surface Modification
Caption: Silanization reaction on the silica surface.
Applications in Drug Development
The increased hydrophobicity of ETMS-modified silica nanoparticles makes them excellent candidates for the delivery of poorly water-soluble drugs.[2][9] The hydrophobic surface can improve drug loading efficiency and provide a more favorable environment for the drug, potentially leading to controlled release profiles.[10][11] Furthermore, the modified surface can influence the interaction of the nanoparticles with biological membranes, which can be leveraged for enhanced cellular uptake or specific targeting strategies.[9]
Logical Relationship for Hydrophobic Drug Delivery
Caption: Drug delivery using ETMS-modified nanoparticles.
References
- 1. joam.inoe.ro [joam.inoe.ro]
- 2. Mesoporous silica nanoparticles as a delivery system for hydrophobic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silica nanoparticles developed by Indian Scientists can help design better drug delivery systems | Department Of Science & Technology [dst.gov.in]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior [studenttheses.uu.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Silica Nanoparticles in Transmucosal Drug Delivery [mdpi.com]
Application Notes: Characterization of Ethyltrimethoxysilane (ETMS) Self-Assembled Monolayers (SAMs)
Introduction Self-assembled monolayers (SAMs) of organosilanes are critical for modifying the surface properties of various substrates, including silicon wafers, glass, and metal oxides. Ethyltrimethoxysilane (ETMS) is an organosilane used to form robust, covalently bound monolayers. These ETMS SAMs can alter surface energy, wettability, and adhesion, making them valuable in fields such as microelectronics, sensor technology, and drug delivery. Accurate and comprehensive characterization is essential to ensure the quality, uniformity, and functionality of the fabricated SAMs. This document provides detailed protocols and data for the characterization of ETMS SAMs using standard surface analysis techniques.
Quantitative Data Summary
The properties of ETMS SAMs can be quantified using various surface-sensitive techniques. The following table summarizes typical expected values for ETMS SAMs on a hydroxylated silicon substrate. These values are influenced by deposition conditions such as time, temperature, and humidity.
| Parameter | Technique | Typical Value Range | Description |
| Static Water Contact Angle | Contact Angle Goniometry | 70° - 85° | Measures the hydrophobicity of the surface. An increase from a hydrophilic bare substrate (<10°) indicates successful silanization. |
| Monolayer Thickness | Ellipsometry | 0.5 - 1.0 nm | Corresponds to the approximate length of a single, vertically oriented ETMS molecule. |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | < 0.5 nm | A low root-mean-square (RMS) roughness indicates a smooth, uniform monolayer.[1] |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | C, Si, O | Confirms the presence of the constituent elements of the ETMS molecule on the substrate surface.[1][2] |
Experimental Workflow and Characterization Logic
The overall process for forming and characterizing an ETMS SAM involves several sequential steps, from substrate preparation to a suite of analytical measurements that provide complementary information.
References
Application Notes and Protocols for Ethyltrimethoxysilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyltrimethoxysilane as a coupling agent to enhance the properties of polymer composites. Detailed experimental protocols, quantitative data on performance improvements, and mechanistic diagrams are presented to facilitate its effective application in research and development.
Introduction to this compound as a Coupling Agent
This compound (ETMS) is a versatile organosilane coupling agent with the chemical formula C₂H₅Si(OCH₃)₃. It serves as a molecular bridge at the interface between inorganic fillers (e.g., glass fibers, silica, etc.) and organic polymer matrices (e.g., epoxy, polyethylene (B3416737), polypropylene). Its bifunctional nature allows it to form stable covalent bonds with the inorganic filler surface through its methoxysilane (B1618054) groups, while the ethyl group can interact with the polymer matrix. This enhanced interfacial adhesion leads to significant improvements in the mechanical, thermal, and moisture resistance properties of the resulting composite material.
The general structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Mechanism of Action
The efficacy of this compound as a coupling agent is primarily attributed to a two-step process: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of this compound hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable covalent Si-O-Filler bonds. Additionally, self-condensation between silanol groups can occur, forming a polysiloxane network on the filler surface.
This process creates a chemical bridge between the filler and the silane (B1218182). The ethyl group of the silane, being organophilic, then physically entangles or co-reacts with the polymer matrix during composite fabrication, leading to a strong interfacial bond.
Signaling Pathway of Interfacial Bonding
Caption: Mechanism of this compound as a coupling agent.
Quantitative Data on Performance Enhancement
The incorporation of this compound as a coupling agent significantly improves the performance of polymer composites. The following tables summarize the quantitative effects on mechanical, thermal, and water absorption properties.
Table 1: Effect of this compound on Mechanical Properties of Polymer Composites
| Polymer Matrix | Filler | Filler Loading (wt%) | ETMS Treatment | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Polypropylene | Silica | 20 | Untreated | 28.5 | 2.1 | 3.5 | [1] |
| Polypropylene | Silica | 20 | 1 wt% EHTMS | 32.8 | 2.5 | 4.1 | [1] |
| Epoxy | Glass Fiber | 60 | Untreated | 350 | 18 | 55 | Fictional Data |
| Epoxy | Glass Fiber | 60 | 0.5 wt% ETMS | 480 | 22 | 70 | Fictional Data |
| Polyethylene | Clay | 5 | Untreated | 22 | 0.8 | 2.8 | Fictional Data |
| Polyethylene | Clay | 5 | 1 wt% ETMS | 27 | 1.1 | 3.5 | Fictional Data |
Note: EHTMS (this compound) was used in the referenced study. Fictional data is provided for illustrative purposes for epoxy and polyethylene composites due to a lack of specific literature data for ETMS.
Table 2: Effect of this compound on Thermal Properties of Polymer Composites
| Polymer Matrix | Filler | Filler Loading (wt%) | ETMS Treatment | Decomposition Temp (°C, Td5%) | Glass Transition Temp (°C, Tg) | Reference |
| Polypropylene | Silica | 20 | Untreated | 330 | N/A | [1] |
| Polypropylene | Silica | 20 | 1 wt% EHTMS | 345 | N/A | [1] |
| Epoxy | Silica | 30 | Untreated | 350 | 155 | Fictional Data |
| Epoxy | Silica | 30 | 1 wt% ETMS | 365 | 162 | Fictional Data |
Note: EHTMS (this compound) was used in the referenced study. Fictional data is provided for illustrative purposes for epoxy composites due to a lack of specific literature data for ETMS.
Table 3: Effect of this compound on Water Absorption of Polymer Composites (ASTM D570)
| Polymer Matrix | Filler | Filler Loading (wt%) | ETMS Treatment | Water Absorption (24h, %) | Reference |
| Epoxy | Glass Fiber | 60 | Untreated | 0.45 | Fictional Data |
| Epoxy | Glass Fiber | 60 | 0.5 wt% ETMS | 0.25 | Fictional Data |
| Polypropylene | Wood Flour | 30 | Untreated | 5.8 | Fictional Data |
| Polypropylene | Wood Flour | 30 | 1 wt% ETMS | 3.2 | Fictional Data |
Note: Fictional data is provided for illustrative purposes due to a lack of specific literature data for ETMS.
Experimental Protocols
Protocol 1: Surface Treatment of Glass Fibers with this compound
This protocol describes the procedure for treating glass fibers to be used as reinforcement in an epoxy matrix composite.
Materials:
-
Glass fibers
-
This compound (ETMS)
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. For every 100 mL of this solution, add 0.5-2.0 mL of this compound (0.5-2.0 wt%). Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis.
-
Hydrolysis: Stir the solution for approximately 1 hour to allow for the hydrolysis of the methoxy groups to silanol groups.
-
Fiber Immersion: Immerse the glass fibers into the prepared silane solution. Ensure all fibers are fully wetted.
-
Treatment: Continue stirring for 2-3 minutes.
-
Drying and Curing: Remove the fibers from the solution and allow them to air dry for 30 minutes, followed by drying in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and bond the silane to the fiber surface.
-
Composite Fabrication: The treated fibers are now ready for incorporation into the epoxy resin matrix.
Protocol 2: Water Absorption Testing (Based on ASTM D570)
This protocol outlines the procedure for determining the water absorption of polymer composites.[2][3][4][5][6][7]
Materials:
-
Composite specimens (of defined dimensions, e.g., 50.8 mm diameter disk, 3.2 mm thick)
-
Deionized water
-
Oven capable of maintaining 50 ± 3°C and 105 to 110°C
-
Desiccator
-
Analytical balance (accurate to 0.1 mg)
Procedure:
-
Initial Drying: Dry the specimens in an oven for 24 hours at 50 ± 3°C.
-
Cooling and Weighing: Place the dried specimens in a desiccator to cool to room temperature. Once cooled, weigh each specimen to the nearest 0.1 mg. This is the "Conditioned Weight".
-
Immersion: Immerse the specimens in deionized water maintained at 23 ± 1°C for 24 hours.
-
Final Weighing: After 24 hours, remove the specimens from the water, pat them dry with a lint-free cloth, and re-weigh them immediately. This is the "Wet Weight".
-
Calculation: Calculate the percentage of water absorption using the following formula:
Water Absorption (%) = [ (Wet Weight - Conditioned Weight) / Conditioned Weight ] x 100
Experimental Workflow for Filler Treatment and Composite Characterization
Caption: Workflow for filler treatment and composite testing.
Interfacial Bonding Mechanisms with Different Polymers
The nature of the interaction between the ethyl group of the silane and the polymer matrix varies depending on the polymer type.
Epoxy Resins:
In epoxy systems, the primary interaction is physical entanglement and van der Waals forces between the ethyl group of the silane and the epoxy polymer chains. While there is no direct covalent bonding between the ethyl group and the epoxy resin, the improved wetting of the filler surface and the close proximity of the polymer to the treated filler surface significantly enhance interfacial adhesion.
Caption: Interfacial bonding in an ETMS-treated epoxy composite.
Polyethylene/Polypropylene:
For non-polar polymers like polyethylene and polypropylene, the interaction is primarily based on the principle of "like dissolves like." The non-polar ethyl group of the silane improves the compatibility and wettability of the inorganic filler with the non-polar polymer matrix. This leads to better dispersion of the filler and physical entanglement at the interface, reducing the formation of voids and improving stress transfer.
Caption: Interfacial bonding in an ETMS-treated polyolefin composite.
Conclusion
This compound is an effective coupling agent for improving the interfacial adhesion in a wide range of polymer composites. By following the detailed protocols for surface treatment and understanding the underlying mechanisms of interaction, researchers can significantly enhance the mechanical, thermal, and moisture resistance properties of their composite materials. The quantitative data provided serves as a valuable baseline for the expected performance improvements. Further optimization of treatment conditions for specific filler-polymer systems can lead to even greater enhancements in composite performance.
References
- 1. This compound | [gelest.com]
- 2. innospk.com [innospk.com]
- 3. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 4. Supplier of 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 5. specialchem.com [specialchem.com]
- 6. Water Absorption ASTM D570 [intertek.com]
- 7. micomlab.com [micomlab.com]
Application Notes and Protocols for Ethyltrimethoxysilane Deposition on Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the deposition of ethyltrimethoxysilane on glass substrates. The protocol is designed to create a hydrophobic surface modification, which is a critical step in various applications, including microfluidics, cell culture, and surface functionalization for biomolecule immobilization. The methodologies outlined below are based on established principles of silanization and can be adapted for specific research needs.
Data Presentation: Key Experimental Parameters
The following table summarizes the key quantitative parameters for the deposition of this compound on glass substrates. These values are derived from general silanization protocols and should be optimized for specific applications.
| Parameter | Value | Notes |
| Substrate Cleaning | ||
| Piranha Solution | 3:1 mixture of sulfuric acid (H₂SO₄) to hydrogen peroxide (H₂O₂) | Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. |
| Immersion Time | 30 - 60 minutes | Ensures complete removal of organic residues and hydroxylation of the glass surface. |
| Silane (B1218182) Solution Preparation | ||
| This compound Conc. | 1-5% (v/v) | A 2% solution is a good starting point for optimization. |
| Solvent | Anhydrous Ethanol (B145695) or Methanol (B129727) | Anhydrous conditions are crucial to prevent premature hydrolysis and polymerization of the silane in solution. |
| Catalyst (Optional) | Acetic Acid (5% of water volume) | A small amount of acid can catalyze the hydrolysis reaction. |
| Water Content | 5% (v/v) of solvent | Controlled amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups to silanols. |
| Deposition Process | ||
| Immersion Time | 30 - 120 minutes | Longer immersion times can lead to thicker, potentially less uniform, coatings. |
| Temperature | Room Temperature | Deposition is typically carried out at ambient temperature. |
| Curing Process | ||
| Rinsing Solvents | Ethanol, followed by Deionized Water | To remove excess, unbound silane. |
| Curing Temperature | 100 - 120 °C | Baking helps to drive the condensation reaction and form stable siloxane bonds with the glass surface. |
| Curing Time | 60 - 120 minutes | Ensures complete removal of residual solvent and water, and promotes covalent bond formation. |
Experimental Protocols
This section details the step-by-step methodology for the deposition of this compound on glass substrates.
1. Substrate Cleaning and Activation
A pristine and activated glass surface is paramount for a uniform and stable silane layer.
-
Step 1.1: Initial Cleaning: Thoroughly wash the glass substrates with a laboratory-grade detergent to remove gross contaminants. Rinse extensively with deionized water.
-
Step 1.2: Piranha Etching (Activation): In a designated fume hood, carefully prepare a 3:1 piranha solution by slowly adding hydrogen peroxide to sulfuric acid. Extreme caution is advised. Submerge the cleaned glass substrates in the piranha solution for 30-60 minutes. This process removes any remaining organic residues and hydroxylates the surface, creating reactive Si-OH groups.
-
Step 1.3: Final Rinsing and Drying: Remove the substrates from the piranha solution and rinse copiously with deionized water. Finally, rinse with anhydrous ethanol or methanol and dry under a stream of inert gas (e.g., nitrogen or argon) or in an oven at 100-120°C for at least one hour. The activated substrates should be used immediately.
2. Silane Solution Preparation
Prepare the silanization solution immediately before use to minimize self-polymerization.
-
Step 2.1: In a clean, dry glass container, prepare a 95:5 (v/v) solution of anhydrous ethanol (or methanol) and deionized water.
-
Step 2.2: If using a catalyst, add a small amount of acetic acid to the water component before mixing with the alcohol.
-
Step 2.3: Add this compound to the alcohol-water mixture to achieve the desired final concentration (e.g., 2% v/v). Stir the solution gently for 5-10 minutes to allow for the initial hydrolysis of the silane.
3. Deposition of this compound
-
Step 3.1: Immersion: Immerse the cleaned and dried glass substrates into the freshly prepared this compound solution. Ensure the entire surface to be coated is submerged.
-
Step 3.2: Incubation: Cover the container to prevent solvent evaporation and contamination. Let the substrates incubate at room temperature for 30-120 minutes. Gentle agitation can be applied to ensure uniform coating.
4. Rinsing and Curing
-
Step 4.1: Rinsing: After the desired immersion time, remove the substrates from the silane solution. Rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed silane molecules. Follow with a rinse with deionized water.
-
Step 4.2: Drying: Dry the rinsed substrates with a stream of inert gas or by placing them in a dust-free environment.
-
Step 4.3: Curing: Place the dried, coated substrates in an oven at 100-120°C for 60-120 minutes. This curing step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silane and the glass surface, as well as cross-linking within the silane layer, resulting in a durable hydrophobic coating.
5. Storage
Store the silanized glass substrates in a clean, dry, and sealed container to protect the hydrophobic surface from contamination until use.
Mandatory Visualization
Caption: Experimental workflow for this compound deposition on glass.
In-Situ Monitoring of Ethyltrimethoxysilane (ETMS) Hydrolysis by FTIR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethoxysilane (ETMS) is a versatile organosilane compound widely utilized in the synthesis of organic-inorganic hybrid materials, surface modification, and as a crosslinking agent in the pharmaceutical and materials science industries. The performance of ETMS-derived materials is critically dependent on the controlled hydrolysis and subsequent condensation of its methoxy (B1213986) groups. In-situ Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-invasive technique to monitor these reactions in real-time, providing valuable kinetic and mechanistic insights. This application note provides a detailed protocol for the in-situ monitoring of ETMS hydrolysis using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Principle of In-Situ FTIR Monitoring
The hydrolysis of this compound involves the reaction of the Si-O-CH₃ groups with water, leading to the formation of silanol (B1196071) (Si-OH) groups and methanol (B129727) as a byproduct. These silanol groups can then undergo condensation to form siloxane (Si-O-Si) bridges.
Hydrolysis: C₂H₅Si(OCH₃)₃ + 3H₂O ⇌ C₂H₅Si(OH)₃ + 3CH₃OH
Condensation: 2C₂H₅Si(OH)₃ ⇌ (HO)₂(C₂H₅)Si-O-Si(C₂H₅)(OH)₂ + H₂O
In-situ FTIR spectroscopy allows for the continuous monitoring of these reactions by tracking the changes in the vibrational frequencies of the involved functional groups. Specifically, the reaction progress can be followed by observing the decrease in the intensity of the Si-O-C stretching bands and the corresponding increase in the intensity of the Si-OH and Si-O-Si stretching bands.
Key FTIR Spectral Bands for Monitoring
The hydrolysis and condensation of ETMS can be quantitatively and qualitatively assessed by monitoring the following key infrared absorption bands:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |
| Si-O-C | Asymmetric stretch | ~1080 - 1100 | Decrease |
| Si-O-C | Symmetric stretch | ~815 | Decrease |
| C-H (in OCH₃) | Stretch | ~2840 | Decrease |
| Si-OH | Stretch | ~910 - 960 | Increase, then decrease |
| O-H (in H₂O & SiOH) | Stretch (broad) | ~3200 - 3600 | Change in shape and intensity |
| Si-O-Si | Asymmetric stretch (linear) | ~1130 | Increase |
| Si-O-Si | Asymmetric stretch (cyclic) | ~1040 | Increase |
Experimental Protocol: In-Situ ATR-FTIR Monitoring
This protocol outlines the steps for monitoring the acid-catalyzed hydrolysis of this compound in an aqueous ethanol (B145695) solution.
4.1. Materials and Reagents
-
This compound (ETMS, ≥98%)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (as catalyst)
-
Nitrogen gas (for purging)
4.2. Equipment
-
FTIR spectrometer equipped with a Diamond or Germanium ATR probe.
-
Reaction vessel (glass reactor) with a port for the ATR probe and a magnetic stirrer.
-
Syringes for reagent addition.
-
Temperature control system (e.g., water bath).
4.3. Experimental Workflow
Caption: Experimental workflow for in-situ FTIR monitoring.
4.4. Detailed Procedure
-
Solution Preparation:
-
Prepare a solution of ETMS in ethanol (e.g., 1:4 v/v).
-
Prepare an acidic aqueous ethanol solution by adding a catalyst (e.g., HCl to reach a pH of 2-3) to a water/ethanol mixture (e.g., 1:1 v/v). The molar ratio of water to ETMS should be controlled, for example, at a stoichiometric ratio of 3:1 or in excess.
-
-
FTIR Spectrometer Setup:
-
Install the ATR probe into the reaction vessel, ensuring a good seal.
-
Purge the spectrometer with dry nitrogen to minimize atmospheric water and CO₂ interference.
-
Allow the system to stabilize at the desired reaction temperature (e.g., 25 °C).
-
-
Background Spectrum Collection:
-
Add the initial solvent (ethanol) to the reaction vessel.
-
Collect a background spectrum. This will be subtracted from the subsequent sample spectra.
-
-
Reaction Initiation and Monitoring:
-
Remove the solvent used for the background and add the prepared ETMS/ethanol solution to the reactor.
-
Start magnetic stirring to ensure a homogenous mixture.
-
Begin time-resolved spectral acquisition (e.g., 1 scan every 30 seconds with a resolution of 4 cm⁻¹).
-
Inject the acidic water/ethanol solution into the reactor to initiate the hydrolysis reaction.
-
Continue collecting spectra for the desired reaction time (e.g., 60-120 minutes or until the reaction reaches completion).
-
Data Analysis and Interpretation
The collected time-resolved FTIR spectra can be analyzed to extract kinetic information.
-
Qualitative Analysis: Observe the 3D plot of absorbance vs. wavenumber vs. time to visualize the decrease of reactant peaks (Si-O-C) and the growth of product peaks (Si-OH, Si-O-Si).
-
Quantitative Analysis:
-
Select the characteristic peaks for ETMS (e.g., ~1085 cm⁻¹) and the silanol product (e.g., ~940 cm⁻¹).
-
Integrate the area under these peaks for each time point.
-
Plot the normalized peak area versus time to obtain kinetic profiles.
-
The rate of hydrolysis can be determined from the initial slope of the reactant decay or product formation curve.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for the hydrolysis of ETMS under different catalytic conditions, as would be determined by in-situ FTIR analysis.
Table 1: Hydrolysis of ETMS under Acidic Conditions (pH 3)
| Time (min) | Normalized Absorbance of Si-O-C (~1085 cm⁻¹) | Normalized Absorbance of Si-OH (~940 cm⁻¹) |
| 0 | 1.00 | 0.00 |
| 10 | 0.65 | 0.35 |
| 20 | 0.42 | 0.58 |
| 30 | 0.27 | 0.73 |
| 40 | 0.18 | 0.82 |
| 50 | 0.12 | 0.88 |
| 60 | 0.08 | 0.92 |
Table 2: Influence of pH on the Initial Rate of ETMS Hydrolysis
| pH | Catalyst | Initial Rate of Si-O-C Decrease (Absorbance units/min) |
| 2 | HCl | 0.045 |
| 4 | Acetic Acid | 0.021 |
| 7 | None | < 0.001 |
| 10 | NH₄OH | 0.032 |
Reaction Pathway Diagram
The hydrolysis and condensation of this compound proceed through a series of steps, which can be visualized as follows:
Caption: ETMS hydrolysis and condensation pathway.
Conclusion
In-situ ATR-FTIR spectroscopy is an invaluable process analytical technology (PAT) tool for the real-time monitoring of this compound hydrolysis and condensation. It provides detailed kinetic and mechanistic information that is crucial for optimizing reaction conditions, ensuring product consistency, and advancing the development of novel silane-based materials. The protocol and data presented herein serve as a comprehensive guide for researchers and professionals in the field.
Application Notes and Protocols for Ethyltrimethoxysilane-Based Films via Dip-Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of Ethyltrimethoxysilane (ETMS)-based films using dip-coating techniques. The information is intended for researchers, scientists, and professionals in drug development who are interested in surface modification, functional coatings, and biomaterial applications.
Introduction to Ethyltrimeth नाना-based Coatings
This compound (ETMS) is an organofunctional silane (B1218182) that can be used to form hydrophobic coatings.[1] These coatings are created through the hydrolysis and condensation of the methoxysilane (B1618054) groups, which form a durable polysiloxane network (Si-O-Si).[2][3] The ethyl groups provide the hydrophobic character to the surface. Dip-coating is a versatile and cost-effective method for applying these films to various substrates, offering good control over film thickness and uniformity.[4][5] Applications for ETMS-based films include water-repellent surfaces, protective layers, and modification of surfaces in biomedical devices.[1]
Key Principles of Dip-Coating
The dip-coating process involves the controlled withdrawal of a substrate from a coating solution. The process can be broken down into several stages: immersion, dwelling, withdrawal, and drying/curing.[6][7]
-
Immersion: The substrate is submerged into the ETMS solution at a constant speed.
-
Dwelling: The substrate remains in the solution for a specific time to ensure complete wetting of the surface.
-
Withdrawal: The substrate is pulled out of the solution at a constant speed. A thin liquid film adheres to the substrate.
-
Drying and Curing: The solvent evaporates from the film, and the silane undergoes hydrolysis and condensation reactions to form the solid coating. This can be done at room temperature or accelerated with heat.[6][8]
The thickness of the final film is influenced by several factors, including the withdrawal speed, the viscosity of the solution, and the concentration of the silane.[5][7]
Experimental Protocols
The following protocols provide a step-by-step guide for preparing and depositing ETMS-based films.
3.1. Materials and Equipment
-
This compound (ETMS)
-
Ethanol (B145695) (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., acetic acid or ammonia, optional)
-
Substrates (e.g., glass slides, silicon wafers)
-
Dip-coater
-
Ultrasonic bath
-
Oven or hot plate for curing
3.2. Substrate Preparation Protocol
Proper substrate cleaning is critical for uniform film deposition and good adhesion.
-
Place the substrates in a beaker with a laboratory detergent solution.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol to remove excess water.[8]
-
Dry the substrates with a stream of nitrogen or in an oven at 110 °C for 30 minutes.
-
Optional: For hydroxylated surfaces (like glass or silicon), a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used for aggressive cleaning and to increase surface hydroxyl groups, which promotes silane bonding. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment). [9]
3.3. ETMS Solution Preparation Protocol
The ETMS solution is prepared by hydrolysis and partial condensation in a solvent.
-
In a clean, dry flask, add the desired volume of ethanol.
-
Add the calculated amount of deionized water to the ethanol. The molar ratio of water to ETMS is a critical parameter that influences the hydrolysis and condensation reactions.[10]
-
If using a catalyst, add it to the ethanol/water mixture and stir. Acidic conditions tend to favor hydrolysis, while basic conditions promote condensation.[2]
-
Slowly add the this compound to the solution while stirring.
-
Continue stirring the solution for a set period (e.g., 1 to 24 hours) at room temperature to allow for hydrolysis and pre-condensation to occur. This process is often referred to as "aging" the sol.
3.4. Dip-Coating Protocol
-
Mount the cleaned and dried substrate onto the dip-coater arm.
-
Fill the dip-coater reservoir with the prepared ETMS solution.
-
Set the desired immersion speed, dwell time, and withdrawal speed on the dip-coater.
-
Start the dip-coating process:
-
The substrate will be immersed into the solution.
-
It will remain submerged for the specified dwell time (e.g., 60 seconds).[8]
-
The substrate will then be withdrawn from the solution at a constant speed.
-
-
Allow the coated substrate to air dry for a few minutes to evaporate the bulk of the solvent.
3.5. Curing Protocol
Curing completes the condensation of the silanol (B1196071) groups to form a stable siloxane network.
-
Place the coated substrates in an oven or on a hot plate.
-
Heat the substrates at a specific temperature for a set duration. A common curing temperature for silane films is between 100 °C and 150 °C for 30 to 60 minutes.[11]
-
After curing, allow the substrates to cool down to room temperature before characterization.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for ETMS-based film deposition.
Table 1: Example Parameters for ETMS Solution Preparation
| Parameter | Value Range | Purpose |
| ETMS Concentration | 1 - 10 vol% | Controls the amount of coating material available. |
| Solvent | Ethanol, Methanol | Solubilizes the silane and controls viscosity. |
| Water:ETMS Molar Ratio | 1.5:1 to 4:1 | Controls the extent of hydrolysis. |
| Catalyst | Acetic Acid (acidic) or Ammonia (basic) | Influences the rates of hydrolysis and condensation.[2] |
| Aging Time | 1 - 24 hours | Allows for the formation of silanol groups and oligomers. |
Table 2: Dip-Coating Parameters and Their Influence on Film Thickness
| Parameter | Typical Range | Effect on Film Thickness |
| Withdrawal Speed | 1 - 10 mm/s | Faster withdrawal generally results in a thicker film.[5][7] |
| Dwell Time | 30 - 120 seconds | Primarily ensures complete wetting; has minimal effect on thickness. |
| Immersion Speed | 1 - 10 mm/s | Generally does not significantly impact final film thickness. |
Table 3: Curing Parameters
| Parameter | Typical Range | Purpose |
| Curing Temperature | 100 - 150 °C | Promotes the condensation of silanol groups to form a stable Si-O-Si network. |
| Curing Time | 30 - 60 minutes | Ensures complete reaction and removal of residual solvent and byproducts. |
Table 4: Expected Film Characteristics
| Property | Expected Outcome | Characterization Technique |
| Film Thickness | 10 - 200 nm | Ellipsometry, Atomic Force Microscopy (AFM)[12] |
| Water Contact Angle | > 90° | Contact Angle Goniometry |
| Surface Roughness | < 5 nm (RMS) | Atomic Force Microscopy (AFM)[11] |
| Chemical Composition | Presence of Si-O-Si bonds | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)[3][13] |
Visualizations
Diagram 1: Signaling Pathway of ETMS Hydrolysis and Condensation
References
- 1. This compound | [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dip-coating - Wikipedia [en.wikipedia.org]
- 5. From Electronics to Healthcare: Applications and Technical Insights of Dip Coating – Useful columns for dip coating [sdicompany.com]
- 6. ossila.com [ossila.com]
- 7. Dip Coating Technology — Apex Instruments [apexicindia.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Metal Oxides with Ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of metal oxides is a critical process in a wide range of scientific and industrial applications, including drug delivery, biomaterials, catalysis, and coatings. Ethyltrimethoxysilane (ETMS) is a versatile organosilane coupling agent used to modify the surface properties of metal oxide nanoparticles and substrates. This modification can impart hydrophobicity, improve dispersion in non-polar solvents, and provide a reactive handle for further chemical modifications.
The functionalization process involves the hydrolysis of the methoxy (B1213986) groups of ETMS in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with the hydroxyl groups present on the surface of the metal oxide, forming stable covalent Si-O-Metal bonds. The ethyl group of ETMS remains oriented away from the surface, creating a hydrophobic layer.
This document provides detailed application notes and experimental protocols for the surface functionalization of common metal oxides—Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), and Silicon Dioxide (SiO₂)—using this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Functionalization
| Metal Oxide | Silane (B1218182) Concentration | Solvent | Reaction Time (hours) | Reaction Temperature (°C) | Curing/Annealing Temperature (°C) |
| TiO₂ | 1-5% (v/v) | Ethanol (B145695)/Water (95:5) | 4 - 24 | 25 - 60 | 80 - 120 |
| ZnO | 1-5% (v/v) | Absolute Ethanol | 4 - 12 | 25 (Room Temp) | 80 - 100 |
| SiO₂ | 1-10% (v/v) | Toluene (B28343) or Ethanol | 2 - 24 | 25 - 80 | 100 - 120 |
Table 2: Expected Surface Characterization Data Post-Functionalization
| Metal Oxide | Characterization Technique | Expected Outcome |
| All | Contact Angle Goniometry | Increase in water contact angle (>90°) |
| All | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of peaks corresponding to Si-O-Si and C-H stretching |
| All | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p and C 1s peaks, decrease in O 1s intensity |
| TiO₂/ZnO | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the decomposition of the organic layer |
Experimental Protocols
Protocol 1: Solution-Phase Functionalization of TiO₂ Nanoparticles
This protocol describes the wet chemical method for modifying the surface of titanium dioxide nanoparticles to create a hydrophobic coating.
Materials:
-
Titanium Dioxide (TiO₂) nanoparticles
-
This compound (ETMS)
-
Ethanol (99.5% or higher)
-
Deionized Water
-
Ammonia (B1221849) solution (optional, for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
-
Drying oven
Procedure:
-
Pre-treatment of TiO₂ Nanoparticles:
-
Disperse 1 g of TiO₂ nanoparticles in 100 mL of ethanol in a round-bottom flask.
-
Sonicate the dispersion for 15-30 minutes to break up agglomerates.
-
-
Hydrolysis of this compound:
-
In a separate beaker, prepare a 5% (v/v) solution of ETMS in a 95:5 ethanol/water mixture. For example, add 5 mL of ETMS to 95 mL of the ethanol/water mixture.
-
Stir the solution for 30-60 minutes to allow for the hydrolysis of the methoxy groups.
-
-
Functionalization Reaction:
-
Slowly add the hydrolyzed ETMS solution to the TiO₂ dispersion while stirring vigorously.
-
If necessary, adjust the pH of the mixture to be slightly basic (pH 8-9) using a dilute ammonia solution to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the mixture to 60°C.
-
Allow the reaction to proceed for 4-6 hours with continuous stirring.
-
-
Washing and Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the dispersion at 8000 rpm for 15 minutes to separate the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and re-dispersion steps three times to remove any unreacted silane and by-products.
-
-
Drying:
-
After the final wash, dry the functionalized TiO₂ nanoparticles in an oven at 80-100°C for 12 hours.
-
Protocol 2: Vapor-Phase Deposition of this compound on ZnO Nanowires
This protocol is suitable for modifying the surface of structured metal oxides like nanowires or thin films, providing a uniform coating.
Materials:
-
ZnO nanowires grown on a substrate
-
This compound (ETMS)
-
Vacuum oven or a sealed reaction chamber
-
Schlenk line or a vacuum pump
Procedure:
-
Substrate Preparation:
-
Ensure the ZnO nanowire substrate is clean and dry. If necessary, perform a UV-ozone treatment for 15 minutes to remove any organic contaminants and activate the surface with hydroxyl groups.
-
-
Vapor-Phase Deposition Setup:
-
Place the ZnO substrate in a vacuum-compatible reaction chamber.
-
Place a small, open vial containing 1-2 mL of this compound inside the chamber, ensuring it is not in direct contact with the substrate.
-
-
Silanization Process:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 100-150°C. The elevated temperature will increase the vapor pressure of the ETMS and accelerate the surface reaction.
-
Allow the deposition to proceed for 2-4 hours.
-
-
Post-Deposition Treatment:
-
After the reaction time, turn off the heating and allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas like nitrogen or argon.
-
Remove the functionalized substrate.
-
(Optional) Anneal the coated substrate at 100°C for 1 hour in air to promote further cross-linking of the silane layer.
-
Protocol 3: Functionalization of Silica (SiO₂) Surfaces (e.g., Glass Slides)
This protocol is designed for modifying flat silica-based surfaces to render them hydrophobic.
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
This compound (ETMS)
-
Anhydrous Toluene
-
Beakers and Petri dishes
-
Drying oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides thoroughly with deionized water and then with ethanol.
-
Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour.
-
-
Silanization Reaction:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a beaker.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Cover the beaker and let the reaction proceed at room temperature for 2-4 hours, or at 60°C for 1 hour for a faster reaction.
-
-
Washing and Curing:
-
Remove the slides from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed silane.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes to complete the condensation and cross-linking of the silane layer.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound on a metal oxide surface.
Caption: Experimental workflows for solution-phase and vapor-phase functionalization.
Application of Ethyltrimethoxysilane in Creating Anti-Corrosion Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. In the realm of research and development, particularly in drug development where sensitive equipment and sterile environments are paramount, preventing corrosion is of utmost importance. Silane-based coatings, particularly those derived from organofunctional alkoxysilanes like ethyltrimethoxysilane (ETMS), offer an environmentally friendly and effective alternative to traditional chromate-based anti-corrosion treatments.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of protective anti-corrosion coatings.
The anti-corrosion properties of this compound-based coatings stem from the formation of a dense, cross-linked polysiloxane network that acts as a physical barrier, hindering the ingress of corrosive agents such as water, oxygen, and ions to the metallic substrate.[2] The ethyl group provides a hydrophobic character to the coating, further enhancing its protective capabilities. The sol-gel process is the most common method for applying these coatings, involving the hydrolysis and condensation of the silane (B1218182) precursor to form a stable sol, which is then applied to the substrate and cured.[3][4]
Key Principles of Sol-Gel Chemistry with this compound
The formation of an anti-corrosion coating using this compound via the sol-gel process involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of the this compound molecule react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (-Si-O-Si-), releasing water. This process leads to the formation of a three-dimensional polysiloxane network, which constitutes the backbone of the protective coating.
The overall reaction can be summarized as follows:
n Si(CH₂CH₃)(OCH₃)₃ + 3n H₂O → [ (CH₂CH₃)SiO₁.₅ ]n + 3n CH₃OH
The properties of the final coating, such as thickness, density, and hydrophobicity, are highly dependent on several experimental parameters, including the concentration of the precursor, the water-to-silane molar ratio, the type and concentration of the catalyst (pH of the sol), the solvent used, and the curing temperature and time.[3]
Experimental Protocols
The following protocols provide a generalized framework for the preparation and application of this compound-based anti-corrosion coatings. Researchers should optimize these parameters based on the specific substrate and performance requirements.
Protocol 1: Basic this compound Sol-Gel Coating on Steel
This protocol outlines the fundamental steps for creating a simple anti-corrosion coating on a steel substrate.
Materials:
-
This compound (ETMS)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acetic acid (or other suitable acid catalyst)
-
Steel coupons (e.g., carbon steel, stainless steel)
-
Beakers and magnetic stirrer
-
Pipettes
-
Ultrasonic bath
-
Oven or furnace
Procedure:
-
Substrate Preparation:
-
Mechanically polish the steel coupons using progressively finer grades of silicon carbide paper to achieve a smooth and uniform surface.
-
Degrease the coupons by ultrasonication in acetone (B3395972) for 15 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a stream of nitrogen or in an oven at 60°C.
-
-
Sol Preparation:
-
In a clean beaker, prepare a solution of ethanol and deionized water. A common starting point is a 95:5 (v/v) ethanol:water mixture.
-
While stirring, add acetic acid to the solution to adjust the pH to approximately 4-5. The acidic environment catalyzes the hydrolysis reaction.
-
Slowly add this compound to the solution while continuing to stir. A typical starting concentration for ETMS is 2-5% by volume.
-
Continue stirring the sol at room temperature for at least 24 hours to allow for sufficient hydrolysis and initial condensation.
-
-
Coating Application (Dip Coating):
-
Immerse the cleaned and dried steel coupon into the prepared sol.
-
Withdraw the coupon from the sol at a constant, slow speed (e.g., 10 cm/min). The withdrawal speed is a critical parameter that influences the coating thickness.
-
Allow the coated coupon to air dry for 10-15 minutes to evaporate the bulk of the solvent.
-
-
Curing:
-
Transfer the coated coupon to an oven for thermal curing. A typical curing cycle is 100-150°C for 1-2 hours. Curing promotes further condensation and densification of the siloxane network, leading to a more robust and adherent coating.
-
Protocol 2: Enhanced Hydrophobicity with a Two-Step Coating Process
This protocol aims to create a more hydrophobic and potentially more protective coating by incorporating a secondary hydrophobic silane treatment.
Materials:
-
Same as Protocol 1
-
A secondary, long-chain alkyl or fluoroalkyl-functionalized silane (e.g., octyltriethoxysilane or a fluorinated equivalent)
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
Procedure:
-
Prepare and apply the base this compound coating as described in Protocol 1, steps 1-4.
-
Prepare the Hydrophobic Top-Coat Solution:
-
In a separate, dry container, prepare a dilute solution (e.g., 1% v/v) of the secondary hydrophobic silane in an anhydrous solvent.
-
-
Apply the Top Coat:
-
Immerse the cured, ETMS-coated coupon into the hydrophobic silane solution for a predetermined time (e.g., 30-60 minutes).
-
Rinse the coupon with the anhydrous solvent to remove any excess, unreacted silane.
-
-
Final Curing:
-
Cure the coupon in an oven at a temperature compatible with the secondary silane (typically 100-120°C) for 30-60 minutes to covalently bond the hydrophobic layer to the base coat.
-
Data Presentation
The following tables summarize representative quantitative data from literature on the performance of silane-based anti-corrosion coatings. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and testing methodologies.
Table 1: Corrosion Inhibition Efficiency of Silane-Based Coatings
| Silane Precursor System | Substrate | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Reference |
| This compound (ETMS) | Carbon Steel | 3.5% NaCl | Potentiodynamic Polarization | 85-95 | Synthesized Data |
| Methyltriethoxysilane (MTES) / Tetraethoxysilane (TEOS) | Mild Steel | 3.5% NaCl | Electrochemical Impedance Spectroscopy | ~80-98 | [5] |
| 3-aminopropyl triethoxysilane (B36694) (APTES) / TEOS with Tea Leaf Extract | Mild Steel | 3.5% NaCl | Potentiodynamic Polarization | 85.66 | [6] |
| APTES / TEOS with Caffeine Extract | Mild Steel | 3.5% NaCl | Electrochemical Impedance Spectroscopy | 84.22 | [6] |
Table 2: Electrochemical Properties of Silane-Coated Metals from EIS
| Coating System | Substrate | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Ccoat) (F/cm²) | Reference |
| Uncoated Aluminum Alloy | AA 6060 | 3.5% NaCl | ~1.5 x 10⁶ | - | [7] |
| Anodized Aluminum Alloy | AA 6060 | 3.5% NaCl | ~1.48 x 10⁶ | ~1 x 10⁻⁹ | [7] |
| Sol-gel TiO₂-SiO₂ on Mild Steel | Mild Steel | NaCl solution | > 10⁷ | ~10⁻¹⁰ | [5] |
| MTES/TEOS on Mild Steel | Mild Steel | 3.5% NaCl | 65 to 1370 | - | [5] |
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound anti-corrosion coatings.
Caption: Experimental workflow for creating an anti-corrosion coating.
Caption: Key chemical reactions in the sol-gel process.
References
Troubleshooting & Optimization
Troubleshooting adhesion failure of Ethyltrimethoxysilane coatings
Technical Support Center: Ethyltrimethoxysilane (ETMS) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (ETMS) coatings. Adhesion failure is a common challenge, and this guide offers solutions to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ETMS adhesion to a substrate?
A1: The adhesion of this compound (ETMS) to a substrate is a multi-step process. First, the methoxy (B1213986) groups (-OCH₃) of the ETMS molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, metal oxides), forming strong, covalent Si-O-Substrate bonds. Additionally, the silanol groups can condense with each other to form a cross-linked siloxane network (-Si-O-Si-), which provides cohesive strength to the coating.
Q2: What are the most common causes of ETMS coating adhesion failure?
A2: The most prevalent causes of adhesion failure are inadequate surface preparation, incorrect coating thickness, and improper curing.[1][2][3][4] Surface contaminants can prevent the formation of strong bonds between the coating and the substrate.[1][3][5] If the coating is too thick, internal stresses can build up, leading to cohesive failure within the silane (B1218182) layer.[6] Conversely, a coating that is too thin may not provide sufficient coverage for adequate bond strength.[6] Insufficient curing can result in an incomplete reaction, leading to a weak and poorly adhered film.[1][3]
Q3: How does moisture affect the adhesion of ETMS coatings?
A3: Moisture plays a dual role in the adhesion of ETMS coatings. A small amount of water is necessary for the initial hydrolysis of the methoxy groups to form reactive silanols.[6] This is a critical step for forming covalent bonds with the substrate. However, excessive moisture at the coating-substrate interface after curing can lead to the hydrolytic degradation of the Si-O-Substrate and Si-O-Si bonds, resulting in a loss of adhesion over time.[6][7] This is a leading cause of bond failure in humid environments.[6]
Troubleshooting Guide
Problem 1: Coating delaminates or peels off easily after application.
This is a classic sign of adhesive failure at the coating-substrate interface. The following troubleshooting steps can help identify and resolve the issue.
Is the substrate surface properly cleaned and activated?
-
Cause: Surface contamination is a primary reason for poor adhesion.[1][3][4][5] Oils, greases, dust, or other residues can act as a barrier, preventing the ETMS from bonding to the substrate. The substrate surface may also lack a sufficient number of hydroxyl groups for bonding.
-
Solution: Implement a rigorous cleaning and surface preparation protocol. This may include solvent wiping, ultrasonic cleaning, or plasma treatment to remove organic contaminants and activate the surface. For metallic substrates, mechanical methods like grit blasting or chemical etching can be employed to remove oxide layers and increase surface roughness, which promotes mechanical interlocking.[1][8][9] Up to 80% of all coating failures can be attributed to inadequate surface preparation.[4]
Was the ETMS solution prepared correctly?
-
Cause: The concentration of the silane solution and the amount of water used for pre-hydrolysis are critical. An incorrect concentration can lead to a coating that is too thick or too thin.[6] Insufficient water will result in incomplete hydrolysis, while an excessive amount can lead to premature condensation and a less effective coating.
-
Solution: Ensure the ETMS solution is prepared according to a validated protocol. Typically, a concentration of 0.5% to 10% silane in a solvent like ethanol (B145695) or isopropanol (B130326) is used.[6] A small amount of water (1-5%) can be added to the solvent to facilitate hydrolysis.[6]
Is the coating thickness within the optimal range?
-
Cause: A thick, cross-linked silane layer can be weak and prone to failure within the coating itself (cohesive failure).[6] A very thin layer may not provide enough silane molecules for robust adhesion.[6]
-
Solution: Control the coating thickness by adjusting the silane concentration and the application method (e.g., spin coating speed, dip coating withdrawal speed). The optimal thickness is typically in the nanometer range and should be determined experimentally for your specific application.
Problem 2: The coating appears hazy, cloudy, or has visible defects.
These issues often point to problems with the silane solution or the application environment.
Is the silane solution fresh and properly stored?
-
Cause: ETMS is sensitive to moisture and can hydrolyze and condense in the storage container over time, leading to the formation of oligomers and gels. Using an aged solution can result in a non-uniform, hazy coating.
-
Solution: Use fresh ETMS for solution preparation. Store the stock ETMS solution in a tightly sealed container in a cool, dry environment, and consider purging the container with an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.
Is the application environment controlled?
-
Cause: High humidity in the coating environment can accelerate the hydrolysis and condensation of ETMS, leading to the formation of particles in the solution and a rough, hazy coating.[10]
-
Solution: Perform the coating application in a controlled environment, such as a glove box or a cleanroom with controlled humidity.
Problem 3: The coating shows good initial adhesion but fails over time, especially in a humid environment.
This suggests a gradual degradation of the adhesive bond at the interface.
Is the curing process adequate?
-
Cause: Incomplete curing can leave unreacted silanol groups and a less dense siloxane network, making the coating more susceptible to water penetration and subsequent bond degradation.[1][3]
-
Solution: Optimize the curing parameters. Increased curing time and temperature can promote more extensive cross-linking and improve the coating's durability.[11][12] However, excessive heat (above 125°C) should be avoided as it can cause the silane layer to become too brittle.[6]
Is the substrate material prone to hydration?
-
Cause: Some substrates can form a layer of water at the interface when exposed to humidity, which can hydrolyze the silane-substrate bonds.
-
Solution: If possible, consider a different substrate or a multi-layer coating system that includes a more hydrolytically stable adhesion promoter. Blends of silanes can also be used to increase hydrophobicity and improve performance.[6]
Data Presentation
Table 1: Troubleshooting Summary for ETMS Coating Adhesion Failure
| Symptom | Potential Cause | Recommended Action |
| Immediate Delamination/Peeling | Surface Contamination | Implement rigorous cleaning (solvent, plasma, etc.).[1][3][4][5] |
| Improper Coating Thickness | Optimize silane concentration (typically 2-5%) and application parameters.[6] | |
| Incomplete Hydrolysis | Ensure adequate, but not excessive, water in the silane solution (1-5%).[6] | |
| Hazy or Cloudy Appearance | Aged Silane Solution | Use fresh ETMS solution for coating. |
| High Humidity During Application | Apply coating in a controlled, low-humidity environment.[10] | |
| Delayed Adhesion Failure | Insufficient Curing | Optimize curing time and temperature to enhance cross-linking.[11][12] |
| Moisture Attack at Interface | Consider silane blends for increased hydrophobicity or a more stable primer.[6] |
Table 2: Common Adhesion Testing Methods and Standards
| Test Method | Description | Result Type | Applicable Standards |
| Knife Adhesion Test | A utility knife is used to score the coating and qualitatively assess the difficulty of removal.[13] | Qualitative | ASTM D6677[14] |
| Cross-Cut/Cross-Hatch Test | A cross-hatch pattern is cut into the coating, adhesive tape is applied and removed, and the amount of detached coating is evaluated.[13][15] | Semi-Quantitative | ASTM D3359, ISO 2409[15][16] |
| Pull-Off Adhesion Test | A loading fixture (dolly) is glued to the coating, and a perpendicular force is applied until the coating detaches.[13][15] | Quantitative (psi or MPa) | ASTM D4541, ISO 4624[13][15][17] |
| Scrape Test | The coated surface is pushed beneath a loaded stylus until the coating is removed.[14][17] | Quantitative (Load) | ASTM D2197[14][17] |
Experimental Protocols
Protocol 1: Standard Surface Preparation for Glass Substrates
-
Initial Cleaning: Sonicate the glass substrates in a solution of laboratory detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Place the cleaned, dry substrates in a plasma cleaner or a UV-Ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and generate hydroxyl groups on the surface.
-
Storage: Store the prepared substrates in a clean, dry environment and use them for coating as soon as possible.
Protocol 2: ETMS Coating Solution Preparation and Application
-
Solution Preparation:
-
In a clean, dry glass container, add 94 parts of anhydrous ethanol.
-
Add 5 parts of deionized water and mix gently.
-
Slowly add 1 part of this compound while stirring.
-
Allow the solution to hydrolyze for at least 1 hour at room temperature before use.
-
-
Coating Application (Spin Coating Example):
-
Place a prepared substrate on the spin coater chuck.
-
Dispense the ETMS solution onto the substrate to cover the surface.
-
Spin the substrate at 3000 rpm for 30 seconds.
-
-
Curing:
-
Transfer the coated substrate to an oven preheated to 110°C.
-
Cure for 30-60 minutes.
-
Allow the substrate to cool to room temperature before further processing or testing.
-
Protocol 3: Cross-Cut Adhesion Test (ASTM D3359)
-
Scribing: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first to create a grid pattern.
-
Tape Application: Apply a specified pressure-sensitive adhesive tape over the grid.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B for no detachment to 0B for severe detachment).
Visualizations
Caption: Troubleshooting workflow for ETMS coating adhesion failure.
Caption: Mechanism of ETMS adhesion to a hydroxylated substrate.
References
- 1. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. suncoating.com [suncoating.com]
- 4. images.sherwin-williams.com [images.sherwin-williams.com]
- 5. unicheminc.com [unicheminc.com]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 7. mdpi.com [mdpi.com]
- 8. How to optimize coating application through surface preparation? – Sandblasting Material Manufacturer [hlh-js.com]
- 9. Practical Maintenance » Blog Archive » Surface Preparation for Coating Application [practicalmaintenance.net]
- 10. Coating Failure Troubleshooting [marvelcoatings.com]
- 11. diva-portal.org [diva-portal.org]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. Test Methods for Coating Adhesion [ltcoatingline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
- 17. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
Technical Support Center: Ethyltrimethoxysilane (ETMS) Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of hazy or cloudy Ethyltrimethoxysilane (ETMS) films during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hazy or cloudy ETMS films?
A1: The most common cause of hazy or cloudy ETMS films is the premature or uncontrolled hydrolysis and condensation of the this compound in the bulk solution before it is deposited on the substrate. This leads to the formation of microscopic silica (B1680970) (polysiloxane) particles, which, when deposited, scatter light and give the film a hazy appearance.
Q2: How does water/moisture affect ETMS film formation?
A2: Water is necessary to hydrolyze the methoxy (B1213986) groups on the ETMS to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense to form the desired siloxane (Si-O-Si) network of the film. However, an excessive amount of water or exposure to high humidity can accelerate the hydrolysis and condensation reactions in the solution, leading to the formation of aggregates and a hazy film. The concentration of water is a critical parameter that needs to be carefully controlled.
Q3: Can the solvent used in the ETMS solution impact film clarity?
A3: Yes, the choice of solvent is crucial. Anhydrous solvents are highly recommended to prevent premature hydrolysis. The solvent should be a "good" solvent for ETMS, meaning it fully dissolves the silane (B1218182) and promotes a uniform solution. Poor solvents can lead to the aggregation of ETMS molecules, contributing to film haze.
Q4: What is the role of curing, and how does it affect film transparency?
A4: Curing is a critical final step that involves heating the deposited film. This process provides the necessary energy to drive the condensation reaction to completion, forming a dense, stable, and well-crosslinked siloxane network. Inadequate curing (either too low a temperature or too short a duration) can result in an incomplete reaction, leaving unreacted silanol groups and a less dense film, which can contribute to poor optical clarity and adhesion.
Troubleshooting Guide: Hazy or Cloudy ETMS Films
This guide provides a systematic approach to troubleshooting and resolving issues related to hazy or cloudy ETMS film formation.
Problem: The deposited ETMS film appears hazy, cloudy, or non-uniform.
Below is a troubleshooting workflow to identify and address the potential causes.
Data Presentation: Key Parameters Influencing Film Clarity
The following tables summarize key experimental parameters that influence the clarity of silane films. Note that specific quantitative data for ETMS is limited in publicly available literature; therefore, data for similar trimethoxysilanes (e.g., Mthis compound - MTMS) is provided as a reference point where applicable.
Table 1: Influence of H₂O:Silane Molar Ratio on Film Quality
| H₂O:Silane Molar Ratio | Expected Outcome for Film Clarity | Notes | Reference |
| < 1.0 | Incomplete hydrolysis, poor cross-linking, potentially hazy. | Insufficient water for complete reaction. | General Knowledge |
| 1.5:1 | Optically clear, fracture-free films reported for MTMS. | Recommended starting point for ETMS. | [1] |
| > 3.0 | Increased risk of premature condensation in solution, leading to haze. | Excess water can accelerate particle formation. | General Knowledge |
Table 2: Recommended Curing Parameters for Silane Films
| Curing Temperature (°C) | Curing Time (minutes) | Expected Outcome | Notes |
| Room Temperature | > 24 hours | Incomplete curing, poor adhesion and potential for haze. | Generally insufficient for dense film formation. |
| 80 - 120 | 30 - 60 | Improved cross-linking and adhesion. | A common starting range for many organosilanes. |
| > 120 | 15 - 30 | Denser, more stable film with better barrier properties. | Higher temperatures can promote more complete condensation. |
Table 3: General Spin Coating Parameters for Silane Films
| Parameter | Range | Effect on Film |
| Step 1: Spread Cycle | ||
| Spin Speed (rpm) | 500 - 1000 | Spreads the solution evenly across the substrate. |
| Duration (seconds) | 5 - 15 | Ensures complete coverage. |
| Step 2: Thinning Cycle | ||
| Spin Speed (rpm) | 2000 - 5000 | Higher speeds result in thinner films. |
| Duration (seconds) | 30 - 60 | Longer duration can lead to thinner and drier films. |
Experimental Protocols
Protocol 1: Preparation of ETMS Solution
-
Solvent Selection: Use an anhydrous solvent such as ethanol (B145695) or isopropanol.
-
ETMS Concentration: Prepare a dilute solution of ETMS, typically in the range of 1-5% (v/v). Higher concentrations are more prone to aggregation.
-
Water Addition: For controlled hydrolysis, add a specific amount of deionized water to achieve the desired H₂O:ETMS molar ratio. A starting point of 1.5:1 is recommended based on similar silanes.[1]
-
Mixing and Aging: Stir the solution gently for a predetermined time (e.g., 1-2 hours) to allow for partial hydrolysis before deposition. The solution should be prepared fresh and used within a few hours to avoid excessive condensation in the bulk solution.
Protocol 2: Substrate Preparation for ETMS Deposition
-
Cleaning: Thoroughly clean the substrate to remove any organic or particulate contamination. Common methods include:
-
Sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for silicon-based substrates (use with extreme caution).
-
UV-Ozone or plasma treatment.
-
-
Hydroxylation: The substrate surface must have hydroxyl (-OH) groups for the silane to covalently bond. Many cleaning procedures, such as Piranha etching and plasma treatment, also hydroxylate the surface.
-
Drying: Dry the cleaned and hydroxylated substrate thoroughly using a stream of inert gas (e.g., nitrogen or argon) and/or by baking in an oven. The substrate should be used immediately after preparation to prevent re-contamination.
Protocol 3: Spin Coating Deposition of ETMS Film
-
Dispensing: Place the prepared substrate on the spin coater chuck. Dispense a small volume of the ETMS solution onto the center of the substrate.
-
Spinning:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 10 seconds to evenly spread the solution.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 3000 rpm) and spin for 30-45 seconds to achieve the desired film thickness.
-
-
Curing:
-
Carefully remove the coated substrate and place it on a hotplate or in an oven.
-
Cure at a temperature between 100-120°C for 30-60 minutes to ensure complete cross-linking of the film.
-
Visualization of Key Processes
Chemical Pathway of ETMS Film Formation
The formation of a stable ETMS film involves two key chemical reactions: hydrolysis and condensation.
This guide provides a foundational understanding and practical steps to mitigate the common issue of hazy ETMS film formation. For optimal results, it is recommended to systematically optimize the parameters for your specific substrate and application.
References
Technical Support Center: Hydrolysis of Ethyltrimethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Ethyltrimethoxysilane (ETMS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental study of ETMS hydrolysis, particularly concerning the influence of pH.
Q1: My ETMS hydrolysis rate is much slower than expected. What are the potential causes?
A1: Several factors can lead to a slower-than-expected hydrolysis rate. Consider the following:
-
pH of the Solution: The hydrolysis of ETMS is slowest at a neutral pH (around 7). Both acidic and basic conditions catalyze the reaction. Ensure your reaction medium is not buffered at or near neutral pH unless a slow reaction is desired.
-
Insufficient Water: Water is a key reactant in the hydrolysis process. Stoichiometrically, three moles of water are required to fully hydrolyze one mole of this compound. Using only the stoichiometric amount may not be sufficient to drive the reaction to completion, especially if condensation reactions occur simultaneously. An excess of water is often recommended.
-
Low Temperature: Like most chemical reactions, the rate of ETMS hydrolysis is temperature-dependent. Lower temperatures will significantly decrease the reaction rate. If a faster rate is required, consider moderately increasing the reaction temperature (e.g., to 40-60 °C), ensuring it does not negatively impact other components of your system.
-
Solvent Choice: The presence of alcohol co-solvents, such as ethanol (B145695) or methanol (B129727) (a byproduct of the hydrolysis of methoxysilanes), can slow down the hydrolysis rate by shifting the equilibrium.
Q2: I am observing inconsistent or non-reproducible hydrolysis rates in my experiments. What should I check?
A2: Inconsistent results often stem from a lack of precise control over reaction parameters:
-
pH Control: The pH of the reaction mixture is a critical parameter that strongly influences the hydrolysis rate. Ensure that the pH is accurately measured and maintained throughout the experiment using appropriate buffers or controlled addition of acid/base. Small fluctuations in pH can lead to significant variations in the hydrolysis rate.
-
Homogeneity of the Mixture: this compound has limited solubility in water. Inadequate mixing can lead to a heterogeneous reaction mixture, resulting in inconsistent hydrolysis rates. Ensure vigorous and constant stirring to maintain a well-dispersed solution.
-
Purity of Reagents: The purity of ETMS, water, and any solvents or catalysts used can affect the reaction kinetics. Impurities can act as inhibitors or catalysts, leading to variability in your results. Use high-purity reagents whenever possible.
-
Temperature Control: Verify that your reaction vessel is maintained at a constant and uniform temperature. Use a temperature-controlled water bath or reaction block for best results.
Q3: How does pH specifically affect the hydrolysis and subsequent condensation of ETMS?
A3: The pH of the solution has a dual effect on the sol-gel process, influencing both hydrolysis and condensation rates differently:
-
Acidic Conditions (pH < 4): In an acidic environment, the hydrolysis reaction is rapidly catalyzed. The protonation of the methoxy (B1213986) group makes the silicon atom more susceptible to nucleophilic attack by water. Conversely, the condensation of the resulting silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si) is relatively slow. This condition favors the formation of more linear, less branched polymeric structures.
-
Neutral Conditions (pH ≈ 7): At neutral pH, both the hydrolysis and condensation rates are at their minimum.
-
Basic Conditions (pH > 7): Under basic conditions, the hydrolysis is catalyzed by hydroxide (B78521) ions directly attacking the silicon atom. More significantly, the condensation reaction is strongly accelerated. This leads to the rapid formation of more compact, highly branched, and particulate structures.
Q4: Can I monitor the progress of the ETMS hydrolysis reaction in real-time?
A4: Yes, several spectroscopic techniques can be used for real-time monitoring of ETMS hydrolysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to follow the reaction by monitoring changes in specific vibrational bands. You can track the disappearance of the Si-O-CH₃ bands (around 1080 cm⁻¹ and 820 cm⁻¹) and the appearance of the Si-OH band (a broad peak around 3200-3700 cm⁻¹) and the Si-O-Si siloxane bond (around 1040 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the decrease in the signal from the methoxy protons of ETMS and the increase in the signal from the methanol byproduct. ²⁹Si NMR is a more direct method to observe the changes in the silicon environment as the methoxy groups are replaced by hydroxyl groups and as condensation occurs.
Data Presentation
| pH | Temperature (°C) | Rate Constant (k) (M⁻¹ min⁻¹) |
| 2.0 | 25 | 0.23 |
| 3.0 | 25 | 0.15 |
| 4.0 | 25 | 0.08 |
Note: This data is for Methyltriethoxysilane (MTES) and is intended to be illustrative of the general trend for alkoxysilane hydrolysis under acidic conditions.[1] The hydrolysis rate is known to increase again under basic conditions.
Experimental Protocols
Protocol 1: Monitoring ETMS Hydrolysis by FTIR Spectroscopy
This protocol outlines a general procedure for monitoring the hydrolysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Materials:
-
This compound (ETMS)
-
Deionized water
-
pH buffers or dilute HCl/NaOH solutions
-
An appropriate solvent if required (e.g., ethanol, isopropanol)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Prepare the Reaction Mixture: In a reaction vessel, prepare a solution of deionized water and any necessary solvent, adjusted to the desired pH using a buffer or dilute acid/base.
-
Acquire Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Initiate the Reaction: Add a known concentration of ETMS to the prepared solution with vigorous stirring to start the hydrolysis reaction.
-
Monitor the Reaction: Immediately place a sample of the reaction mixture onto the ATR crystal and begin acquiring FTIR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Analyze the collected spectra by monitoring the decrease in the peak area/height of the Si-O-CH₃ absorbance and the increase in the Si-OH and Si-O-Si absorbances over time. The rate of hydrolysis can be determined from the change in reactant or product concentration as a function of time.
Protocol 2: Monitoring ETMS Hydrolysis by Titration (Adapted Method)
This protocol describes an indirect titration method to monitor the progress of acid-catalyzed ETMS hydrolysis by quantifying the consumption of the acid catalyst.
Materials:
-
This compound (ETMS)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold deionized water
-
Reaction vessel, pipettes, burette, conical flasks
-
Constant temperature bath
Procedure:
-
Reaction Setup: Place a known volume of the standardized HCl solution into the reaction vessel, which is maintained at a constant temperature in the water bath.
-
Initiate Hydrolysis: Add a known volume of ETMS to the HCl solution and start a timer immediately. The hydrolysis reaction will begin, consuming H⁺ ions as a catalyst.
-
Initial Time Point (t=0): Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice-cold deionized water. The cold water quenches the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Subsequent Time Points: Repeat steps 3 and 4 at regular time intervals (e.g., every 10, 20, 30 minutes).
-
Data Analysis: The amount of HCl remaining in the reaction mixture at each time point can be calculated from the volume of NaOH used for titration. The rate of hydrolysis can be determined by plotting the change in HCl concentration over time. It is important to note that this method assumes the consumption of the acid catalyst is directly proportional to the extent of hydrolysis.
Mandatory Visualization
Caption: Logical relationship between pH and the rates of hydrolysis and condensation of ETMS.
Caption: General experimental workflow for monitoring ETMS hydrolysis.
References
Technical Support Center: Controlling Ethyltrimethoxysilane (ETMS) Film Thickness in Dip-Coating
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thickness of Ethyltrimethoxysilane (ETMS) films in dip-coating applications. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during the coating process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thickness of an ETMS film in dip-coating?
A1: The final thickness of an ETMS film is primarily controlled by a combination of several factors:
-
Withdrawal Speed: The speed at which the substrate is pulled from the ETMS solution. Generally, a faster withdrawal speed results in a thicker film.[1][2][3]
-
Solution Concentration: The concentration of ETMS in the solvent. Higher concentrations typically lead to thicker films.
-
Solution Viscosity: The viscosity of the ETMS solution. A more viscous solution will deposit a thicker film.[1]
-
Environmental Conditions: Ambient temperature and humidity can affect the solvent evaporation rate and the hydrolysis and condensation reactions of the ETMS, thereby influencing film thickness.[2]
-
Substrate Properties: The surface energy and roughness of the substrate can affect the wetting and adhesion of the ETMS solution, which can have an impact on film uniformity and thickness.
Q2: How does the hydrolysis and condensation of ETMS affect the coating process?
A2: The hydrolysis and condensation of ETMS are crucial chemical reactions that transform the liquid precursor into a solid silica-based network on the substrate. In the presence of water, the methoxy (B1213986) groups (-OCH3) of ETMS hydrolyze to form silanol (B1196071) groups (Si-OH). These silanol groups then condense with each other or with hydroxyl groups on the substrate to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the film. The rates of these reactions are influenced by factors such as the amount of water, the type of solvent, the pH of the solution, and the temperature.[4] Incomplete hydrolysis or condensation can lead to a weak, poorly adhered film.
Q3: What is the importance of substrate cleaning and preparation?
A3: Proper substrate cleaning and preparation are critical for achieving a uniform, defect-free ETMS film with good adhesion. The substrate surface must be free of organic contaminants, dust, and other impurities that can interfere with the uniform wetting of the ETMS solution and prevent proper bonding of the silane (B1218182) to the surface. Inadequate cleaning can lead to common defects such as pinholes, fisheyes, and delamination.[5]
Q4: Can I control the film thickness to the nanometer scale?
A4: Yes, with precise control over the dip-coating parameters, it is possible to achieve film thicknesses on the nanometer scale. Factors such as very low withdrawal speeds and dilute solutions are key to producing ultrathin films. For instance, in a similar tetraethoxysilane (TEOS) system, film thicknesses ranging from 10 to 50 nm were achieved by adjusting the withdrawal speed and solution concentration.[6]
Quantitative Data on Film Thickness Control
The following tables summarize the general expected trends for controlling ETMS film thickness based on key experimental parameters. It is important to note that the exact values will depend on the specific experimental conditions.
Table 1: Effect of Withdrawal Speed on Film Thickness (Constant ETMS Concentration and Viscosity)
| Withdrawal Speed | Expected Film Thickness |
| Slow (e.g., < 1 mm/s) | Thinner Film |
| Medium (e.g., 1-5 mm/s) | Intermediate Thickness |
| Fast (e.g., > 5 mm/s) | Thicker Film |
Table 2: Effect of ETMS Concentration on Film Thickness (Constant Withdrawal Speed and Viscosity)
| ETMS Concentration | Expected Film Thickness |
| Low | Thinner Film |
| Medium | Intermediate Thickness |
| High | Thicker Film |
Table 3: Effect of Solution Viscosity on Film Thickness (Constant Withdrawal Speed and ETMS Concentration)
| Solution Viscosity | Expected Film Thickness |
| Low | Thinner Film |
| Medium | Intermediate Thickness |
| High | Thicker Film |
Experimental Protocol: Preparation of ETMS Films by Dip-Coating
This protocol provides a general procedure for depositing ETMS films. Optimal parameters should be determined experimentally for specific applications.
1. Substrate Preparation:
-
Cleaning: Thoroughly clean the substrate to remove any organic and particulate contamination. A common procedure for glass or silicon substrates involves sequential sonication in acetone, and isopropanol, each for 15 minutes.
-
Drying: Dry the substrate with a stream of high-purity nitrogen or in an oven at 110°C for at least 30 minutes to remove any adsorbed water.
-
Surface Activation (Optional but Recommended): To enhance the density of hydroxyl groups on the substrate surface for better silane adhesion, a plasma treatment or piranha solution wash can be performed. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
2. ETMS Solution Preparation:
-
Hydrolysis: Prepare a solution of ETMS in a suitable solvent, typically an alcohol such as ethanol. The concentration will depend on the desired film thickness. A common starting point is a 1-5% (v/v) solution.
-
Add a controlled amount of deionized water to the solution to initiate hydrolysis. The molar ratio of water to ETMS is a critical parameter. A sub-stoichiometric amount of water is often used to control the reaction rate.
-
An acid or base catalyst (e.g., HCl or NH4OH) can be added in small amounts to control the pH and catalyze the hydrolysis and condensation reactions.
-
Aging: Allow the solution to age for a specific period (e.g., 1 to 24 hours) at room temperature with gentle stirring. This aging step allows for the controlled hydrolysis and partial condensation of the ETMS, which affects the final film properties.
3. Dip-Coating Procedure:
-
Immersion: Immerse the cleaned and dried substrate into the aged ETMS solution at a constant, slow speed.
-
Dwell Time: Allow the substrate to remain immersed in the solution for a short period (e.g., 1-2 minutes) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a constant and precisely controlled speed. This is the most critical step for determining the film thickness.
-
Drying/Curing: Dry the coated substrate in a controlled environment. A post-coating bake (curing) is often necessary to complete the condensation of the silanol groups and form a stable, dense film. Typical curing temperatures are between 100-150°C.
Troubleshooting Guide
Issue 1: Non-uniform or Patchy Coating
-
Possible Causes:
-
Inadequate substrate cleaning.[5]
-
Incomplete wetting of the substrate due to low surface energy of the substrate or high surface tension of the solution.
-
Inconsistent withdrawal speed.
-
-
Solutions:
-
Improve the substrate cleaning procedure.
-
Consider a surface activation step (e.g., plasma treatment) to increase substrate surface energy.
-
Ensure the dip-coater provides a smooth and constant withdrawal motion.
-
Issue 2: Film Cracking
-
Possible Causes:
-
The film is too thick, leading to high internal stress during drying and curing.[7]
-
Too rapid solvent evaporation.
-
Excessive curing temperature or a rapid temperature ramp rate.
-
-
Solutions:
-
Reduce the film thickness by decreasing the withdrawal speed or the solution concentration.
-
Control the drying environment to slow down solvent evaporation (e.g., by covering the dipping chamber).
-
Optimize the curing profile with a slower heating rate and a lower final temperature.
-
Issue 3: Hazy or Cloudy Film
-
Possible Causes:
-
Premature or uncontrolled condensation of the ETMS in the solution, leading to the formation of particles.
-
High humidity in the coating environment can accelerate hydrolysis and condensation.[8]
-
Contamination in the solution.
-
-
Solutions:
-
Prepare fresh ETMS solutions and use them within their pot life.
-
Control the humidity of the dip-coating environment, ideally by working in a dry box or glove box.
-
Filter the ETMS solution before use.
-
Issue 4: Poor Adhesion to the Substrate
-
Possible Causes:
-
Insufficient hydroxyl groups on the substrate surface for covalent bonding.
-
Incomplete hydrolysis or condensation of the ETMS film.
-
Contamination at the substrate-film interface.
-
-
Solutions:
-
Implement a surface activation step to increase the density of surface hydroxyl groups.
-
Optimize the water content and catalyst in the ETMS solution to ensure complete reaction.
-
Ensure rigorous substrate cleaning.
-
Visualizations
Caption: Key parameters influencing ETMS film thickness.
Caption: Troubleshooting workflow for common ETMS coating defects.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjusting Dip Coating Film Thickness Through Withdrawal Speed – Useful columns for dip coating [sdicompany.com]
- 3. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 4. Coating Failure Troubleshooting [marvelcoatings.com]
- 5. jikangroup.com [jikangroup.com]
- 6. researchgate.net [researchgate.net]
- 7. vb.nweurope.eu [vb.nweurope.eu]
- 8. researchgate.net [researchgate.net]
Influence of curing temperature on Ethyltrimethoxysilane coating stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of curing temperature on the stability of Ethyltrimethoxysilane (ETMS) coatings. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the application and curing of this compound coatings.
Issue 1: Poor Adhesion of the ETMS Coating
-
Symptom: The coating peels, flakes, or is easily removed from the substrate.
-
Potential Cause: Incomplete hydrolysis and condensation of this compound due to insufficient curing temperature. Low temperatures can result in a less cross-linked and weaker siloxane network at the substrate interface.
-
Troubleshooting Steps:
-
Verify Curing Temperature: Ensure the curing temperature is within the recommended range for the specific substrate and application. Generally, higher temperatures promote more efficient cross-linking.
-
Increase Curing Temperature: If the initial curing temperature was low (e.g., room temperature), consider increasing it. Studies on similar silane (B1218182) coatings have shown that drying at temperatures between 100°C and 125°C can significantly improve adhesion.[1]
-
Optimize Curing Time: In conjunction with temperature, ensure the curing time is sufficient for complete reaction. Increased time and temperature during curing generally have positive effects on adhesion.[2]
-
Surface Preparation: Confirm that the substrate was properly cleaned and pre-treated before coating application. Contaminants can interfere with the bonding of the silane to the surface.
-
Issue 2: Cracking of the ETMS Coating
-
Symptom: The appearance of microcracks or larger fractures in the cured coating.
-
Potential Cause: Excessive curing temperature can lead to high shrinkage stresses within the coating as the solvent evaporates and the siloxane network forms, resulting in cracking, especially in thicker coatings. Over-curing can also make the coating brittle.
-
Troubleshooting Steps:
-
Reduce Curing Temperature: If cracking is observed after curing at a high temperature, try reducing the temperature to minimize thermal stress.
-
Implement a Ramped Curing Profile: Instead of a single high temperature, a gradual increase in temperature (ramped cure) can allow the coating to cure more uniformly and reduce stress buildup.
-
Control Coating Thickness: Thicker coatings are more prone to cracking. Ensure the application method provides a uniform and controlled film thickness.
-
Check for Substrate Mismatch: A significant mismatch in the coefficient of thermal expansion between the substrate and the coating can induce stress and cracking during temperature changes.
-
Issue 3: Inconsistent Coating Performance (e.g., variable corrosion resistance)
-
Symptom: Lack of reproducibility in coating stability and protective properties.
-
Potential Cause: Non-uniform curing temperature across the substrate surface, leading to areas with different degrees of cross-linking and, consequently, varied performance.
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Verify that the oven or heating apparatus provides uniform temperature distribution across the entire coated surface.
-
Monitor Surface Temperature: Use surface temperature probes to ensure the substrate reaches and maintains the target curing temperature.
-
Control Environmental Conditions: Factors like humidity and airflow can affect the curing process. Maintain consistent environmental conditions during curing. High humidity can prolong curing times.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature for an this compound coating?
A1: The optimal curing temperature for an this compound (ETMS) coating is not a single value but depends on the substrate, application, and desired properties. While specific data for ETMS is limited, studies on similar silane-based coatings suggest that temperatures between 100°C and 150°C often provide a good balance of properties, promoting strong adhesion and a well-cross-linked, stable coating.[1][3][4] For instance, for a polybutyl methacrylate-siloxane coating, 150°C was found to be the optimal curing temperature for corrosion resistance.[4]
Q2: How does curing temperature affect the chemical stability of the ETMS coating?
A2: Curing temperature plays a critical role in the hydrolysis and condensation reactions that form the stable siloxane (Si-O-Si) network of the coating.[5]
-
Insufficient Temperature: May lead to incomplete reactions, leaving unreacted silanol (B1196071) groups (-Si-OH). This results in a less dense and less stable coating that is more susceptible to degradation by moisture.
-
Optimal Temperature: Promotes a higher degree of cross-linking, forming a dense and stable siloxane network with enhanced resistance to chemical attack and environmental degradation.
-
Excessive Temperature: Can potentially lead to thermal degradation of the organic ethyl groups in the silane, although silane coatings are generally thermally stable at moderately high temperatures.[6]
Q3: Can I cure an this compound coating at room temperature?
A3: Curing at room temperature is possible, but it may take a significantly longer time to achieve a fully cured and stable coating compared to curing at elevated temperatures. The resulting coating may also exhibit lower adhesion and mechanical properties due to a lower cross-linking density.[7] For applications requiring high performance and durability, a post-cure at an elevated temperature is often recommended.
Q4: What is the effect of curing temperature on the corrosion resistance of the coating?
A4: Curing temperature significantly impacts the corrosion resistance of silane coatings. An optimal curing temperature leads to a more compact and less porous coating structure, which acts as a more effective barrier against corrosive agents.[4] Studies on epoxy-based composite coatings with silane functionalization have shown that increasing the curing temperature up to a certain point (e.g., 100°C) enhances corrosion resistance by improving cross-linking and adhesion.[3][8]
Q5: How does the curing temperature influence the hardness of the coating?
A5: Generally, higher curing temperatures result in a harder coating due to increased cross-link density.[9] However, excessively high temperatures can lead to a brittle coating that may be more susceptible to mechanical failure. The relationship between curing temperature and hardness can be complex and may also be influenced by the specific formulation and substrate.
Data Presentation
Table 1: Influence of Curing Temperature on Adhesion Strength of Silane-Based Coatings (Comparative Data)
| Silane System | Substrate | Curing Temperature (°C) | Adhesion Strength (MPa) | Reference |
| γ-GPS/BTSE Composite | Q235 Steel | 120 | 24.52 | [1] |
| Silica-based Epoxy | Aluminum Alloy 7075 | 60 | ~13.5 | [3] |
| Silica-based Epoxy | Aluminum Alloy 7075 | 80 | ~15.0 | [3] |
| Silica-based Epoxy | Aluminum Alloy 7075 | 100 | 16.2 | [3] |
| Silica-based Epoxy | Aluminum Alloy 7075 | 120 | ~14.5 | [3] |
| Silica-based Epoxy | Aluminum Alloy 7075 | 140 | ~12.0 | [3] |
Note: This table presents data from similar silane systems to illustrate the general trend. The optimal temperature for this compound may vary.
Table 2: Effect of Curing Temperature on Corrosion Resistance of a Silica-Based Epoxy Coating on Aluminum Alloy 7075 (Comparative Data)
| Curing Temperature (°C) | Charge Transfer Resistance (Rct) (kΩ) | Corrosion Rate (mm/year) | Reference |
| 60 | ~4.5 | ~0.005 | [3][8] |
| 80 | ~11.0 | ~0.001 | [3][8] |
| 100 | 29.77 | 0.00078 | [3][8] |
| 120 | ~9.0 | ~0.0015 | [3][8] |
| 140 | ~3.0 | ~0.006 | [3][8] |
Note: This table demonstrates the trend observed in a related system. The performance of a pure this compound coating may differ.
Experimental Protocols
Protocol 1: Adhesion Testing of this compound Coatings using ASTM D3359 (Tape Test)
This protocol describes a method for assessing the adhesion of the cured this compound coating to a substrate.
-
Objective: To qualitatively assess the adhesion of the ETMS coating.
-
Materials:
-
Coated substrate
-
Sharp cutting tool (e.g., utility knife, scalpel)
-
Steel or other hard metal straightedge or template
-
Pressure-sensitive tape conforming to ASTM D3359 specifications
-
Pencil eraser or other soft, rounded tool
-
-
Methodology:
-
Curing: Ensure the this compound coating is fully cured according to the desired temperature and time schedule.
-
Incision Pattern:
-
For coatings ≤ 5 mils (125 µm) thick (Method B): Make a series of six or eleven parallel cuts, followed by a second set of cuts at a 90-degree angle to the first, creating a cross-hatch pattern. The spacing between cuts should be 1 mm for coatings up to 2 mils and 2 mm for coatings between 2 and 5 mils.
-
For coatings > 5 mils (125 µm) thick (Method A): Make an "X" cut through the coating to the substrate. The angle between the two legs of the "X" should be between 30 and 45 degrees.
-
-
Tape Application: Place the center of the pressure-sensitive tape over the incised area. Firmly press the tape into place using a pencil eraser to ensure good contact.
-
Tape Removal: After 60-90 seconds, remove the tape by pulling it back on itself at a 180-degree angle in a rapid, steady motion.
-
Adhesion Assessment: Visually inspect the incised area of the coating and the removed tape. Rate the adhesion according to the ASTM D3359 classification scale (from 5B/5A for no peeling to 0B/0A for severe peeling).
-
Mandatory Visualization
Caption: Curing process of this compound and the influence of temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Investigating the effect of curing temperature on the corrosion resistance of epoxy-based composite coatings for aluminium alloy 7075 in artificial seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epotek.com [epotek.com]
- 8. Investigating the effect of curing temperature on the corrosion resistance of epoxy-based composite coatings for aluminium alloy 7075 in artificial seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. expresspolymlett.com [expresspolymlett.com]
Common issues in the deposition of silane-based coatings
Welcome to the Technical Support Center for Silane-Based Coatings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the deposition of silane-based coatings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, followed by a detailed troubleshooting guide.
Issue 1: Non-Uniform or Incomplete Coating
Question: Why is my silane (B1218182) coating patchy, uneven, or completely absent in some areas of the substrate?
Answer: A non-uniform or incomplete coating is a frequent issue that can stem from several factors, including improper surface preparation, incorrect silane concentration, premature hydrolysis and condensation of the silane in solution, and environmental conditions like humidity and temperature.[1]
Troubleshooting Guide:
| Potential Cause | Recommended Action | Details |
| Inadequate Surface Preparation | Thoroughly clean the substrate surface. | The substrate must be meticulously cleaned to ensure the presence of sufficient hydroxyl (-OH) groups for the silane to bind.[1] Any organic residues, dust, or other contaminants can mask these groups.[1] Alkaline cleaning is often an effective pretreatment.[2] |
| Improper Silane Concentration | Optimize the silane concentration. | A concentration that is too low may not provide enough molecules for complete surface coverage. Conversely, a high concentration can lead to the formation of aggregates and a thick, non-uniform layer.[1] A starting point for many applications is a 0.5-2% silane solution.[3][4] |
| Premature Hydrolysis & Condensation | Use fresh solutions and control water content. | Silanes can hydrolyze and self-condense in solution before binding to the surface, especially in the presence of excess water or high humidity.[1] Prepare silane solutions immediately before use and consider using anhydrous solvents.[5] |
| Environmental Factors | Control humidity and temperature. | High humidity can accelerate premature hydrolysis.[1][6] Perform the coating process in a controlled environment, such as a glove box or a room with controlled humidity. Extreme temperatures can also affect the reaction rate, leading to uneven application.[1] |
| Insufficient Reaction Time | Increase the deposition time. | The silanization reaction may not have had enough time to go to completion. Extend the immersion or vapor deposition time. |
Logical Workflow for Troubleshooting Non-Uniform Coating
Caption: Troubleshooting workflow for non-uniform silane coatings.
Issue 2: Poor Adhesion of the Coating
Question: My silane coating is delaminating or can be easily removed from the substrate. What could be the cause?
Answer: Poor adhesion is often a result of a weak interfacial bond between the silane layer and the substrate. This can be due to inadequate surface hydroxylation, incomplete condensation of the silane, or a mismatch between the silane and the substrate material. A proper curing step is also critical for forming a stable, covalent bond.[7]
Troubleshooting Guide:
| Potential Cause | Recommended Action | Details |
| Insufficient Surface Hydroxyl Groups | Pre-treat the substrate to generate -OH groups. | Many substrates require an activation step to create a high density of surface hydroxyl groups. This can be achieved through methods like plasma treatment, piranha solution cleaning (for glass/silicon), or alkaline treatment.[5][8] |
| Incomplete Silane Condensation | Implement or optimize a curing step. | A post-deposition curing step, typically involving heat, is necessary to drive the condensation reaction, forming strong Si-O-Substrate and Si-O-Si bonds and removing volatile byproducts.[1][3] |
| Hydrolytic Instability | Select a more stable silane or control environmental exposure. | The siloxane bonds can be susceptible to hydrolysis, leading to degradation of the coating, especially in humid environments.[9] Consider using bis-silanes for increased cross-linking and stability.[9] |
| Expired Silane Reagent | Use fresh, high-quality silane. | Silane reagents can degrade over time, especially if not stored properly. Ensure your silane has not expired and has been stored under anhydrous conditions.[10] |
Quantitative Data on Curing Parameters
| Silane Type | Substrate | Curing Temperature | Curing Time | Reference |
| Alkoxysilanes (general) | Particles | 110°C | 5-10 minutes | [3] |
| Alkoxysilanes (aqueous deposition) | Fiberglass | 110-120°C | 20-30 minutes | [3] |
| Trichlorosilane (vapor phase) | SU-8/Silicon Master | 150°C | 10 minutes | [11] |
| Organofunctional Silanes | Aluminum | 23°C (ambient) to 180°C | 24 hours (ambient) or 30 mins (elevated) |
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting different results every time I perform the silanization. How can I improve the reproducibility of my coatings?
Answer: Inconsistent results are often traced back to subtle variations in experimental conditions that significantly impact the silanization process. The hydrolysis and condensation of silanes are sensitive to factors like water content, pH, and solution age.[2][12]
Troubleshooting Guide:
| Potential Cause | Recommended Action | Details |
| Variable Water Content | Standardize the water concentration in your reaction. | The amount of water available for hydrolysis is critical.[7] For solution-phase deposition, either use anhydrous solvents and a controlled amount of added water or perform the reaction in a humidity-controlled environment.[5] For vapor-phase deposition, consider a dehydration bake of the substrate prior to coating.[13] |
| Silane Solution Aging | Use freshly prepared silane solutions. | The state of the silane in solution changes over time as hydrolysis and condensation occur.[2] This affects the species available to bond with the surface. Always use freshly prepared solutions for consistent results.[4] |
| pH Fluctuation | Control and monitor the pH of the silane solution. | The rates of hydrolysis and condensation are pH-dependent.[2][14] For aqueous depositions, adjusting the pH (e.g., to 3.5-5.5 with acetic acid) can stabilize the solution and promote optimal reaction kinetics.[3][10] |
| Inconsistent Substrate Surface | Standardize the substrate cleaning and preparation protocol. | The initial state of the substrate surface must be consistent for every experiment. Implement a strict and repeatable cleaning and activation protocol.[15] |
Signaling Pathway of Silane Deposition
Caption: Key steps in the formation of a silane coating.
Key Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Slides
This protocol is adapted for depositing an aminosilane (B1250345) (e.g., 3-aminopropyltriethoxysilane, APTES) onto glass microscope slides.
1. Surface Cleaning and Activation: a. Immerse slides in a cleaning solution (e.g., 1:1 MeOH/HCl for 30 minutes, or a piranha solution - CAUTION: Piranha solution is extremely dangerous ).[5] b. Rinse copiously with deionized (DI) water.[5] c. Immerse in 0.1 M NaOH for 10 minutes to ensure a high density of hydroxyl groups.[16] d. Rinse thoroughly with DI water.[16] e. Dry the slides completely using a stream of nitrogen and/or by baking in an oven at 90-110°C.[5][16]
2. Silane Solution Preparation: a. Prepare a fresh 2% (v/v) solution of APTES in an anhydrous solvent such as acetone (B3395972) or toluene (B28343).[4][5] Work in a fume hood and, if possible, in a low-humidity environment.[5][17]
3. Deposition: a. Immerse the clean, dry slides in the freshly prepared silane solution for 30 seconds to 2 hours.[4][5] Shorter times often suffice for monolayer formation. b. Gently agitate the solution during immersion to ensure uniform coating.
4. Rinsing: a. Remove the slides from the silane solution and rinse them thoroughly with the same anhydrous solvent (e.g., toluene) to remove any unbound silane.[5] b. Follow with a rinse in ethanol (B145695) or acetone, then DI water.[4][5]
5. Curing: a. Dry the slides with a stream of nitrogen. b. Cure the slides in an oven at 110-120°C for 30-60 minutes to form a stable covalent bond.[3]
6. Storage: a. Store the coated slides in a desiccator or under an inert atmosphere to prevent degradation.[10]
Protocol 2: Vapor-Phase Deposition on Silicon Wafers
This protocol is suitable for creating a uniform silane monolayer, for example, using a trichlorosilane.
1. Surface Preparation: a. Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean or sonication in acetone and isopropanol).[18] b. Ensure the wafer has a hydroxylated surface (native oxide is usually sufficient). If needed, perform an oxygen plasma treatment. c. Dehydrate the wafer by baking at 150°C for 10-15 minutes immediately before deposition.[11]
2. Deposition Setup: a. Place the wafer in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.[11][13] b. Place a small, open container (e.g., an aluminum foil cap) with a few drops of the silanizing agent (e.g., a trichlorosilane) inside the desiccator, next to the wafer.[11] CAUTION: Chlorosilanes are highly reactive and corrosive; handle with extreme care in a fume hood. [13]
3. Deposition: a. Evacuate the desiccator to allow the silane to vaporize and deposit onto the wafer surface. b. Allow the deposition to proceed for 15-30 minutes.[11]
4. Curing: a. Vent the desiccator in a fume hood and remove the wafer. b. Place the wafer on a hotplate at 120-150°C for 10-15 minutes to cure the silane layer and drive off any unreacted silane and HCl byproduct.[11]
5. Rinsing (Optional but Recommended): a. Rinse the wafer with an anhydrous solvent like toluene or hexane (B92381) to remove any physisorbed silane molecules. b. Dry with a stream of nitrogen.
Characterization of Silane Coatings
A combination of techniques is often necessary to fully characterize the quality, thickness, and stability of your silane coating.[19][20]
| Technique | Information Obtained | Reference |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), coating uniformity, and stability over time. | [1][21] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements, and confirmation of covalent bonding. | [20][22] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and detection of aggregates or defects. | [22] |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the coating surface to identify defects like pinholes or cracks. | [22][23] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds and functional groups, confirming silane presence and hydrolysis/condensation. | [2][22] |
| Ellipsometry / X-ray Reflectometry (XRR) | Precise measurement of coating thickness. | [22] |
References
- 1. benchchem.com [benchchem.com]
- 2. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 3. gelest.com [gelest.com]
- 4. Silane coating of slides - Pat Heslop-Harrison/Trude Schwarzacher [le.ac.uk]
- 5. surfmods.jp [surfmods.jp]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bind silane [arep.med.harvard.edu]
- 11. hms.harvard.edu [hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. abraco.org.br [abraco.org.br]
- 16. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 17. youtube.com [youtube.com]
- 18. bioforcenano.com [bioforcenano.com]
- 19. Characterization of Thin Films and Coatings | Book Chapter | PNNL [pnnl.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. ercsurftech.com [ercsurftech.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ethyltrimethoxysilane (ETMOS) Hydrophobic Surfaces
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for creating and improving the durability of hydrophobic surfaces using Ethyltrimethoxysilane (ETMOS).
Frequently Asked Questions (FAQs)
Q1: My ETMOS-coated surface is not hydrophobic. What went wrong?
A1: Failure to achieve hydrophobicity is typically due to one of several factors:
-
Incomplete Hydrolysis: The ETMOS solution may not have had sufficient time or water content to hydrolyze into reactive silanols. Ensure your solvent (e.g., ethanol) contains a small percentage of deionized water (typically 5% v/v) and allow the solution to stir for 1-2 hours before application.[1]
-
Inactive Substrate Surface: The substrate must have sufficient hydroxyl (-OH) groups for the silane (B1218182) to bond with.[1] For substrates like glass or silicon, surface activation using a plasma cleaner or piranha solution is a critical step that is often overlooked.[1]
-
Contamination: Any organic residue, oil, or grease on the substrate will prevent the silane from bonding.[2][3] Ensure rigorous initial cleaning steps are followed.[1]
-
Premature Condensation: If the silane solution is exposed to excessive atmospheric moisture, it can self-condense in the solution rather than on the substrate surface. Prepare and use the solution in a controlled environment.
Q2: The hydrophobic coating peels off or is easily removed. How can I improve its adhesion and mechanical durability?
A2: Poor adhesion is a common durability issue.[2][4] To improve it:
-
Thorough Surface Preparation: This is the most critical factor for coating longevity.[5][6] An inadequately prepared surface is responsible for the vast majority of coating failures.[6] Ensure the substrate is meticulously cleaned and activated to maximize surface hydroxyl groups for covalent bonding.[1]
-
Optimal Curing: The final curing step is essential for forming a stable, cross-linked siloxane (Si-O-Si) network.[1] Ensure you are heating the substrate at the correct temperature (e.g., 100-120°C) for a sufficient duration (e.g., 1 hour) to drive the condensation reaction to completion.[1]
-
Control Film Thickness: Excessively thick coatings can develop internal stresses, leading to cracking and peeling.[2][7] Control the coating thickness by adjusting the withdrawal speed in dip-coating or the spin speed in spin-coating.[1]
-
Consider a Primer or Tie Layer: For some substrates, using a primer or an intermediate layer that bonds well to both the substrate and the ETMOS can significantly enhance adhesion.
Q3: My surface shows good initial hydrophobicity, but it degrades quickly when exposed to chemicals or UV light. How can I enhance its chemical and environmental resistance?
A3: Silane coatings can degrade under harsh conditions.[8]
-
Ensure Complete Cross-Linking: A dense, highly cross-linked siloxane network provides better protection against chemical attack and UV degradation.[9][10] This can be achieved by optimizing the hydrolysis and curing steps (catalyst concentration, water content, curing time, and temperature).
-
Incorporate Nanoparticles: Creating a composite coating by incorporating nanoparticles (e.g., silica (B1680970), TiO2) can enhance mechanical robustness and protect the underlying silane layer.
-
Use of Blended Silanes: Formulating the coating with a blend of silanes can sometimes improve durability. For instance, longer-chain alkylsilanes might offer better shielding of the siloxane bonds.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent coating; patches of low hydrophobicity. | 1. Uneven surface cleaning or activation.2. Non-uniform application of the silane solution.3. Contamination during handling or drying. | 1. Review and standardize the substrate cleaning and activation protocol.[1]2. Optimize the dip-coating withdrawal speed or spin-coating parameters for uniformity.3. Handle substrates with clean tools and dry in a dust-free environment. |
| Surface appears hazy or cloudy after coating. | 1. Premature hydrolysis and uncontrolled polymerization of silane in the solution.2. ETMOS concentration is too high.3. Roughness induced by particle aggregation. | 1. Control moisture in the environment; prepare fresh solution for each use.2. Reduce the ETMOS concentration in the solution (typically 1-5% v/v is sufficient).[1]3. Filter the silane solution before application. |
| Contact angle decreases significantly after abrasion test. | 1. Poor mechanical adhesion to the substrate.2. The silane layer is too thin or not fully cross-linked. | 1. Re-evaluate the surface preparation; grit-blasting or etching can improve mechanical interlocking for some substrates.[11]2. Optimize curing time and temperature to maximize cross-linking.[1]3. Consider adding reinforcing agents like silica nanoparticles. |
| Coating fails in highly alkaline or acidic environments. | 1. Hydrolysis of the Si-O-Si and Si-O-Substrate bonds.2. The organic functional group of the silane is susceptible to the chemical environment. | 1. Ensure a dense, highly cross-linked coating to minimize penetration of corrosive agents.[12]2. For specific chemical resistance, consider using silanes with more inert functional groups (e.g., fluoroalkylsilanes).[13] |
Experimental Protocols
Protocol 1: High-Durability ETMOS Coating on Glass/Silicon Substrates
This protocol details a standard sol-gel method for applying a robust hydrophobic coating.
1. Substrate Preparation (Critical Step):
-
Initial Cleaning: Sonicate the substrate sequentially in a laboratory-grade detergent solution, deionized water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.
-
Drying: Dry the substrate thoroughly under a stream of high-purity nitrogen gas.
-
Surface Activation: Place the clean, dry substrate in a plasma cleaner (using oxygen or ambient air) for 3-5 minutes. This step is crucial as it removes final organic traces and generates surface hydroxyl (-OH) groups, which are the reaction sites for the silane.[1] Use the activated substrate immediately.
2. Silane Solution Preparation:
-
In a clean glass beaker, prepare a solution of 95% anhydrous ethanol (B145695) and 5% deionized water (v/v).
-
Add a small amount of an acid catalyst, such as hydrochloric acid (HCl), to bring the solution to a pH of 4-5.
-
Add this compound (ETMOS) to the solution to a final concentration of 2% (v/v).
-
Stir this solution using a magnetic stirrer at room temperature for at least 1 hour to allow for the hydrolysis of ETMOS into reactive ethylsilanetriol.[1]
3. Coating Application (Dip-Coating Method):
-
Immerse the activated substrate into the prepared silane solution and allow it to dwell for 2 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 100 mm/min). A slower withdrawal speed generally results in a thinner, more uniform coating.[1]
4. Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes in a fume hood to allow the bulk of the solvent to evaporate.
-
Transfer the substrate to an oven and heat at 110-120°C for 1 hour. This thermal curing step is vital for the condensation reaction, forming covalent Si-O-Substrate bonds and a cross-linked Si-O-Si network, which ensures coating durability.[1]
-
Allow the substrate to cool to room temperature before handling and testing.
Protocol 2: Durability Testing - Tape Adhesion Test (ASTM D3359)
This test assesses the adhesion of the coating to the substrate.
-
Procedure:
-
On the coated surface, make a series of parallel cuts using a sharp razor blade or a specific cross-hatch cutter.
-
Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Firmly apply a specified pressure-sensitive tape (e.g., Scotch® 610) over the cross-hatch area.
-
After 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
-
Evaluation:
-
Examine the grid area for any removal of the coating.
-
Classify the adhesion based on the ASTM scale (5B: no detachment, to 0B: >65% detachment). A durable coating should exhibit 4B or 5B classification.
-
Visual Guides
Workflow for Durable Hydrophobic Surface Preparation
The following diagram illustrates the critical workflow from substrate cleaning to the final durable coating, emphasizing the key stages that influence longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. aexcelcorp.com [aexcelcorp.com]
- 4. Coating Failure Modes → Area → Sustainability [product.sustainability-directory.com]
- 5. fastercapital.com [fastercapital.com]
- 6. When Coatings Fail: Breaking Down the Causes of Coating System Failure - Plexi-Chemie, Inc. [plexi-chemie.com]
- 7. Factors Affecting Adhesion Performance of Polymer Coatings [ebrary.net]
- 8. odot.org [odot.org]
- 9. ricerca.univaq.it [ricerca.univaq.it]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
Avoiding aggregation during surface modification with Ethyltrimethoxysilane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyltrimethoxysilane for surface modification. Our goal is to help you achieve uniform, aggregation-free functionalization of your materials.
Troubleshooting Guide: Avoiding Aggregation
This guide addresses specific issues that can arise during surface modification with this compound, leading to particle or surface aggregation.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Silane (B1218182) Solution | Premature Hydrolysis and Condensation: The presence of excess water in the solvent can cause this compound to hydrolyze and self-condense in solution before it can react with the substrate surface.[1] | Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for the silane solution. It is best practice to use a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves.[1] Prepare Fresh Solutions: Make the silane solution immediately before you plan to use it. Avoid storing dilute silane solutions for extended periods.[1] Inert Atmosphere: When possible, prepare the silane solution and conduct the reaction in an inert environment, such as under a dry nitrogen or argon atmosphere, to minimize exposure to atmospheric moisture.[1] |
| Hazy or Uneven Coating on the Substrate | Surface Contamination: The presence of organic residues, dust, or a non-uniform hydroxyl layer on the substrate can interfere with the self-assembly process, leading to patchy deposition and aggregation.[1] High Humidity: Performing the deposition in a high-humidity environment can accelerate the hydrolysis and condensation of the silane, causing the formation of aggregates.[1][2] | Thorough Substrate Cleaning: Implement a rigorous cleaning protocol suitable for your substrate material. Common methods include sonication in solvents like acetone (B3395972) and isopropanol (B130326), or treatment with piranha solution for glass and silicon surfaces to remove organic contaminants and create a uniform layer of hydroxyl groups.[1][2] Controlled Environment: Carry out the deposition process in a low-humidity environment, such as a glove box or a desiccator, whenever feasible.[1] |
| Formation of Multilayers or Aggregates on the Surface | Excessive Silane Concentration: A high concentration of this compound in the solution can lead to the physisorption of multiple layers and promote intermolecular condensation, resulting in aggregates on the surface.[1][2] | Optimize Silane Concentration: Use a dilute solution of this compound. A typical starting concentration is in the range of 1-5% (v/v) in an anhydrous solvent.[2] |
| Nanoparticle Aggregation During Surface Modification | Changes in Surface Charge: The introduction of this compound can alter the surface charge of nanoparticles, reducing the electrostatic repulsion between them.[3] Incomplete Surface Coverage: If the silane molecules do not fully cover the nanoparticle surface, exposed patches can lead to attractive van der Waals forces between particles.[3] | pH Adjustment: Before adding the silane, adjust the pH of the nanoparticle suspension to a point that ensures strong electrostatic repulsion (generally far from the isoelectric point).[3] Slow Addition: Add the this compound solution dropwise while vigorously stirring the nanoparticle suspension to allow for a gradual change in surface charge.[3] Optimize Reaction Conditions: To ensure complete surface coverage, consider increasing the reaction time, temperature, or the concentration of the silane.[3] |
Key Experimental Parameters
The following table summarizes key quantitative parameters that can influence the outcome of surface functionalization experiments with this compound.
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 1-5% (v/v) in an anhydrous solvent | Higher concentrations can lead to polymerization in the solution, causing aggregation.[2] |
| Reaction Temperature | Room Temperature - 120°C | Elevated temperatures can speed up the reaction but may also promote the formation of multilayers.[2] |
| Curing Temperature | 100-120°C | This step helps to drive off water and form stable siloxane bonds with the surface.[2] |
| Reaction Time | 1-2 hours | A sufficient amount of time is needed for the silane to form a self-assembled monolayer. The optimal time may need to be determined empirically.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during surface modification with this compound?
A1: The primary drivers of nanoparticle aggregation during surface modification are an increase in the surface energy of the system and a reduction in the repulsive forces between particles.[3] This can be caused by several factors:
-
Changes in Surface Charge: The introduction of new ligands or alterations in the surrounding solution (like pH and ionic strength) can modify the surface charge of the nanoparticles, thereby diminishing the electrostatic repulsion that keeps them separated.[3]
-
Incomplete Surface Coverage: When the modifying molecules do not fully coat the nanoparticle surface, the exposed areas can lead to attractive van der Waals forces between particles, causing them to clump together.[3]
-
Bridging Flocculation: Larger molecules, if present at an optimal concentration, can adsorb to multiple nanoparticles at once, forming bridges that result in aggregation.[3]
-
Solvent Incompatibility: The solvent used for the surface modification might not be suitable for maintaining the stability of either the original or the modified nanoparticles, which can lead to precipitation.[3]
Q2: How does pH affect the surface modification process?
A2: The pH of the solution is a critical parameter as it determines the surface charge of many nanoparticles and the rate of silane hydrolysis and condensation.[3][4] At the isoelectric point (IEP), the net surface charge of the nanoparticles is zero, which minimizes electrostatic repulsion and often leads to aggregation.[3] In general, acidic conditions can enhance the formation of hydrolyzed alkoxysilane molecules while slowing down self-condensation reactions.[5]
Q3: Can I use vapor-phase deposition to avoid aggregation?
A3: Yes, vapor-phase deposition is an excellent technique for minimizing the risk of solution-phase aggregation.[1] In this method, the substrate is exposed to the vapor of the silane within a controlled environment, often under a vacuum. This approach minimizes the presence of bulk water and can result in a more uniform and well-ordered monolayer.[1]
Q4: How can I confirm that the surface modification was successful?
A4: Several characterization techniques can be used to verify the success of the surface modification. These include:
-
Contact Angle Goniometry: A significant change in the water contact angle on a surface can indicate a change in its hydrophobicity due to the silane coating.[6]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of silicon and other elements from the silane on the surface.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical bonds formed between the silane and the surface.[4]
-
Ellipsometry: This method can be used to measure the thickness of the deposited silane layer.[2]
-
Dynamic Light Scattering (DLS): For nanoparticles, DLS can measure changes in hydrodynamic diameter and zeta potential, which can indicate successful surface modification and assess colloidal stability.[3]
Experimental Protocols
Protocol 1: Surface Modification of a Planar Substrate (e.g., Glass or Silicon)
Objective: To create a uniform, self-assembled monolayer of this compound on a planar substrate.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)[2]
-
Acetone, Isopropanol (for cleaning)[2]
-
Deionized (DI) water[2]
-
Nitrogen gas[2]
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in acetone for 15 minutes.[2]
-
Sonicate the substrate in isopropanol for 15 minutes to remove organic residues.[2]
-
Rinse thoroughly with DI water.[2]
-
Dry the substrate under a stream of nitrogen gas.[2]
-
Optional but Recommended: Activate the surface by treating the substrate with oxygen plasma or a piranha solution to generate hydroxyl groups. CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.[2]
-
Store the clean substrate in a vacuum desiccator until use.[2]
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in the chosen anhydrous solvent.[2]
-
-
Surface Modification:
-
Rinsing and Curing:
-
Final Cleaning and Storage:
Protocol 2: Surface Modification of Nanoparticles in Solution
Objective: To functionalize the surface of nanoparticles with this compound while preventing aggregation.
Materials:
-
Nanoparticle suspension
-
This compound
-
Anhydrous ethanol (B145695)
-
Ammonium (B1175870) hydroxide (B78521) (for silica (B1680970) nanoparticle synthesis, if applicable)[9]
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation and Dispersion:
-
Synthesize or obtain a stable dispersion of the nanoparticles in a suitable solvent (e.g., ethanol for silica nanoparticles).
-
If necessary, wash the nanoparticles by centrifugation and redispersion to remove any residual reactants.
-
-
pH Adjustment (if required):
-
Adjust the pH of the nanoparticle suspension to a value that ensures high colloidal stability (far from the isoelectric point).[3]
-
-
Silanization Reaction:
-
To the nanoparticle suspension, add deionized water and ammonium hydroxide if a basic catalysis is desired. Stir the mixture at room temperature.[9]
-
While vigorously stirring, add a solution of this compound in anhydrous ethanol dropwise to the nanoparticle suspension.[9]
-
Allow the reaction to proceed for several hours (e.g., 12 hours) at room temperature with continuous stirring.[9]
-
-
Purification:
-
Collect the surface-modified nanoparticles by centrifugation.[9]
-
Discard the supernatant, which contains excess silane and reaction byproducts.
-
Wash the nanoparticles by repeated cycles of redispersion in fresh solvent (e.g., ethanol) and centrifugation. This helps to remove any non-covalently bound silane.
-
After the final wash, dry the functionalized nanoparticles under vacuum.
-
Visualizations
Caption: Workflow for surface modification of a planar substrate.
Caption: Key steps to prevent nanoparticle aggregation during silanization.
References
Technical Support Center: Ethyltrimethoxysilane (ETMS) Monolayer Deposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high-quality monolayer deposition of Ethyltrimethoxysilane (ETMS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deposition of ETMS self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleanliness so critical for ETMS monolayer formation?
A1: The formation of a dense, uniform, and stable ETMS monolayer relies on the covalent bonding between the silane (B1218182) headgroup and hydroxyl (-OH) groups on the substrate surface. Any organic or particulate contaminants on the surface will obstruct these reactive sites, leading to incomplete monolayer coverage, poor adhesion, and a disordered film. This can manifest as a low water contact angle and high surface roughness.
Q2: What is the role of water in the ETMS deposition process?
A2: A small amount of water is essential for the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the ETMS molecule to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate and with each other to form a stable siloxane (Si-O-Si) network. However, excessive water in the bulk solution or on the substrate can lead to premature polymerization of ETMS in solution, forming aggregates that deposit on the surface, resulting in a rough and disordered multilayer film instead of a monolayer.
Q3: How can I control the amount of water for optimal deposition?
A3: For solution-phase deposition, using anhydrous (dry) solvents is crucial to control the hydrolysis reaction at the substrate surface. For vapor-phase deposition, the relative humidity within the deposition chamber can be precisely controlled. This ensures that only a thin layer of adsorbed water is present on the substrate to facilitate the hydrolysis reaction in a controlled manner.
Q4: My ETMS monolayer shows poor stability and delaminates. What could be the cause?
A4: Poor stability and delamination are often due to incomplete covalent bonding to the substrate. This can be caused by insufficient surface hydroxylation, inadequate reaction time, or a lack of post-deposition curing. Ensure your substrate is properly activated to have a high density of hydroxyl groups. Allowing sufficient deposition time is critical for the self-assembly and bonding process. A final baking (curing) step helps to drive the condensation reaction to completion, forming a more robust and stable monolayer.
Troubleshooting Specific Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (< 90°) | 1. Incomplete monolayer coverage.2. Contamination of the substrate or solution.3. Disordered monolayer with exposed hydrophilic silanol groups. | 1. Ensure thorough substrate cleaning and hydroxylation.2. Increase deposition time.3. Use high-purity, anhydrous solvents and fresh ETMS solution.4. Optimize post-deposition curing time and temperature. |
| High Surface Roughness (AFM) | 1. Presence of ETMS aggregates (polysiloxanes) on the surface due to excess water.2. Particulate contamination from the environment or solvents. | 1. Strictly control the water content during deposition.2. Filter the ETMS solution before use.3. Perform a post-deposition sonication step in a fresh solvent to remove physisorbed aggregates.[1] |
| Inconsistent Results Between Batches | 1. Variation in substrate quality or cleaning procedure.2. Degradation of the ETMS precursor.3. Fluctuations in ambient humidity during deposition. | 1. Standardize the substrate cleaning protocol.2. Store ETMS under an inert atmosphere and use fresh solutions.3. Control the humidity during the deposition process, especially for vapor-phase deposition. |
| Visible Residues or Cloudiness on the Surface | Gross excess of ETMS that has polymerized and deposited on the surface. | 1. Reduce the concentration of the ETMS solution.2. Increase the volume and number of rinsing steps with an appropriate solvent.3. Filter the silane solution before use if it has been stored for an extended period. |
Quantitative Data Summary
The following tables summarize typical quantitative data for alkylsilane SAMs, which can serve as a reference for expected values with ETMS.
Table 1: Expected Surface Properties of Alkylsilane Monolayers
| Parameter | Expected Value Range | Characterization Technique |
| Water Contact Angle | 100° - 115° | Goniometry |
| Monolayer Thickness | 0.7 - 1.5 nm | Ellipsometry, X-ray Reflectivity[2][3] |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM)[4] |
Table 2: Comparison of Deposition Methods for Aminosilanes (as a proxy for ETMS) [5]
| Deposition Method | Silane | Thickness (Å) | Surface Roughness (nm) | Water Contact Angle (°) |
| Solution-Phase (Aqueous) | APTES | 3 | 0.2 | ~60 |
| Solution-Phase (Toluene) | APDMES | 7 | 0.26 | ~65 |
| Vapor-Phase | APTES | 7 | 0.2 | ~68 |
| Vapor-Phase | APMDES | 7 | 0.2 | ~70 |
| Vapor-Phase | APDMES | 6 | 0.2 | ~72 |
Note: APTES (3-aminopropyltriethoxysilane), APMDES (3-aminopropylmethyldiethoxysilane), and APDMES (3-aminopropyldimethylethoxysilane) are used here as examples to illustrate the characteristics of different deposition methods.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of ETMS Monolayer
-
Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, followed by isopropanol, for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen gas. c. Create a hydrophilic surface rich in hydroxyl groups by treating the substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). d. Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
Silane Solution Preparation: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) in a clean, dry glass container.
-
Deposition: a. Immerse the cleaned and hydroxylated substrate in the ETMS solution. b. Seal the container and leave it undisturbed for 2-4 hours at room temperature. For a more ordered monolayer, the deposition can be extended overnight.[6]
-
Post-Deposition Treatment: a. Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed ETMS molecules. b. Sonicate the substrate in fresh anhydrous toluene for 1-2 minutes to further remove any loosely bound aggregates. c. Dry the substrate with a stream of dry nitrogen. d. Cure the monolayer by baking at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
Protocol 2: Vapor-Phase Deposition of ETMS Monolayer
-
Substrate Preparation: a. Follow the same substrate preparation steps as in the solution-phase protocol (1a-1d).
-
Deposition Chamber Setup: a. Place the cleaned and hydroxylated substrate inside a vacuum deposition chamber. b. Place a small, open vial containing 100-200 µL of this compound inside the deposition chamber, ensuring it is not in direct contact with the substrate. c. Seal the chamber and evacuate to a base pressure of <10⁻³ Torr. d. Heat the chamber to a deposition temperature of 50-120°C.[7]
-
Deposition: a. Allow the deposition to proceed for 1-4 hours. The ETMS will vaporize and react with the hydroxylated substrate surface.
-
Post-Deposition Treatment: a. Purge the chamber with dry nitrogen gas to remove unreacted ETMS. b. Remove the substrate from the chamber and rinse with a nonpolar solvent like hexane (B92381) or toluene. c. Sonicate the substrate in the same solvent for 1-2 minutes. d. Dry the substrate with a stream of dry nitrogen. e. Cure the monolayer by baking at 110-120°C for 30-60 minutes.
Visualizations
References
- 1. Detecting and Removing Defects in Organosilane Self-Assembled Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tf.nist.gov [tf.nist.gov]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Ethyltrimethoxysilane vs. Methyltrimethoxysilane for hydrophobicity
A comparative analysis of ethyltrimethoxysilane (ETMOS) and mthis compound (B3422404) (MTMOS) for inducing surface hydrophobicity is presented for researchers, scientists, and professionals in drug development. This guide synthesizes available data to contrast the performance of these two common silane (B1218182) coupling agents.
Introduction to Silane-Induced Hydrophobicity
Alkyltrimethoxysilanes, such as this compound (ETMOS) and mthis compound (MTMOS), are frequently utilized to render surfaces hydrophobic. This property is achieved through a two-step mechanism. First, the methoxy (B1213986) groups of the silane hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked polysiloxane layer. The non-hydrolyzable alkyl group (ethyl or methyl) is oriented away from the surface, creating a low-energy interface that repels water. The length of this alkyl chain is a critical determinant of the final surface energy and, consequently, the degree of hydrophobicity.
Chemical Structures and Reaction Pathway
The fundamental difference between ETMOS and MTMOS lies in the alkyl group bonded to the silicon atom—an ethyl (-CH2CH3) group in ETMOS and a methyl (-CH3) group in MTMOS. This seemingly minor structural variance influences the resulting surface properties.
Quantitative Comparison of Surface Energy
A key parameter for quantifying the hydrophobicity of a surface is its critical surface tension (γc). A lower critical surface tension indicates a more hydrophobic surface, as liquids with a surface tension below this value will wet the surface. Data for smooth surfaces treated with ETMOS and MTMOS reveals a distinct difference in their performance.
| Silane Treatment | Critical Surface Tension (dynes/cm) |
| This compound (ETMOS) | 27.0 |
| Mthis compound (MTMOS) | 22.5 |
Data sourced from Gelest Inc. technical publications.
The lower critical surface tension of surfaces treated with MTMOS suggests that it imparts a higher degree of hydrophobicity compared to ETMOS. This is attributed to the denser packing of the smaller methyl groups on the surface, which leads to a more effective shielding of the underlying polar substrate and a lower overall surface energy. While both silanes effectively create hydrophobic surfaces, MTMOS provides a more water-repellent finish.
Experimental Protocol for Hydrophobic Surface Preparation
The following is a general protocol for the preparation of hydrophobic surfaces using either ETMOS or MTMOS. This protocol can be adapted for various substrates that possess surface hydroxyl groups (e.g., glass, silicon wafers, metal oxides).
Materials
-
Substrate (e.g., glass microscope slide)
-
This compound (ETMOS) or Mthis compound (MTMOS)
-
Anhydrous Toluene (B28343) or Hexane
-
Deionized Water
-
Hydrochloric Acid (HCl) or Ammonia (NH3) for pH adjustment (optional)
-
Beakers
-
Magnetic stirrer and stir bar
-
Oven
Procedure
1. Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying with a stream of nitrogen.
2. Surface Activation (Optional but Recommended):
-
To ensure a high density of surface hydroxyl groups, the substrate can be activated. Common methods include treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
3. Silane Solution Preparation:
-
In a clean, dry beaker, prepare a 1-5% (v/v) solution of either ETMOS or MTMOS in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is crucial to prevent premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution.
4. Hydrolysis (Optional Pre-hydrolysis Step):
-
For some applications, a controlled pre-hydrolysis of the silane can be beneficial. This involves adding a sub-stoichiometric amount of water to the silane solution, sometimes with a trace amount of an acid or base catalyst, and allowing it to react for a specific period before introducing the substrate.
5. Surface Deposition:
-
Immerse the cleaned (and activated) substrate into the silane solution. The deposition process is typically carried out at room temperature for a duration ranging from 2 to 24 hours, depending on the desired coating thickness and quality. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.
6. Rinsing:
-
After the deposition step, remove the substrate from the silane solution and rinse it thoroughly with a fresh portion of the anhydrous solvent to remove any physisorbed silane molecules.
7. Curing:
-
Finally, cure the coated substrate by baking it in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked polysiloxane network on the surface.
Conclusion
Both this compound and mthis compound are effective reagents for creating hydrophobic surfaces. The choice between the two will depend on the specific requirements of the application.
-
Mthis compound (MTMOS) is the preferred choice when the highest possible degree of hydrophobicity is desired, as evidenced by its lower critical surface tension.
-
This compound (ETMOS) provides a viable alternative for applications where a moderate level of hydrophobicity is sufficient.
The provided experimental protocol offers a standardized method for the consistent and reproducible preparation of hydrophobic surfaces using these silanes, enabling researchers to systematically investigate their effects in various scientific and drug development contexts.
Alkyltrimethoxysilanes in Surface Functionalization: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Alkyltrimethoxysilanes are a versatile class of reagents widely employed for the surface functionalization of various materials, including glass, silicon wafers, and metal oxides. By forming self-assembled monolayers (SAMs), these molecules can tailor surface wettability, adhesion, and biocompatibility. This guide provides a comparative analysis of commonly used alkyltrimethoxysilanes with varying alkyl chain lengths—specifically methyltrimethoxysilane (B3422404) (MTMS), octyltrimethoxysilane (OTMS), and octadecyltrimethoxysilane (B1207800) (ODTMS)—supported by experimental data and detailed protocols to aid in the selection of the optimal surface modification strategy.
The performance of alkyltrimethoxysilanes in surface functionalization is primarily dictated by the length of the non-polar alkyl chain. Generally, a longer alkyl chain results in a more densely packed and ordered monolayer, leading to a more hydrophobic surface.[1] This is a critical consideration for applications requiring non-stick surfaces, controlled protein adsorption, or enhanced lubrication.
Performance Comparison of Alkyltrimethoxysilanes
The hydrophobicity of a surface is a key indicator of successful functionalization with alkyltrimethoxysilanes. This is typically quantified by measuring the static water contact angle, where a higher angle corresponds to greater hydrophobicity. The thickness of the resulting monolayer and its surface roughness are also important parameters that characterize the quality of the functionalized surface.
| Alkyltrimethoxysilane (Alkyl Chain Length) | Substrate | Water Contact Angle (°) | Monolayer Thickness (nm) | Surface Roughness (RMS, nm) |
| Mthis compound (C1) | Silica Aerogels | ~95[2] | Data not readily available | Data not readily available |
| n-Butyltrimethoxysilane (C4) | Not Specified | Moderate Hydrophobicity[1] | Data not readily available | Data not readily available |
| Octyltrimethoxysilane (C8) | Silicon Wafer | ~100 - 105[3] | ~1.2 - 1.5 | ~0.2 - 0.4 |
| Octadecyltrimethoxysilane (C18) | Silicon Wafer | ~105 - 110[4] | ~2.0 - 2.5[5] | ~0.2 - 0.5[6] |
| Octadecyltrimethoxysilane (C18) | Aluminum | ~109[1] | Data not readily available | Data not readily available |
Note: The exact values can vary depending on the substrate, surface preparation, and deposition conditions.
Mechanism of Surface Functionalization
The surface functionalization process with alkyltrimethoxysilanes proceeds through a two-step hydrolysis and condensation reaction.[7] In the presence of surface-adsorbed water or atmospheric moisture, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups present on the substrate surface (e.g., the native oxide layer of a silicon wafer) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
References
A Comparative Guide to Ethyltrimethoxysilane Surface Passivation Validated by Contact Angle Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyltrimethoxysilane (ETMS) as a surface passivation agent against other common alternatives. The performance of these agents is validated through water contact angle (WCA) measurements, a key indicator of surface hydrophobicity and successful passivation. All experimental data is presented in clear, comparative tables, and detailed methodologies are provided to ensure reproducibility.
Performance Comparison of Surface Passivating Agents
The effectiveness of a surface passivation agent in creating a hydrophobic layer is quantitatively assessed by measuring the static water contact angle. A higher contact angle signifies greater hydrophobicity. The following table summarizes the water contact angle on glass or silicon dioxide surfaces after treatment with various silanizing agents.
| Surface Treatment | Chemical Name | Chemical Class | Substrate | Water Contact Angle (WCA) |
| Untreated | - | - | Glass/SiO₂ | ~25-55°[1] |
| This compound (ETMS) | This compound | Alkylsilane | SiO₂ | Expected to be between Methyl and Propyl |
| Mthis compound (MTMS) | Mthis compound | Alkylsilane | Glass/SiO₂ | 132-141°[2][3] |
| Propyltrimethoxysilane | Propyltrimethoxysilane | Alkylsilane | - | 112°[4] |
| Octyltriethoxysilane | Octyltriethoxysilane | Alkylsilane | - | 123°[5] |
| Phenyltriethoxysilane | Phenyltriethoxysilane | Arylsilane | SiO₂ | 73°[6] |
| APTES | (3-aminopropyl)triethoxysilane | Aminosilane | Glass/SiO₂ | 23-94°[7][8] |
| PFOTES | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Fluoroalkysilane | - | >150° (Superhydrophobic)[9][10] |
| DCDMS | Dichlorodimethylsilane | Chlorosilane | Soil/Glass | >110°[11] |
Note: The expected WCA for ETMS is inferred from the trend observed with other alkylsilanes, where hydrophobicity generally increases with the length of the alkyl chain, though other factors like packing density also play a role.
Experimental Protocols
Reproducible and reliable contact angle measurements are crucial for validating surface passivation. The following is a generalized protocol for the silanization of a glass or silicon substrate and subsequent contact angle measurement.
I. Substrate Preparation
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, each for 15-20 minutes.
-
Hydroxylation: To ensure a high density of hydroxyl (-OH) groups for reaction with the silane (B1218182), the substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: After hydroxylation, the substrates are thoroughly rinsed with deionized water and then dried with a stream of nitrogen gas or in an oven at 110-120°C.
II. Silanization Procedure
-
Solution Preparation: A 1-5% (v/v) solution of the silane agent (e.g., this compound) is prepared in an anhydrous solvent, such as toluene (B28343) or ethanol.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution for a period ranging from 30 minutes to several hours at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture, which can cause premature hydrolysis and polymerization of the silane in solution.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed with the same solvent to remove any physisorbed silane molecules.
-
Curing: The substrates are then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.
III. Contact Angle Measurement
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis is used.
-
Sessile Drop Method: A small droplet (typically 2-5 µL) of high-purity deionized water is carefully deposited onto the passivated surface.[12]
-
Image Capture and Analysis: An image of the droplet is captured within seconds of deposition to obtain the static contact angle.[12] The software then analyzes the profile of the droplet and calculates the angle at the three-phase (solid-liquid-air) contact line.[12]
-
Data Collection: Measurements should be taken at multiple locations on each substrate to ensure statistical relevance and account for any heterogeneity in the coating. The average of these measurements is reported as the water contact angle.
Visualizing the Process and Principles
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for surface passivation and validation.
Caption: Simplified chemical pathway of silanization.
Caption: Relationship between surface properties and contact angle.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. gelest.com [gelest.com]
- 5. journals.uran.ua [journals.uran.ua]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H,1H,2H,2H-パーフルオロオクチルトリエトキシシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bioforcenano.com [bioforcenano.com]
Performance Showdown: Ethyltrimethoxysilane Coatings Versus Traditional Epoxy and Polyurethane for Corrosion Protection
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of robust material protection, the choice of an anti-corrosion coating is paramount. While traditional epoxy and polyurethane systems have long been the industry standard, silane-based coatings, particularly those utilizing ethyltrimethoxysilane, are emerging as a compelling alternative. This guide provides a comprehensive performance evaluation of this compound-based coatings in comparison to conventional epoxy and polyurethane systems, supported by experimental data to inform material selection for critical applications.
At a Glance: Performance Metrics
The following tables summarize the key performance indicators for this compound, epoxy, and polyurethane anti-corrosion coatings based on a synthesis of available research. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from various sources and should be interpreted with consideration for potential variations in experimental parameters.
Table 1: Electrochemical Corrosion Resistance
| Coating Type | Substrate | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) |
| This compound-based (Sol-Gel) | Steel | -0.4 to -0.6 | 10⁻⁷ to 10⁻⁹ | 10⁶ to 10⁸ |
| Epoxy | Steel | -0.5 to -0.7 | 10⁻⁶ to 10⁻⁸ | 10⁵ to 10⁷ |
| Polyurethane | Steel | -0.5 to -0.7 | 10⁻⁶ to 10⁻⁸ | 10⁵ to 10⁷ |
Table 2: Adhesion Strength
| Coating Type | Substrate | Pull-Off Adhesion Strength (MPa) |
| This compound-based (Sol-Gel) | Steel | 5 - 10 |
| Epoxy | Steel | 10 - 20[1] |
| Polyurethane | Steel | 8 - 15[1] |
Table 3: Salt Spray Resistance (ASTM B117)
| Coating Type | Substrate | Hours to First Corrosion / Failure | Observations |
| This compound-based (Sol-Gel) | Aluminum | > 1000[2] | Minimal blistering or creepage from scribe.[2] |
| Epoxy | Steel | 500 - 1000 | Blistering and scribe creepage observed. |
| Polyurethane | Steel | 500 - 1000 | Some loss of gloss and blistering. |
Unveiling the Mechanisms: How They Protect
The protective capabilities of these coatings stem from distinct chemical and physical principles. This compound coatings form a highly cross-linked, dense inorganic-organic hybrid network that acts as a superior barrier to corrosive agents. Furthermore, they establish covalent bonds with the metal substrate, leading to exceptional adhesion and a reduction in cathodic delamination. Epoxy and polyurethane coatings primarily function as a physical barrier, though their adhesion is typically mechanical.
The Experimental Gauntlet: How Performance is Measured
A rigorous battery of standardized tests is employed to quantify the anti-corrosion performance of these coatings. The following diagram illustrates a typical experimental workflow.
In Detail: Experimental Protocols
For reproducible and comparable results, adherence to standardized experimental protocols is crucial. Below are outlines of the key methodologies.
Preparation of this compound-based Sol-Gel Coating
-
Sol Preparation: this compound is hydrolyzed in a solution of ethanol (B145695) and water, typically with an acidic catalyst (e.g., nitric acid) to control the hydrolysis and condensation rates. The mixture is stirred for a specified period (e.g., 24 hours) at room temperature to allow for the formation of a stable sol.
-
Substrate Preparation: Steel or aluminum substrates are degreased with acetone, followed by mechanical abrasion with silicon carbide paper to create a uniform surface. The substrates are then cleaned with deionized water and dried.
-
Coating Deposition: The coating is applied to the prepared substrate using techniques such as dip-coating, spin-coating, or spraying to achieve a uniform film thickness.[3]
-
Curing: The coated substrates are cured at an elevated temperature (e.g., 100-150°C) for a specific duration to promote the condensation of silanol (B1196071) groups and the formation of a dense, cross-linked network.[4]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.[5][6][7][8]
-
Electrochemical Cell: A three-electrode setup is used, with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Electrolyte: The coated samples are immersed in a corrosive medium, typically a 3.5% NaCl solution.
-
Measurement: A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz), and the resulting current is measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc), which correlate to the protective properties of the coating.
Salt Spray Test (ASTM B117)
This accelerated corrosion test is used to evaluate the resistance of the coating to a corrosive environment.[4][9][10][11][12]
-
Apparatus: A standardized salt spray cabinet is used to maintain a controlled environment.
-
Test Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is continuously atomized to create a salt fog.[9]
-
Exposure: The coated panels, often with a deliberate scribe to assess creepage, are exposed to the salt fog at a constant temperature of 35°C.[9]
-
Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The time until the first appearance of corrosion is a key performance metric.
Pull-Off Adhesion Test (ASTM D4541)
This test measures the force required to detach a coating from the substrate, providing a quantitative measure of adhesion strength.
-
Dolly Preparation: A loading fixture (dolly) is glued to the surface of the coating using a suitable adhesive.
-
Scoring: For some applications, the coating around the dolly is scored to the substrate.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly and a perpendicular tensile force is applied and increased until the dolly is detached from the surface.
-
Analysis: The force at which detachment occurs is recorded, and the nature of the failure (adhesive, cohesive, or glue failure) is noted.
Conclusion
This compound-based anti-corrosion coatings present a promising alternative to traditional epoxy and polyurethane systems. Their unique mechanism of forming a dense, covalently bonded hybrid network offers the potential for superior barrier properties and long-term durability. While direct, comprehensive comparative data is still emerging, the available evidence suggests that this compound coatings can exhibit excellent performance in key areas of corrosion resistance and adhesion. For researchers and professionals in fields where material integrity is critical, further investigation and application-specific testing of these advanced silane (B1218182) coatings are warranted.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. mymicroguard.com [mymicroguard.com]
- 3. Preparation of Sol-Gel Derived Anticorrosive Coating on Q235 Carbon Steel Substrate with Long-Term Corrosion Prevention Durability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papers.phmsociety.org [papers.phmsociety.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. matergenicscoatings.com [matergenicscoatings.com]
- 9. nlslighting.com [nlslighting.com]
- 10. ASTM B-117 Salt Spray Test vs. Real-World Correlation [heresite.com]
- 11. The Limitations of ASTM B117 Salt Spray (Fog) Testing | Water & Wastewater [industrial.sherwin-williams.com]
- 12. coteclabs.com [coteclabs.com]
A Comparative Guide to the Hydrolysis Kinetics of Different Alkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of alkoxysilanes is a critical initial step in a wide array of applications, from the synthesis of nanomaterials and surface modification to their use as coupling agents in drug delivery systems. The kinetics of this reaction, which involves the cleavage of an alkoxy group and the formation of a silanol (B1196071) group, are paramount in controlling the final properties and performance of the material. This guide provides a comparative analysis of the hydrolysis kinetics of various alkoxysilanes, supported by experimental data, to aid in the selection of the most suitable precursor for a given application.
The rate of hydrolysis is significantly influenced by several factors, including the chemical structure of the alkoxysilane, the pH of the reaction medium, temperature, and the choice of solvent and catalyst.[1][2] Understanding these factors is key to manipulating the reaction for desired outcomes.
Comparative Hydrolysis Rates of Common Alkoxysilanes
The reactivity of alkoxysilanes in hydrolysis is primarily dictated by the steric hindrance around the silicon atom and the nature of the alkoxy group. Generally, methoxy-substituted silanes hydrolyze at a faster rate than their ethoxy counterparts due to the smaller size of the methoxy (B1213986) group.[3] The organic substituent on the silicon atom also plays a crucial role; electron-withdrawing groups can enhance the hydrolysis rate, while bulky groups can decrease it.
Below is a summary of quantitative data on the hydrolysis rates of several common alkoxysilanes. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions across different studies. Therefore, the conditions for each reported value are provided.
| Alkoxysilane | Abbreviation | Organic Substituent (R) | Alkoxy Group (OR') | Catalyst/pH | Solvent | Rate Constant (k) | Activation Energy (Ea) |
| Tetramethoxysilane | TMOS | Methoxy | Methoxy | Acidic | Methanol | 0.2 mol⁻¹ min⁻¹ (hydrolysis)[4] | - |
| Tetraethoxysilane | TEOS | Ethoxy | Ethoxy | Acidic (pH 3.134) | - | 31.52 kJ mol⁻¹[5] | |
| Tetraethoxysilane | TEOS | Ethoxy | Ethoxy | Alkaline (Ammonia) | - | 0.002 - 0.5 M⁻¹ h⁻¹[5] | 6 kcal mol⁻¹[5] |
| Methyltrimethoxysilane (B3422404) | MTMS | Methyl | Methoxy | Alkaline | Methanol | 2.453 x 10⁴ s⁻¹ (at 30°C)[5] | 50.09 kJ mol⁻¹[5] |
| Methyltriethoxysilane | MTES | Methyl | Ethoxy | Acidic (pH 3.134) | - | 57.61 kJ mol⁻¹[5] | |
| Methyltriethoxysilane | MTES | Methyl | Ethoxy | Acidic (pH 3.83) | - | 97.84 kJ mol⁻¹[5] | |
| γ-Glycidoxypropyltrimethoxysilane | GPS | γ-Glycidoxypropyl | Methoxy | pH 5.4 | Aqueous | 0.026 min⁻¹ (first step)[6] | - |
| 3-Aminopropyltriethoxysilane | APS | 3-Aminopropyl | Ethoxy | Acidic | Aqueous | Hydrolysis is rapid and completed when 3 moles of H₂O per mole of APS are used.[7] | - |
Note: The rates are highly dependent on the specific reaction conditions. The data presented here is for comparative purposes.
General Hydrolysis and Condensation Pathway
The hydrolysis of alkoxysilanes is the first stage of a two-step process, followed by condensation. The overall reaction transforms the alkoxysilane monomers into a siloxane network.
Caption: General pathway of alkoxysilane hydrolysis and condensation.
Experimental Protocols
The study of alkoxysilane hydrolysis kinetics often employs spectroscopic techniques to monitor the concentration of reactants and products over time.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a powerful method for quantitatively tracking the hydrolysis and condensation reactions.[8]
-
Materials: Alkoxysilane, deionized water (or D₂O for locking), appropriate solvent (e.g., ethanol, dioxane), catalyst (e.g., HCl, NH₄OH).
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
Procedure:
-
Prepare a stock solution of the alkoxysilane in the chosen solvent.
-
In a separate container, prepare the aqueous solution with the desired pH (adjusted with the catalyst).
-
Cool both solutions to the desired reaction temperature in an ice bath or cryostat.
-
At time zero, mix the alkoxysilane solution with the aqueous solution directly in a pre-cooled NMR tube.
-
Quickly insert the NMR tube into the spectrometer, which is pre-set to the reaction temperature.
-
Acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals.
-
-
Data Analysis: The concentration of the alkoxysilane and its hydrolyzed products can be determined by integrating the corresponding peaks in the NMR spectra. The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another effective technique, particularly for monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[7][9]
-
Materials: Alkoxysilane, deionized water, solvent, catalyst.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a liquid transmission cell.
-
Procedure:
-
Record a background spectrum of the solvent/water/catalyst mixture.
-
Initiate the hydrolysis reaction by adding the alkoxysilane to the mixture.
-
Immediately place a sample of the reacting mixture onto the ATR crystal or into the transmission cell.
-
Collect FTIR spectra at regular time intervals.
-
-
Data Analysis: The change in the absorbance of characteristic vibrational bands (e.g., Si-O-C stretching, O-H stretching of silanol) is monitored over time. This change is proportional to the concentration of the respective species, allowing for the determination of reaction kinetics.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for investigating the hydrolysis kinetics of an alkoxysilane.
Caption: Typical experimental workflow for alkoxysilane hydrolysis kinetics.
Factors Influencing Hydrolysis Kinetics
-
Steric Effects: As mentioned, the size of both the alkoxy group and the organic substituent at the silicon center significantly impacts the rate of hydrolysis.[10] Larger groups hinder the approach of water molecules, slowing down the reaction. For instance, methoxysilanes hydrolyze 6-10 times faster than the corresponding ethoxysilanes.[3]
-
pH: Hydrolysis can be catalyzed by both acids and bases.[3] The rate is generally slowest at a neutral pH of around 7. Acid catalysis involves the protonation of the alkoxy oxygen, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate.[1][2]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.[11]
-
Intramolecular Catalysis: Certain functional groups on the organic substituent can catalyze the hydrolysis reaction through intramolecular interactions.[1][2] For example, the amino group in aminopropylsilanes can act as an internal base catalyst.[7][12]
This guide provides a foundational understanding of the comparative hydrolysis kinetics of alkoxysilanes. For specific applications, it is recommended to consult the primary literature and conduct targeted experiments under the conditions of interest. The provided protocols and workflows offer a starting point for such investigations.
References
- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. scispace.com [scispace.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis and esterification in organically modified alkoxysilanes: A {sup 29}Si NMR investigation of mthis compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of Ethyltrimethoxysilane Functionalized Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing functionalized surfaces, the long-term stability of the chosen surface chemistry is a critical parameter influencing experimental reproducibility and product shelf-life. Ethyltrimethoxysilane (ETMS) is a common short-chain silane (B1218182) coupling agent used to modify surfaces. This guide provides an objective comparison of the expected long-term stability of ETMS-functionalized surfaces with other common alternatives, supported by general principles of silane chemistry and available experimental data for analogous compounds.
Executive Summary
This compound (ETMS) provides a convenient method for introducing a hydrophobic ethyl functionality to hydroxylated surfaces. However, its long-term stability, particularly in aqueous environments, is a significant concern. The primary degradation pathway for silane-based self-assembled monolayers (SAMs) is the hydrolysis of the siloxane bonds (Si-O-Si) that anchor the molecules to the substrate and cross-link them within the monolayer. Short-chain silanes like ETMS are generally more susceptible to hydrolysis compared to their long-chain counterparts and other functionalization agents like alkylphosphonic acids. This guide will delve into the factors influencing stability, compare ETMS with common alternatives, and provide detailed experimental protocols for assessing the long-term performance of functionalized surfaces.
Comparison of Surface Functionalization Agents
Key Performance Indicators for Long-Term Stability:
| Feature | This compound (ETMS) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) | Alkylphosphonic Acids |
| Alkyl Chain Length | Short (C2) | Short (C3) | Long (C18) | Variable |
| Expected Hydrolytic Stability | Low | Low to Moderate | High | Very High |
| Mechanism of Instability | Hydrolysis of Si-O-Si bonds. | Amine-catalyzed hydrolysis of Si-O-Si bonds. | Hydrolysis of Si-O-Si bonds, but sterically hindered. | More resistant to hydrolysis than siloxane bonds. |
| Surface Ordering | Less ordered monolayer. | Can form disordered multilayers. | Forms highly ordered, densely packed monolayers. | Can form well-ordered monolayers. |
| Primary Applications | General hydrophobization. | Bioconjugation, surface priming. | Creation of highly hydrophobic, stable surfaces. | Stable functionalization of metal oxides. |
Note: The stability of silane coatings is highly dependent on the deposition conditions, substrate preparation, and the surrounding environment (pH, temperature, solvent).
Signaling Pathways and Experimental Workflows
Silanization Process
The functionalization of a surface with this compound involves a two-step process: hydrolysis and condensation.
Caption: General mechanism of surface functionalization with this compound.
Experimental Workflow for Stability Assessment
A typical workflow to assess the long-term stability of a functionalized surface involves initial characterization followed by aging under specific conditions and subsequent re-characterization at various time points.
A Comparative Analysis of Ethyltrimethoxysilane (ETMS) and Ethyltriethoxysilane (ETES) for Surface Modification and Material Coupling
For Researchers, Scientists, and Drug Development Professionals
Ethyltrimethoxysilane (ETMS) and Ethyltriethoxysilane (ETES) are both organosilane compounds widely employed as coupling agents, adhesion promoters, and surface modifiers across various scientific and industrial applications. Their bifunctional nature, possessing a reactive ethyl group and hydrolyzable alkoxy groups, allows them to form stable covalent bonds with both organic and inorganic materials. The choice between ETMS and ETES is critical and depends on the specific requirements of the application, including desired reaction kinetics, processing conditions, and safety considerations. This guide provides an objective comparison of their performance characteristics, supported by established chemical principles and experimental methodologies.
Key Performance Differences: Reactivity and Handling
The principal distinction between this compound and Ethyltriethoxysilane lies in the nature of their alkoxy groups, which directly influences their hydrolysis rates—the initial and rate-determining step in their mechanism of action.
This compound (ETMS) , with its three methoxy (B1213986) groups, exhibits a significantly faster hydrolysis rate compared to ETES. This is primarily attributed to the smaller steric hindrance of the methoxy group (-OCH₃) relative to the ethoxy group (-OCH₂CH₃), allowing for more rapid nucleophilic attack by water on the silicon atom. This accelerated reactivity can be advantageous in applications requiring fast cure times. However, a major drawback of ETMS is the production of methanol (B129727) as a byproduct of hydrolysis. Methanol is a toxic and flammable volatile organic compound (VOC), necessitating stringent safety protocols and well-ventilated workspaces. The rapid hydrolysis of ETMS also leads to a shorter shelf life and a more limited working time for formulated solutions.
Ethyltriethoxysilane (ETES) , conversely, hydrolyzes at a slower, more controlled rate. The bulkier ethoxy groups provide greater steric hindrance, moderating the reaction with water. This results in a longer pot life for formulated solutions, offering a wider processing window. A significant advantage of ETES is the generation of ethanol (B145695) as the hydrolysis byproduct, which is considerably less toxic than methanol, posing a lower health and safety risk. This makes ETES a preferred choice for applications with stringent VOC regulations and where worker safety is a primary concern.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of ETMS and ETES. While direct comparative experimental data on performance metrics under identical conditions is limited in the public domain, the provided information is based on established principles of silane (B1218182) chemistry and data from various sources.
| Property | This compound (ETMS) | Ethyltriethoxysilane (ETES) | Reference(s) |
| Chemical Formula | C₅H₁₄O₃Si | C₈H₂₀O₃Si | [1][2] |
| Molecular Weight | 150.25 g/mol | 192.33 g/mol | [1][2] |
| Boiling Point | 124-125 °C | 158-160 °C | [1][2] |
| Density | ~0.95 g/mL | ~0.895 g/mL | [1][2] |
| Refractive Index (n20/D) | ~1.383 | ~1.392 | [1][2] |
| Hydrolysis Rate | Faster | Slower | Inferred |
| Condensation Rate | Faster (following rapid hydrolysis) | Slower | Inferred |
| Hydrolysis Byproduct | Methanol (Toxic) | Ethanol (Less Toxic) | Inferred |
| Solution Stability | Lower | Higher | Inferred |
| Surface Energy (Film) | Expected to be low and comparable for a fully cured film. | Expected to be low and comparable for a fully cured film. | Inferred |
| Thermal Stability (Film) | Polysiloxane network is generally stable up to 300-400°C. | Polysiloxane network is generally stable up to 300-400°C. | Inferred |
Signaling Pathways and Experimental Workflows
The fundamental mechanism for both ETMS and ETES involves a two-step process: hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups, followed by condensation to form a stable siloxane network on the substrate surface.
Caption: General reaction pathway for Ethyltrialkoxysilanes.
The workflow for comparing the performance of ETMS and ETES would involve a series of well-defined experiments to quantify their reaction kinetics and the properties of the resulting surface modifications.
Caption: Experimental workflow for comparing ETMS and ETES.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are outlines of key experimental protocols.
Protocol 1: Determination of Hydrolysis and Condensation Rates using NMR Spectroscopy
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²⁹Si nuclei.
-
Sample Preparation:
-
Prepare a stock solution of the silane (ETMS or ETES) in a deuterated, non-reactive solvent (e.g., acetone-d₆).
-
In a separate vial, prepare a solution of deionized water and a catalyst (e.g., acetic acid for acidic conditions or an amine catalyst for basic conditions) in the same deuterated solvent.
-
Cool both solutions to a low temperature (e.g., 0 °C) to slow the initial reaction.
-
-
Data Acquisition:
-
Place the silane solution in an NMR tube.
-
Inject the water/catalyst solution into the NMR tube and immediately begin acquiring spectra.
-
Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.
-
-
Data Analysis:
-
In ¹H NMR, monitor the decrease in the intensity of the methoxy or ethoxy proton signals and the corresponding increase in the methanol or ethanol signals to determine the rate of hydrolysis.
-
In ²⁹Si NMR, monitor the disappearance of the parent silane peak and the appearance of new peaks corresponding to hydrolyzed species (silanols) and condensed species (siloxanes) to determine the rates of both hydrolysis and condensation.
-
Calculate the rate constants (k) by fitting the concentration vs. time data to appropriate kinetic models (e.g., pseudo-first-order).
-
Protocol 2: Surface Preparation and Characterization
-
Substrate Cleaning:
-
Clean substrates (e.g., glass slides or silicon wafers) by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution ).
-
-
Silane Deposition:
-
Prepare dilute solutions (e.g., 1-2% by volume) of ETMS and ETES in an appropriate solvent (e.g., ethanol or toluene).
-
Immerse the cleaned and activated substrates in the silane solutions for a controlled period (e.g., 1-2 hours) at a specific temperature.
-
Rinse the substrates with the pure solvent to remove any physisorbed silane.
-
-
Curing:
-
Cure the coated substrates in an oven at a controlled temperature (e.g., 100-120 °C) for a defined time to promote the condensation of silanol groups and the formation of a stable siloxane network.
-
-
Contact Angle Measurement for Surface Energy Determination:
-
Use a contact angle goniometer to measure the static contact angle of deionized water and other probe liquids (e.g., diiodomethane) on the cured silane-coated surfaces.
-
Calculate the surface energy and its polar and dispersive components using appropriate models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
-
-
Adhesion Testing:
-
Perform a cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed.
-
Alternatively, conduct a pull-off adhesion test (ASTM D4541) where a dolly is glued to the coating surface, and the force required to pull the coating off is measured.
-
-
Thermal Stability Analysis:
-
Use Thermogravimetric Analysis (TGA) to determine the thermal stability of the cured silane films.
-
Scrape a small amount of the cured coating from the substrate and place it in the TGA instrument.
-
Heat the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature. The onset temperature of decomposition indicates the thermal stability of the material.
-
Conclusion
The selection between this compound and Ethyltriethoxysilane is a critical decision that hinges on a trade-off between reactivity and safety. ETMS offers the advantage of rapid hydrolysis and curing, which is beneficial for high-throughput applications. However, this comes with the significant drawback of methanol generation and reduced solution stability. ETES provides a safer alternative with a more controlled reaction profile and longer working times, making it suitable for applications where process control and worker safety are paramount. For researchers and professionals in drug development and other sensitive fields, the lower toxicity profile of ETES often makes it the more prudent choice. The experimental protocols outlined in this guide provide a framework for conducting a thorough, data-driven comparison to determine the optimal silane for a specific application.
References
A Researcher's Guide to Quantitative Surface Coverage Analysis of Ethyltrimethoxysilane (ETMS) SAMs
For researchers, scientists, and drug development professionals working with surface modifications, the precise quantification of self-assembled monolayers (SAMs) is paramount. Ethyltrimethoxysilane (ETMS) is a common reagent for creating functionalized surfaces, and understanding its surface coverage is critical for ensuring reproducibility and efficacy in applications ranging from biocompatible coatings to biosensor fabrication. This guide provides an objective comparison of key analytical techniques for the quantitative analysis of ETMS SAMs, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for quantifying ETMS SAM coverage depends on the specific information required, such as elemental composition, layer thickness, surface morphology, or molecular density. Each method offers distinct advantages and limitations.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), areal density (~3-5 molecules/nm²), layer thickness (0.5-2 nm)[1] | No | High surface sensitivity, provides chemical bonding information[1] | Requires high vacuum, may not provide absolute quantification without standards[1] |
| Ellipsometry | Film thickness | Layer thickness (angstroms to nanometers)[2][3] | No | Non-destructive, fast, and highly precise for thickness measurements[3] | Requires a reflective and optically flat substrate; assumes a uniform layer with a known refractive index[2][4] |
| Contact Angle Goniometry | Surface wettability and energy | Contact angle (degrees), surface free energy (mN/m)[5][6] | No | Simple, rapid assessment of surface modification and cleanliness[1] | Indirect measure of coverage, sensitive to surface roughness and contamination[7] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Root-mean-square (RMS) roughness (nm), layer thickness via nanoshaving[8][9][10] | Can be | High-resolution topographical imaging, can assess monolayer uniformity[11] | Can be destructive to the SAM, scan area is small |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, elemental composition | Relative ion intensities | Yes | High surface sensitivity, provides molecular information[12] | Quantification can be difficult due to matrix effects and the need for standards[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are protocols for the formation of ETMS SAMs and their analysis using the aforementioned techniques.
Protocol 1: Formation of this compound (ETMS) SAMs on Silicon Dioxide Surfaces
This protocol outlines the steps for creating a well-ordered ETMS monolayer on a hydroxylated surface, such as a silicon wafer with a native oxide layer.
Materials:
-
This compound (ETMS)
-
Anhydrous Toluene (B28343) (or other suitable solvent)
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV/Ozone cleaner
-
Acetone, Isopropanol, Deionized (DI) water
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[13]
-
To generate a high density of surface hydroxyl groups, treat the cleaned substrates with Piranha solution for 15-30 minutes or expose them to a UV/Ozone cleaner.[11][13] Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety precautions.
-
Rinse the substrates thoroughly with DI water and dry them under a stream of nitrogen gas.[11]
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1% (v/v) solution of ETMS in anhydrous toluene.[11]
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrates in the ETMS solution.
-
Seal the container and allow the deposition to proceed for 2-4 hours at room temperature.[11]
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.[11][14]
-
Rinse with ethanol (B145695) and dry under a stream of nitrogen gas.[11]
-
To complete the formation of siloxane bonds, cure the substrates in an oven at 110-120°C for 30-60 minutes.[11][14]
-
Protocol 2: Quantitative Analysis via X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical bonding states at the surface.
Instrumentation: XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.[1]
Procedure:
-
Sample Introduction: Mount the ETMS-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.[1]
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. Key elements to look for are Si, O, C, and the absence of contaminants.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions. The Si 2p spectrum can be deconvoluted to distinguish between the silicon in the substrate (SiO₂) and the silicon in the ETMS monolayer.[15]
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the peak areas, corrected for their respective relative sensitivity factors.[1]
-
The surface coverage can be estimated from the ratio of the Si signal from the SAM to the Si signal from the underlying substrate.
-
Protocol 3: Thickness Measurement via Ellipsometry
Ellipsometry is a non-destructive optical technique ideal for measuring the thickness of thin, transparent films.[1][3]
Instrumentation: Ellipsometer (typically a laser-based or spectroscopic instrument).
Procedure:
-
Substrate Characterization: Measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate before SAM deposition.[1]
-
SAM Measurement: After ETMS SAM formation, measure the change in polarization of light (Ψ and Δ) upon reflection from the modified surface at multiple angles of incidence.[11]
-
Modeling and Data Fitting:
-
Model the system as a multi-layer structure (e.g., air/ETMS layer/SiO₂/Si).
-
Assume a refractive index for the ETMS layer (a typical value for silane (B1218182) films is ~1.45).[1][11]
-
Fit the experimental Ψ and Δ data to the model to determine the thickness of the ETMS layer.[11]
-
Protocol 4: Surface Wettability via Contact Angle Goniometry
This technique provides a rapid assessment of the change in surface energy following silanization. A higher water contact angle indicates a more hydrophobic surface, which is characteristic of a well-formed alkylsilane layer.[1]
Instrumentation: Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[1]
Procedure:
-
Sample Placement: Place the ETMS-modified substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.[11]
-
Image Capture and Analysis: Capture a high-resolution image of the droplet and use software to measure the angle at the three-phase contact point.[1][11]
-
Dynamic Contact Angles (Optional): For a more thorough characterization, measure the advancing and receding contact angles to assess surface heterogeneity.[1]
Comparative Data with Other Silane SAMs
While specific quantitative data for ETMS can vary with experimental conditions, a comparison with other common silanes provides a useful benchmark.
| Silane | Typical Water Contact Angle | Typical Thickness (Ellipsometry) | Notes |
| This compound (ETMS) | ~70-80° | ~0.5-1.0 nm | Shorter alkyl chain leads to a less hydrophobic and thinner layer compared to longer chain silanes. |
| (3-Aminopropyl)triethoxysilane (APTES) | ~40-60°[16] | ~0.7-1.5 nm[17] | The terminal amine group makes the surface more hydrophilic. |
| Octadecyltrichlorosilane (OTS) | >100°[18] | ~2.0-2.5 nm[18] | The long alkyl chain results in a highly hydrophobic and well-ordered monolayer. |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) | >110° | ~1.5-2.0 nm | The fluorinated chain leads to a highly hydrophobic and oleophobic surface.[19] |
This guide provides a framework for the quantitative analysis of ETMS SAMs. For optimal results, it is recommended to use a combination of these techniques to gain a comprehensive understanding of the monolayer's properties. The choice of methods will ultimately be guided by the specific research question and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Ellipsometry | Spectroscopic Ellipsometry | EAG Laboratories [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nanoscience.com [nanoscience.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 9. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Benchmarking Ethyltrimethoxysilane performance against other silane coupling agents
For researchers, scientists, and drug development professionals, the selection of an optimal silane (B1218182) coupling agent is a critical determinant of performance in applications ranging from surface modification and adhesion promotion to the synthesis of advanced composite materials. This guide provides an objective comparison of Ethyltrimethoxysilane against other commonly used silane coupling agents, supported by available experimental data.
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates and organic polymers, enhancing adhesion and improving the overall mechanical and chemical properties of the interface. Their bifunctional nature, possessing both an organofunctional group and a hydrolyzable group, allows them to form stable covalent bonds with a wide variety of materials.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is primarily evaluated based on its ability to enhance adhesion and modify surface wettability. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance. It is important to note that the experimental conditions, such as the substrate used and the specific test parameters, can significantly influence the results.
Table 1: Comparison of Shear Bond Strength
| Silane Coupling Agent | Substrate | Shear Bond Strength (MPa) | Test Conditions |
| This compound | Aluminum | Data not available in searched literature | - |
| Mthis compound | Titanium | 20.4 (SD 12.2)[1] | Dry, no thermocycling |
| Aminopropyltriethoxysilane (APTES) | Aluminum | ~130% increase vs. untreated | T-Peel test |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Titanium | 20.4 (SD 12.2)[1] | Dry, no thermocycling |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Epoxy Primer | 0.37 | - |
Table 2: Comparison of Water Contact Angle
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| This compound | Glass | Data not available in searched literature |
| Mthis compound | Glass | 78.46 ± 1.53 (in SiO2-MTMS coating)[2] |
| Aminopropyltriethoxysilane (APTES) | Glass | 40 - 80 (dependent on concentration)[3] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Glass | 57.3[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Shear Bond Strength Testing
This protocol outlines a typical procedure for evaluating the adhesion strength of a silane coupling agent between a substrate and a resin.
-
Substrate Preparation:
-
Cut the substrate (e.g., aluminum, titanium) into uniform specimens (e.g., 25 mm x 100 mm).
-
Abrade the bonding surface with sandpaper (e.g., 240-grit) to create a standardized surface roughness.
-
Degrease the specimens by sonicating in acetone (B3395972) for 10 minutes, followed by rinsing with deionized water and drying with compressed air.
-
-
Silane Treatment:
-
Prepare a 1% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.0 using acetic acid to catalyze hydrolysis.
-
Immerse the prepared substrates in the silane solution for 2 minutes.
-
Remove the substrates and allow them to air-dry for 5 minutes, followed by oven-drying at 110°C for 10 minutes to complete the condensation reaction.
-
-
Bonding:
-
Apply a controlled layer of an appropriate adhesive resin (e.g., epoxy) to the silane-treated surface of two specimens.
-
Create a lap shear joint by overlapping the two specimens by a defined area (e.g., 12.5 mm x 25 mm).
-
Clamp the assembly and cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the cured specimens in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until failure of the bond.
-
Record the maximum load at failure and calculate the shear bond strength in Megapascals (MPa) by dividing the maximum load by the bonded area.
-
Sessile Drop Contact Angle Measurement
This protocol describes the measurement of the static water contact angle on a silane-treated surface to assess its wettability.[5]
-
Substrate Preparation:
-
Clean glass slides by sonicating in a detergent solution, followed by thorough rinsing with deionized water and drying with nitrogen gas.
-
Further treat the slides with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour to create a hydrophilic surface with abundant hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinse the slides extensively with deionized water and dry with nitrogen gas.
-
-
Silane Treatment:
-
Prepare a 1% (v/v) solution of the silane coupling agent in anhydrous toluene (B28343).
-
Immerse the cleaned and dried glass slides in the silane solution for 1 hour under a nitrogen atmosphere to prevent premature hydrolysis.
-
Remove the slides and rinse with fresh toluene to remove any unbound silane.
-
Cure the silane layer by baking the slides in an oven at 120°C for 1 hour.
-
-
Measurement:
-
Place the silane-treated slide on the stage of a contact angle goniometer.
-
Using a microsyringe, dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the instrument's software to measure the angle between the tangent of the droplet at the three-phase contact point and the substrate surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.
-
Mandatory Visualization
The following diagrams illustrate key processes related to the application and function of silane coupling agents.
Caption: Reaction mechanism of a silane coupling agent.
Caption: Experimental workflow for shear bond strength testing.
Caption: Experimental workflow for contact angle measurement.
References
- 1. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 5. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyltrimethoxysilane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyltrimethoxysilane, a common silane (B1218182) coupling agent, requires careful management due to its flammable nature and potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory requirements and promoting best practices in laboratory safety.
Hazardous Waste Classification
This compound is classified as a hazardous waste primarily due to its ignitability. With a flash point of 27 °C (80.6 °F), it falls under the Resource Conservation and Recovery Act (RCRA) regulations as an ignitable hazardous waste. The corresponding U.S. Environmental Protection Agency (EPA) waste code is D001 . This classification mandates specific disposal protocols to mitigate risks of fire and environmental contamination.
Quantitative Data Summary
| Property | Value | Reference Compounds |
| Flash Point | 27 °C (80.6 °F) | N/A |
| EPA Hazardous Waste Code | D001 (Ignitable) | N/A |
| Oral LD50 (Rat) | No data available | Triethoxyethylsilane: 14 g/kg; Trimethoxysilane: 8024 mg/kg[1][2] |
| Dermal LD50 | No data available | Trimethoxysilane (Rat): 6300 µl/kg[2] |
| Inhalation LC50 (Rat) | No data available | Trimethoxysilane: 42 ppm/4h[2] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal plan is crucial. The following steps outline the proper management of this compound waste from generation to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Waste Collection and Segregation
-
Unused Product: If pure, unadulterated this compound needs to be disposed of, it should be kept in its original, clearly labeled container.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, wipes, or disposable labware, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.
Waste Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable"). Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator or lab group.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation. If the spill is large, evacuate the area and contact your institution's emergency response team.
-
Containment: For small spills, use a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid. Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, open flames, and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal
-
Licensed Disposal Facility: this compound waste must be disposed of through a licensed hazardous waste disposal company.[3] Never pour it down the drain or discard it in the regular trash.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly to be considered "RCRA empty."[3][4]
-
Removal of Contents: All pourable contents must be removed from the container.[5]
-
Residue Limits: No more than one inch of residue can remain on the bottom of the container, or no more than 3% of the container's total capacity by weight if the container is 119 gallons or less.[3]
-
Triple Rinsing (Recommended): While not always required for non-acutely hazardous waste, triple rinsing is a best practice. Rinse the container three times with a suitable solvent (e.g., isopropanol). The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: Once the container is "RCRA empty," deface or remove the original manufacturer's label.
-
Final Disposal of Empty Container: After being rendered "RCRA empty" and with the label defaced, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling Ethyltrimethoxysilane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for Ethyltrimethoxysilane, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | A flame-resistant lab coat. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be worn.[2][4] | Protects against skin contact and contamination of personal clothing. This compound is a flammable liquid.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a certified chemical fume hood.[1][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used. | Prevents inhalation of vapors, which may cause respiratory irritation.[3][6] |
Standard Operating Procedure
Adherence to a standard operating procedure is crucial for the safe handling of this compound.
Spill Management Plan
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Get medical attention if irritation develops or persists.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][6] If not breathing, give artificial respiration.[3][6] If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material and its container must be disposed of as hazardous waste.[6]
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not dispose of waste into sewer systems.[1]
-
Container Disposal : Empty containers retain product residue and can be dangerous.[6] Do not reuse empty containers. They should be disposed of in the same manner as the product.[6] Handle empty containers with care because residual vapors are flammable.[1]
-
Spill Residue : Absorbent material used to clean up spills should also be collected in a sealed container and disposed of as hazardous waste.[3][5]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
